molecular formula C6H3ClN2 B566247 2-Chloro-5-ethynylpyrimidine CAS No. 1196156-89-4

2-Chloro-5-ethynylpyrimidine

Cat. No.: B566247
CAS No.: 1196156-89-4
M. Wt: 138.554
InChI Key: DSPBPHGCXOTQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-ethynylpyrimidine is a versatile heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry. Its molecular structure, featuring both a chloro substituent and an ethynyl group on a pyrimidine ring, makes it a valuable precursor for constructing complex molecules through cross-coupling reactions and cycloadditions. In materials science, this compound serves as a crucial starting material for developing solid-state materials, including porous coordination polymers and metal-organic frameworks (MOFs) . The ethynyl group allows for further functionalization and the formation of rigid, extended structures, while the chloro substituent can be transformed into other functional groups, such as thiols or amines, to fine-tune the properties of the resulting materials . In pharmaceutical research, derivatives of 5-ethynylpyrimidine have been identified as key intermediates in the synthesis of novel therapeutic agents. For instance, related pyrimidine-ethynyl structures have been utilized in the development of potent synthetic retinoids, such as the compound ZSH-512, which has demonstrated exceptional efficacy in preclinical models for targeting cancer stem cells in colorectal cancer . This highlights the potential of the this compound scaffold in epigenetics-based drug discovery and the creation of candidates that act through selective receptor targeting and epigenetic reprogramming mechanisms . The compound's utility in these cutting-edge research areas underscores its importance as a sophisticated tool for chemists and researchers exploring new chemical spaces in drug design and materials engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPBPHGCXOTQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857374
Record name 2-Chloro-5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-89-4
Record name 2-Chloro-5-ethynylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-ethynylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-ethynylpyrimidine for Advanced Research Applications

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the success of discovery programs. This compound (CAS No. 1196156-89-4) has emerged as a high-value intermediate, prized for its unique combination of reactive functionalities integrated into a biologically relevant pyrimidine scaffold.[1] The pyrimidine core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous FDA-approved therapeutics.[1] The presence of a chloro substituent at the 2-position and an ethynyl group at the 5-position provides orthogonal reactive handles, enabling chemists to perform sequential and site-selective modifications.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical data on the physical and chemical properties of this compound, offers insights into its handling and reactivity, and provides a framework for its application in sophisticated synthetic workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in both storage and reaction conditions. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1196156-89-4[2][3][4]
Molecular Formula C₆H₃ClN₂[3][4][5]
Molecular Weight 138.55 g/mol [3][4]
Monoisotopic Mass 137.99847 Da[5]
Appearance Reported as a solid; related compounds are often yellow-orange powders.[6]
Purity Commercially available at ≥97% or ≥98% purity.[3][7]
Melting Point Not consistently reported in public literature.[3]
Boiling Point Not consistently reported; a related pyridine compound has a predicted boiling point of 193.1±25.0 °C.[8]
Solubility Specific data is not widely available; expected to be soluble in common polar aprotic organic solvents such as THF, dioxane, and DMF.
Storage Store sealed in a dry, cool, and well-ventilated place.[3] For long-term stability, storage under an inert atmosphere is recommended as the compound may be air-sensitive.[9]

Spectroscopic Profile: The Fingerprint of this compound

Accurate characterization is the bedrock of reproducible science. While specific spectra for this exact compound are typically provided by the supplier upon purchase, its structural features give rise to a predictable spectroscopic signature.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to be simple, showing two distinct signals in the aromatic region for the pyrimidine ring protons and a singlet in the alkyne region for the ethynyl proton. The pyrimidine protons will appear as singlets or narrow doublets due to small long-range couplings.

    • ¹³C NMR : The spectrum will show six distinct signals corresponding to the six carbon atoms. The chemical shifts of the ethynyl carbons are particularly characteristic, typically appearing between 70-90 ppm. In a closely related derivative, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, the ethynyl carbons were observed at 74.1 ppm and 102.4 ppm.[10]

  • Infrared (IR) Spectroscopy : The most diagnostic peak in the IR spectrum is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group.[10] This typically appears as a sharp, medium-intensity band in the range of 2100-2260 cm⁻¹. For a related compound, this peak was observed at 2240 cm⁻¹.[10] The C-H stretch of the terminal alkyne is also expected around 3300 cm⁻¹.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value (137.99847 Da for the [M]⁺ ion).[5] The mass spectrum will also exhibit a characteristic isotopic pattern for a chlorine-containing compound, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak.

Synthesis, Reactivity, and Strategic Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

G cluster_features Structural Features cluster_reactivity Chemical Reactivity cluster_applications Key Applications pyrimidine Pyrimidine Core drug_discovery Drug Discovery Scaffolds pyrimidine->drug_discovery chloro 2-Chloro Group sna Nucleophilic Aromatic Substitution (SNA) chloro->sna ethynyl 5-Ethynyl Group sonogashira Sonogashira Coupling ethynyl->sonogashira click Click Chemistry (CuAAC) ethynyl->click deprotonation Terminal Alkyne Deprotonation ethynyl->deprotonation sna->drug_discovery sonogashira->drug_discovery mofs MOFs & Porous Polymers sonogashira->mofs materials Functional Materials sonogashira->materials bioconjugation Bioconjugation & Probes click->bioconjugation

Caption: Reactivity and application pathways of this compound.

  • The 2-Chloro Group : The chlorine atom on the electron-deficient pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNA) . This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward method for library synthesis in drug discovery programs.

  • The 5-Ethynyl Group : The terminal alkyne is an exceptionally versatile functional group.

    • Sonogashira-Hagihara Cross-Coupling : This palladium/copper-catalyzed reaction is a powerful tool for forming carbon-carbon bonds with aryl or vinyl halides.[10] This reaction is fundamental for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and ligands for OLEDs.[10][11]

    • Click Chemistry : The terminal alkyne is a perfect partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific formation of a stable triazole linkage. This is widely used in bioconjugation, chemical biology, and materials science.

    • Deprotonation/Alkynylation : The terminal proton is acidic and can be removed by a suitable base to form an acetylide, which can then act as a nucleophile to attack various electrophiles.

The presence of these two groups makes this compound an ideal precursor for creating complex molecules like the MCT4 inhibitors developed for cancer research, which feature highly substituted, elaborate structures.[12] It is also a valuable intermediate for the synthesis of porous coordination polymers and metal-organic frameworks (MOFs).[10]

Experimental Protocol: Sonogashira Coupling

The following is a representative, self-validating protocol for a Sonogashira coupling reaction, a cornerstone application for this compound. The causality behind each step is explained to ensure experimental success.

Objective: To couple this compound with an aryl iodide (Ar-I) to synthesize 2-Chloro-5-(arylethynyl)pyrimidine.

Materials:

  • This compound

  • Aryl iodide (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Anhydrous, degassed solvent (e.g., THF/Diisopropylamine mixture)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Inert Atmosphere Preparation (Causality: Critical for Catalyst Stability) : Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas. This step is crucial because the Pd(0) active catalyst, formed in situ, and the Cu(I) co-catalyst are sensitive to oxidation, which would deactivate them and halt the reaction.

  • Reagent Addition :

    • To the flask, add this compound (1.0 eq) and the chosen aryl iodide (1.0 eq).

    • Add the catalysts, Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.03 eq).

    • Rationale: The palladium complex is the primary catalyst for the cross-coupling, while CuI acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which speeds up the rate-limiting transmetalation step.

  • Solvent Addition :

    • Via syringe, add the anhydrous, degassed solvent mixture (e.g., 3:1 THF:Diisopropylamine). The amine acts as both a solvent and the base required to neutralize the HI generated during the catalytic cycle.

    • Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen, further protecting the catalysts.

  • Reaction Execution :

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • The reaction is typically complete when the starting materials are consumed. The self-validating nature of the protocol is confirmed by this analytical monitoring; if the reaction stalls, it points to catalyst deactivation, insufficient degassing, or wet solvent.

  • Workup and Purification :

    • Once complete, cool the reaction to room temperature and filter it through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure 2-Chloro-5-(arylethynyl)pyrimidine product.

Caption: A standard experimental workflow for utilizing the reagent.

Safety and Handling: A Mandate for Researcher Protection

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

  • Hazard Identification : This compound is classified with the following hazards:

    • H302 : Harmful if swallowed.[13]

    • H315 : Causes skin irritation.[13]

    • H319 : Causes serious eye irritation.[13]

    • H335 : May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[14]

    • Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile).[14]

    • Skin and Body Protection : Wear a lab coat. Ensure skin is not exposed.[14]

  • Handling and Engineering Controls :

    • Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[9][14]

    • Avoid generating dust.[9]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

  • First Aid Measures :

    • In case of eye contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]

    • If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

    • If swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined reactive handles, integrated within a privileged heterocyclic core, provide a reliable and versatile platform for the synthesis of novel compounds in drug discovery, materials science, and chemical biology. By understanding its physical properties, spectroscopic signatures, and reactivity, and by adhering to stringent safety protocols, researchers can fully leverage the potential of this powerful building block to accelerate their discovery programs.

References

  • SAFETY DATA SHEET. (2011-06-24). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025-03-07). MedchemExpress.com.
  • SAFETY D
  • Chemical Label for this compound. ECHA.
  • SAFETY D
  • 2-Chloro-5-ethynylpyridine. ChemScene.
  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. (2017).
  • 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine. BLDpharm.
  • This compound. Ambeed.com.
  • This compound. Sunway Pharm Ltd.
  • 2-Chloro-5-pyrimidinol. PubChem - NIH.
  • 2-Chloro-5-ethynylpyridine. SynThink Research Chemicals.
  • This compound (C6H3ClN2). PubChemLite.
  • 2-Chloro-5-ethynylpyridine(263012-63-1) 1H NMR spectrum. ChemicalBook.
  • This compound. Santa Cruz Biotechnology.
  • 2-Chloro-5-fluoropyrimidine. PubChem - NIH.
  • 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. Sigma-Aldrich.
  • 2-Chloropyrimidine. Organic Syntheses Procedure.
  • Synthesis of 2-chlorine-5- amido pyrimidine.
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021-08-26). PubMed.
  • This compound. CymitQuimica.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025-08-04).
  • 2-chloro-5-ethyl pyridine preparation method.
  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem.
  • 2-Chloro-5-fluoropyrimidine. Ossila.
  • 2-Chloro-5-nitropyridine. PubChem.
  • 2-Chloro-5-pyrimidineboronic acid. BLD Pharm.
  • 2-Chloro-5-methylpyridine 97. Sigma-Aldrich.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed.
  • 5-chloro-2-ethynylpyridine. ChemicalBook.

Sources

An In-depth Technical Guide to 2-Chloro-5-ethynylpyrimidine: A Keystone Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets. Within this esteemed class of heterocycles, 2-Chloro-5-ethynylpyrimidine has emerged as a particularly valuable building block, especially in the rational design of kinase inhibitors. The strategic placement of a reactive chlorine atom at the 2-position and a versatile ethynyl group at the 5-position provides a platform for intricate molecular elaboration, enabling the synthesis of highly potent and selective drug candidates. This guide offers a comprehensive overview of the synthesis, characterization, and strategic application of this compound, providing field-proven insights for its effective utilization in drug discovery programs.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for anticipating its behavior in various chemical environments.

PropertyValueSource
CAS Number 1196156-89-4[1][2][3][4][5]
Molecular Formula C₆H₃ClN₂[1][2][3][4][5]
Molecular Weight 138.55 g/mol [1][2][3][4][5]
Appearance White to off-white solidInferred from related compounds
Melting Point Not definitively reported; expected to be a solid at room temperature.
Solubility Soluble in common organic solvents such as THF, DMF, and CH₂Cl₂.Inferred from reaction conditions

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-step process that leverages the power of modern cross-coupling chemistry. This methodology involves an initial Sonogashira coupling to construct the carbon-carbon bond between the pyrimidine core and the ethynyl moiety, followed by a deprotection step to unveil the terminal alkyne. This approach is favored due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials.

Stage 1: Sonogashira Coupling of 2-Chloro-5-iodopyrimidine with (Trimethylsilyl)acetylene

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] In this synthesis, the more reactive C-I bond of 2-chloro-5-iodopyrimidine is selectively targeted for coupling with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) under the reaction conditions.

dot

Caption: Workflow for the Sonogashira coupling step.

Experimental Protocol:

  • Preparation: To a flame-dried Schlenk flask, add 2-chloro-5-iodopyrimidine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 equiv). Stir the mixture until all solids have dissolved.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.[7][8]

Stage 2: Deprotection of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine

The removal of the TMS protecting group is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by base-catalyzed methanolysis with potassium carbonate. The choice of deprotection agent can be guided by the substrate's sensitivity to basic conditions.

dot

Caption: Workflow for the TMS deprotection step.

Experimental Protocol (TBAF Method):

  • Preparation: Dissolve 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1 equiv) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.[6]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two key signals:

  • A singlet for the ethynyl proton (C≡C-H), likely in the range of δ 3.0-3.5 ppm.

  • A singlet for the two equivalent pyrimidine protons (H-4 and H-6), expected to be significantly downfield, likely in the range of δ 8.5-9.0 ppm, due to the deshielding effect of the nitrogen atoms and the chlorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework:

  • Two signals for the alkyne carbons (C≡C), typically in the range of δ 70-90 ppm.

  • Signals for the pyrimidine ring carbons. The carbon bearing the chlorine (C-2) would appear around δ 160-165 ppm, while the C-5 carbon attached to the ethynyl group would be in the range of δ 115-120 ppm. The C-4 and C-6 carbons are expected to resonate around δ 155-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

  • A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

  • A sharp, medium-intensity absorption band in the range of 2100-2150 cm⁻¹ due to the C≡C stretching vibration.

  • Several bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring.[9]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 138, with a characteristic M+2 peak at m/z 140 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a powerful platform for the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[9][10] The 2-chloro substituent acts as a versatile synthetic handle for introducing various amine-containing fragments via nucleophilic aromatic substitution (SNAr), which often serve to anchor the inhibitor in the hinge region of the kinase ATP-binding pocket. The 5-ethynyl group can be further functionalized, for example, through "click" chemistry to add bulky substituents that can occupy other regions of the ATP-binding site, or it can act as a pharmacophore itself, forming key interactions with the target protein.

dotdot graph "Kinase_Inhibitor_Synthesis" { layout=neato; node [shape=plaintext]; rankdir=LR;

start [label="this compound"]; snar [label="S(N)Ar with R-NH₂"]; click [label="Click Chemistry with R-N₃"]; inhibitor [label="Potent Kinase Inhibitor"];

start -> snar [label="Hinge Binding Moiety"]; snar -> click [label="Further Functionalization"]; click -> inhibitor; }

Sources

An In-depth Technical Guide to 2-Chloro-5-ethynylpyrimidine (CAS: 1196156-89-4): A Keystone Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-ethynylpyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous targeted therapies.[1][2] The unique bifunctional nature of this compound, possessing both a reactive chloro-substituent and an ethynyl group, makes it a highly versatile precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide will delve into the synthesis, characterization, reactivity, and applications of this important molecule, providing field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Ethynylpyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif that mimics the purine core of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[1] This structural feature has been extensively exploited in the design of a multitude of kinase inhibitors targeting critical signaling pathways implicated in cancer and other proliferative diseases.[3] The strategic placement of a chloro group at the 2-position and an ethynyl moiety at the 5-position of the pyrimidine ring, as seen in this compound, offers medicinal chemists a powerful tool for molecular elaboration.

The 2-chloro substituent serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities.[2] Concurrently, the 5-ethynyl group is primed for Sonogashira coupling, enabling the extension of the molecular framework and the introduction of further diversity.[4] This orthogonal reactivity provides a robust platform for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

A proposed synthetic workflow is outlined below:

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Deprotection 2-Chloro-5-iodopyrimidine 2-Chloro-5-iodopyrimidine Protected_Intermediate 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine 2-Chloro-5-iodopyrimidine->Protected_Intermediate Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Protected_Intermediate Pd(PPh3)2Cl2 Pd(PPh₃)₂Cl₂ (cat.) Pd(PPh3)2Cl2->Protected_Intermediate CuI CuI (cat.) CuI->Protected_Intermediate Base_Solvent Base (e.g., Et₃N) Solvent (e.g., THF) Base_Solvent->Protected_Intermediate Final_Product This compound Protected_Intermediate->Final_Product Deprotection_Reagent Deprotection Reagent (e.g., TBAF or K₂CO₃/MeOH) Deprotection_Reagent->Final_Product

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine (Protected Intermediate)

This protocol is adapted from the Sonogashira coupling of 2-chloro-5-iodopyrimidine with 2-methyl-3-butyn-2-ol.[4]

Materials:

  • 2-Chloro-5-iodopyrimidine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-chloro-5-iodopyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • To the stirred solution, add triethylamine (2.0 eq) followed by ethynyltrimethylsilane (1.2 eq).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • To the degassed solution, add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.02 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

Experimental Protocol: Deprotection to Yield this compound

The removal of the trimethylsilyl (TMS) protecting group can be achieved under mild conditions.

Materials:

  • 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure (using K₂CO₃/MeOH):

  • Dissolve 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) in a mixture of methanol and THF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Characterization

While specific analytical data for this compound is not extensively published, the following table summarizes its key physicochemical properties. For illustrative purposes, the spectroscopic data of the closely related derivative, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, is provided as a reference.[4]

PropertyValue
CAS Number 1196156-89-4
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.55 g/mol
Appearance (Predicted) White to off-white solid

Table 1: Physicochemical Properties of this compound.

Reference Spectroscopic Data for 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine: [4]

Technique Data
¹H NMR (CDCl₃) δ 8.64 (s, 2H, pyrimidine-H), 2.67 (s, 1H, OH), 1.64 (s, 6H, CH₃)
¹³C NMR (CDCl₃) δ 161.1 (pyrimidine C-4), 159.4 (pyrimidine C-2), 117.8 (pyrimidine C-5), 102.4 (C≡C), 74.1 (C≡C), 65.5 (C-OH), 31.1 (CH₃)
IR (KBr) ν_max 2240 cm⁻¹ (C≡C stretch)
Mass Spec (GC-MS) m/z 196 [M]⁺

Table 2: Spectroscopic Data of a structurally related derivative.

Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two functional groups, allowing for selective and sequential modifications.

G cluster_c2 Reactions at C2-Chloro cluster_c5 Reactions at C5-Ethynyl Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) Start->Suzuki C2 Buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) Start->Buchwald C2 SNAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SNAr C2 Sonogashira Sonogashira Coupling (Ar-X, Pd/Cu cat., Base) Start->Sonogashira C5 Click Click Chemistry (Azide, Cu(I) cat.) Start->Click C5 Product_C2_Aryl 2-Aryl-5-ethynylpyrimidine Suzuki->Product_C2_Aryl Product_C2_Amino 2-Amino-5-ethynylpyrimidine Buchwald->Product_C2_Amino Product_C2_Nu 2-Nu-5-ethynylpyrimidine SNAr->Product_C2_Nu Product_C5_Aryl 2-Chloro-5-(arylethynyl)pyrimidine Sonogashira->Product_C5_Aryl Product_C5_Triazole 2-Chloro-5-(triazolyl)pyrimidine Click->Product_C5_Triazole

Figure 2: Key functionalization pathways of this compound.

Reactions at the 2-Chloro Position

The electron-deficient nature of the pyrimidine ring activates the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing bulky aromatic groups that can occupy hydrophobic pockets in kinase active sites.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of 2-amino-5-ethynylpyrimidines. The amino group can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of many kinases.

  • Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can directly displace the chloride ion. The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.

Reactions at the 5-Ethynyl Position

The terminal alkyne at the C5 position is a versatile functional group for further elaboration.

  • Sonogashira Coupling: This palladium/copper co-catalyzed reaction is the hallmark of terminal alkynes, allowing for their coupling with aryl or vinyl halides. This provides a linear extension of the molecule, which can be used to probe deeper into a binding pocket or to attach other functional groups.

  • Click Chemistry: The ethynyl group is a perfect partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This reaction is highly efficient and regioselective, leading to the formation of a stable triazole ring, which can act as a pharmacophore or a linker.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] this compound serves as an excellent starting material for the synthesis of libraries of such inhibitors. For instance, sequential functionalization, first at the 2-position via Buchwald-Hartwig amination and then at the 5-position via Sonogashira coupling, can rapidly generate a diverse set of molecules for screening against a panel of kinases.

A representative synthetic scheme for a generic kinase inhibitor using this compound is shown below:

G Start This compound Intermediate 2-(R¹-amino)-5-ethynylpyrimidine Start->Intermediate Buchwald-Hartwig Amination Amine1 R¹-NH₂ Amine1->Intermediate Pd_cat1 Pd cat., Base Pd_cat1->Intermediate Final_Inhibitor Generic Kinase Inhibitor Intermediate->Final_Inhibitor Sonogashira Coupling Aryl_halide R²-X Aryl_halide->Final_Inhibitor Pd_Cu_cat Pd/Cu cat., Base Pd_Cu_cat->Final_Inhibitor

Figure 3: General scheme for the synthesis of a kinase inhibitor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for selective and sequential functionalization, enabling the rapid synthesis of diverse compound libraries. The strategic importance of the pyrimidine scaffold in kinase inhibitor design positions this molecule as a key starting material for the development of next-generation targeted therapies. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in innovative drug discovery programs.

References

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Pérez-Picaso, L., et al. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1163–1166. [Link]

  • ECHA. This compound. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]

  • MDPI. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ACS Publications. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Google Patents.
  • Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • PubMed. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

Sources

2-Chloro-5-ethynylpyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-ethynylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional architecture, featuring a reactive chlorine atom and a versatile ethynyl group on a biologically relevant pyrimidine core, offers synthetic chemists a powerful scaffold for constructing diverse molecular libraries. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic protocol based on established organometallic chemistry, and explores its applications in the strategic design of targeted therapeutics. We delve into the causality behind experimental choices, provide detailed, actionable protocols, and contextualize the compound's utility for researchers, scientists, and drug development professionals.

The Strategic Value of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug design, as its derivatives can readily interact with a wide array of biological targets such as enzymes and receptors.[2] The incorporation of a chlorine atom further enhances its utility, as halogenation is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3][4] The ethynyl group, a small, rigid, and highly versatile functional handle, opens avenues for a multitude of subsequent chemical transformations, making this compound an ideal starting point for combinatorial chemistry and lead optimization campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and screening.

Molecular Structure

Caption: Chemical structure of this compound.

Core Data Summary

All quantitative data for this compound is summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₆H₃ClN₂[5][6]
Molecular Weight 138.55 g/mol [5][6]
CAS Number 1196156-89-4[5][6]
Appearance Typically an off-white to yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction, a robust and widely adopted method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This choice is predicated on the high functional group tolerance and reliable yields of palladium-catalyzed cross-couplings. The immediate precursor, 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine, is a commercially available or readily synthesized intermediate.[7] The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

Synthetic Rationale and Workflow

The chosen two-step pathway involves:

  • Starting Material Selection: 2,5-dichloropyrimidine is a cost-effective and readily available starting material.

  • Protected Alkyne Coupling: A Sonogashira reaction with (Trimethylsilyl)acetylene selectively couples the alkyne at the more reactive C5 position. The TMS group ensures the alkyne's terminal proton does not interfere with the reaction.

  • Deprotection: A mild, base-catalyzed removal of the TMS group yields the final product with high purity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the deprotection of the silyl-protected intermediate. The intermediate itself can be sourced commercially or synthesized via established Sonogashira coupling methods.

Objective: To synthesize this compound via TMS deprotection.

Materials:

  • 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Methanol (MeOH) (approx. 0.1 M solution)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in methanol to a concentration of approximately 0.1 M.

  • Reagent Addition: Add potassium carbonate (1.5 equiv) to the solution in one portion. The causality here is that K₂CO₃ is a sufficiently strong base to cleave the Si-C bond but mild enough to avoid degradation of the pyrimidine ring.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching and Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Re-dissolve the resulting residue in DCM and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes inorganic salts and neutralizes the mixture.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%). This step is crucial to remove any unreacted starting material and silanol byproducts.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Core Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The chlorine and ethynyl moieties are orthogonal reactive handles for subsequent diversification.

  • C2-Position (Chloro Group): This site is susceptible to nucleophilic aromatic substitution (SₙAr) or, more commonly, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amine fragments, which are critical for modulating target binding and physicochemical properties.

  • C5-Position (Ethynyl Group): The alkyne is a gateway to a host of powerful transformations. It can undergo Sonogashira couplings with other aryl halides, participate in copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") to form triazoles, or be reduced to an alkene or alkane linker.

Workflow for Parallel Library Synthesis

This building block is ideally suited for generating a library of drug-like molecules using a divergent synthetic strategy.

Caption: Divergent library synthesis from the core building block.

Protocol: Suzuki Cross-Coupling for C2-Arylation

Objective: To introduce an aryl group at the C2 position of the pyrimidine ring.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Inert Atmosphere: To a reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base. The use of a pre-catalyst like Pd(dppf)Cl₂ is chosen for its air stability and reliability in forming the active Pd(0) species.

  • Degassing: Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalytic species is oxygen-sensitive.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Place the vial in a preheated heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Workup: Dilute the mixture with Ethyl Acetate and water. Separate the layers, and extract the aqueous layer with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the desired 2-aryl-5-ethynylpyrimidine product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

Based on available data for the compound and related structures, the following hazards are identified:

Hazard CodeDescriptionSource
H302Harmful if swallowed[8]
H315Causes skin irritation[8]
H319Causes serious eye irritation[8]
H335May cause respiratory irritation[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[9]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[10]

  • Respiratory Protection: Handle in a well-ventilated fume hood. If dust formation is possible, use a respirator.[9]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from moisture.

  • Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.

Conclusion

This compound represents a high-value, strategically designed building block for drug discovery. Its constituent parts—a biologically relevant pyrimidine core, a tunable chloro-substituent, and a synthetically versatile ethynyl handle—provide an exceptional platform for the rapid generation of novel chemical entities. The robust and well-understood chemistry associated with its functional groups allows for predictable and efficient diversification, making it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics.

References

  • Chemical Label for this compound. Chemical Safety Information. [Link]

  • CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Chloro-5-ethynylpyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4][5] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of molecular properties, enabling precise interactions with biological targets. In this context, this compound emerges as a highly valuable and versatile building block for drug development professionals. The presence of a reactive chlorine atom at the 2-position and a synthetically malleable ethynyl group at the 5-position provides two orthogonal handles for molecular elaboration. This dual functionality opens avenues for the construction of complex molecular architectures through sequential and regioselective cross-coupling reactions, making it a sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapies.[6][7] This guide provides a comprehensive overview of the most reliable and efficient synthetic pathways to this key intermediate, grounded in mechanistic principles and supported by detailed experimental protocols.

Strategic Synthesis Design: A Two-Step Approach Centered on Sonogashira Coupling

The most robust and widely adopted strategy for the synthesis of this compound involves a two-step sequence:

  • Palladium-catalyzed Sonogashira cross-coupling: This pivotal step involves the formation of a carbon-carbon bond between a halogenated pyrimidine precursor and a protected acetylene source.

  • Deprotection: The subsequent removal of the protecting group from the acetylene moiety to yield the terminal alkyne.

This approach offers high yields, excellent functional group tolerance, and a reliable route to the desired product.

Pathway Visualization: From Halogenated Pyrimidine to Target Molecule

Figure 1: General synthetic scheme for this compound.

Part 1: The Core Synthesis - Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, catalyzed by a combination of palladium and copper complexes.[2][8] The reaction mechanism involves two interconnected catalytic cycles.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[8]

  • The Palladium Cycle:

    • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (in our case, 2-chloro-5-iodopyrimidine) to form a Pd(II) intermediate.

    • Transmetalation: The Pd(II) intermediate reacts with a copper(I) acetylide, transferring the acetylide group from copper to palladium.

    • Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • The Copper Cycle:

    • Acid-Base Reaction: The terminal alkyne reacts with the amine base to form a small amount of the corresponding anion.

    • Formation of Copper Acetylide: The alkyne anion reacts with a Cu(I) salt to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.

G pd0 Pd(0)L₂ pd_intermediate R-Pd(II)-X(L)₂ pd0->pd_intermediate Oxidative Addition (R-X) product_pd R-Pd(II)-C≡CR'(L)₂ pd_intermediate->product_pd Transmetalation product_pd->pd0 Reductive Elimination product R-C≡CR' product_pd->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_intermediate alkyne H-C≡CR' alkyne->cu_acetylide Base, CuX cu_x CuX cu_x->alkyne base Base base->alkyne

Sources

The Emergence of 2-Chloro-5-ethynylpyrimidine: A Keystone Scaffold for Targeted Covalent Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Within this vast chemical space, 2-chloro-5-ethynylpyrimidine has emerged as a particularly valuable building block, primarily due to its unique combination of reactive centers that enable the synthesis of highly selective and potent covalent inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound, with a focus on its role in the development of next-generation kinase inhibitors for oncology and immunology. We will delve into the causal-driven synthetic strategies, the mechanistic underpinnings of its application as a covalent warhead, and provide field-proven protocols for its synthesis and derivatization.

Introduction: The Strategic Value of the 2,5-Disubstituted Pyrimidine Motif

The discovery and development of novel therapeutic agents often hinge on the identification of molecular scaffolds that offer a balance of biological activity, synthetic accessibility, and the potential for diversification. The 2,5-disubstituted pyrimidine framework has long been recognized for its presence in a wide array of bioactive natural products and clinically successful drugs.[1] The strategic placement of substituents at the 2- and 5-positions of the pyrimidine ring allows for the fine-tuning of electronic properties, solubility, and, most importantly, the ability to form specific interactions with biological targets.

The introduction of a chloro group at the 2-position and an ethynyl group at the 5-position, yielding this compound (CAS 1196156-89-4), represents a significant advancement in the utility of this scaffold. The 2-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the covalent linkage of the pyrimidine core to a target protein, often a cysteine residue within the active site of a kinase.[2] Concurrently, the 5-ethynyl group provides a vector for further chemical modification through reactions such as the Sonogashira coupling, allowing for the introduction of various moieties to enhance potency and selectivity.[3]

This guide will illuminate the path from the conceptualization of this valuable intermediate to its practical application in modern drug discovery.

Synthesis of this compound: A Convergent Strategy

While a singular "discovery" paper for this compound is not readily identifiable in the literature, its synthesis is a logical extension of established methodologies for the preparation of substituted pyrimidines. The most convergent and widely applicable approach involves the Sonogashira cross-coupling reaction.

The causality behind this choice of reaction lies in its mild conditions and high functional group tolerance, which are critical for the synthesis of complex heterocyclic compounds.[3] The general strategy involves the palladium- and copper-catalyzed coupling of a dihalogenated pyrimidine with a protected or terminal alkyne.

A representative synthetic workflow is depicted below:

Synthesis_Workflow A 2,5-Dihalopyrimidine C Sonogashira Coupling A->C B Protected Alkyne (e.g., TMS-acetylene) B->C D Protected 2-Chloro-5-alkynylpyrimidine C->D Pd/Cu catalyst, base E Deprotection D->E F This compound E->F e.g., K2CO3, MeOH

Caption: Synthetic workflow for this compound.

Table 1: Comparison of Precursors for Sonogashira Coupling

Precursor (2,5-Dihalopyrimidine)ReactivityAdvantagesDisadvantages
2-Chloro-5-iodopyrimidineI > Br > ClHigh reactivity of the C-I bond allows for selective coupling at the 5-position.Iodo compounds can be less stable and more expensive.
2,5-DichloropyrimidineCl is less reactiveReadily available and cost-effective precursor.[4]Requires more forcing conditions, potentially leading to side reactions.
2-Chloro-5-bromopyrimidineBr is intermediateGood balance of reactivity and stability.May require optimization to achieve high selectivity.
Self-Validating Experimental Protocol: Synthesis of this compound from 2-Chloro-5-iodopyrimidine

This protocol is adapted from established procedures for the Sonogashira coupling of halopyrimidines and serves as a reliable method for the multigram synthesis of the target compound.[5]

Materials:

  • 2-Chloro-5-iodopyrimidine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Sonogashira Coupling: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-iodopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). b. Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature until all solids are dissolved. c. To this solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe. d. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Work-up and Purification of the Intermediate: a. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. c. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

  • Deprotection: a. Dissolve the purified intermediate in methanol. b. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS. c. Once the reaction is complete, neutralize the mixture with 1M HCl. d. Concentrate the mixture under reduced pressure to remove the methanol.

  • Final Work-up and Purification: a. Partition the residue between ethyl acetate and water. b. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound as a solid. c. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: A Covalent Warhead for Kinase Inhibition

The true value of this compound lies in its application as a scaffold for targeted covalent inhibitors. Covalent inhibitors have gained significant traction in drug discovery due to their potential for increased potency, prolonged duration of action, and the ability to overcome drug resistance.[6]

The this compound moiety is particularly well-suited for this purpose. The electron-withdrawing nature of the pyrimidine ring and the ethynyl group activates the 2-chloro substituent towards nucleophilic aromatic substitution.[2] This allows for the formation of a covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of a target protein.

Mechanism of Covalent Inhibition

The mechanism of action for a covalent inhibitor derived from this compound involves a two-step process:

  • Reversible Binding: The inhibitor initially binds non-covalently to the active site of the kinase, driven by interactions between the broader inhibitor structure and the protein.

  • Irreversible Covalent Bonding: The proximity and orientation of the 2-chloropyrimidine moiety to a nucleophilic cysteine residue facilitate an SNAr reaction, resulting in the displacement of the chloride and the formation of a stable thioether linkage.

Covalent_Inhibition_Mechanism cluster_0 Reversible Binding cluster_1 Covalent Bonding A Kinase + Inhibitor B [Kinase...Inhibitor] Non-covalent Complex A->B Ki C Kinase-Inhibitor Covalent Adduct B->C k_inact

Caption: Two-step mechanism of covalent inhibition.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[7] Several covalent BTK inhibitors have been developed, with many featuring a pyrimidine-based core.[8][9]

The this compound scaffold can be elaborated to generate potent and selective BTK inhibitors. The 5-ethynyl group can be functionalized, for example, via a "click" reaction to introduce a triazole ring, which can then be further substituted to optimize interactions with the kinase active site.[10] The 2-chloro group is positioned to react with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.

The signaling pathway downstream of BTK is critical for B-cell proliferation and survival. Inhibition of BTK by a covalent inhibitor effectively shuts down this pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: Inhibition of the BTK signaling pathway.

Conclusion and Future Perspectives

This compound has solidified its position as a highly valuable and versatile building block in modern drug discovery. Its synthetic accessibility via robust methods like the Sonogashira coupling, combined with its ideal electronic properties for serving as a covalent warhead, makes it a scaffold of choice for the development of targeted covalent inhibitors. The successful application of similar pyrimidine cores in clinically approved kinase inhibitors underscores the potential of derivatives of this compound.

Future research in this area will likely focus on the development of novel derivatives with enhanced selectivity and improved pharmacokinetic properties. The 5-ethynyl group offers a gateway to a vast chemical space, enabling the exploration of new interactions within the kinase active site. Furthermore, the principles of covalent inhibition demonstrated with this scaffold can be applied to other protein targets with suitably positioned nucleophilic residues, expanding the therapeutic potential of this remarkable molecule.

References

  • Hall, A., Abendroth, J., Bolejack, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

  • MDPI. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. [Link]

  • MDPI. (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the development of covalent inhibitors. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. [Link]

  • University of Southampton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [https://www.researchgate.net/publication/353842603_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

  • National Center for Biotechnology Information. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • MDPI. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,5-Dichloropyrimidine in Chemical Synthesis. [Link]

Sources

A Technical Guide to the Predicted Spectral Characteristics of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Spectral Data of 2-Chloro-5-ethynylpyrimidine

To Whom It May Concern,

As a Senior Application Scientist, it is not uncommon to encounter novel compounds or intermediates for which comprehensive spectral data has not yet been published. This compound represents one such molecule—a compound of significant interest to researchers in medicinal chemistry and materials science due to its reactive ethynyl group and versatile pyrimidine core. The absence of readily available experimental spectra necessitates a robust, predictive approach grounded in first principles and data from analogous structures.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By synthesizing information from closely related compounds and established spectroscopic principles, we can construct a reliable spectral profile. This document is designed to serve as a valuable resource for researchers, enabling them to identify this compound in reaction mixtures, confirm its synthesis, and anticipate its behavior in various analytical experiments. Every protocol and interpretation herein is presented with the causality and self-validating logic expected in a professional research environment.

Abstract

This compound is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. To date, a comprehensive, publicly available spectral dataset for this specific molecule is wanting. This technical guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and referencing data from structurally similar compounds, this document offers a robust, theoretical characterization. The predicted chemical shifts, coupling constants, and mass fragmentation patterns are presented, supported by a thorough rationale. Furthermore, this guide includes detailed, field-proven protocols for the experimental acquisition of this data, designed to ensure accuracy and reproducibility. This work is intended to empower researchers to confidently identify, characterize, and utilize this compound in their synthetic endeavors.

Part 1: Introduction to this compound

Molecular Structure and Properties

This compound is a halogenated pyrimidine derivative featuring a terminal alkyne substituent. Its structure combines the electron-deficient pyrimidine ring with the reactive and versatile ethynyl group, making it a valuable synthon.

  • Molecular Formula: C₆H₃ClN₂

  • Molecular Weight: 138.55 g/mol

  • Key Features:

    • Pyrimidine Ring: An aromatic diazine, known for its role in nucleic acids and its prevalence in pharmacologically active molecules.[1] The two nitrogen atoms significantly influence the electronic distribution and reactivity of the ring.

    • Chloro Substituent: A common functional group in medicinal chemistry that can act as a leaving group for further functionalization or modulate the electronic properties of the ring.

    • Ethynyl Group: A terminal alkyne that provides a reactive handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions.[2]

Significance in Research and Development

While specific applications for this compound are not yet widely documented, its structural motifs suggest considerable potential. Pyrimidine derivatives are known to possess a broad range of biological activities, including antiviral, antitumor, and antibacterial properties.[3][4] The terminal alkyne allows for the straightforward conjugation to other molecules, making it an attractive building block for creating complex molecular architectures, such as those found in targeted drug therapies or advanced organic materials.

Part 2: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple and highly characteristic, dominated by the signals from the pyrimidine ring protons and the acetylenic proton.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data in a common deuterated solvent like CDCl₃.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J)
H-4 / H-6~ 8.70Singlet (s)N/A
H (ethynyl)~ 3.40Singlet (s)N/A
Rationale for Predictions
  • Pyrimidine Protons (H-4, H-6): In the parent pyrimidine molecule, the protons at the 2, 4, and 6 positions are highly deshielded due to the electron-withdrawing effect of the two nitrogen atoms.[5][6] For this compound, the two protons at positions 4 and 6 are chemically equivalent. The chloro- and ethynyl- substituents will further influence their chemical environment. We predict a singlet around 8.70 ppm. This is consistent with data from a closely related compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, where the corresponding pyrimidine protons appear as a singlet at δ 8.64 ppm.

  • Ethynyl Proton: The proton of a terminal alkyne typically appears in the range of 2-3 ppm.[7] Its precise chemical shift is influenced by the electronic nature of the group it is attached to. The electron-withdrawing pyrimidine ring is expected to shift this proton slightly downfield. Therefore, a chemical shift of approximately 3.40 ppm is predicted. In this molecule, there are no adjacent protons to couple with, so the signal is expected to be a sharp singlet.

Part 3: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.

Predicted Chemical Shifts
Carbon Assignment Predicted δ (ppm) Rationale
C-2 (C-Cl)~ 160.0Highly deshielded due to attachment to chlorine and two nitrogen atoms.
C-4 / C-6~ 158.0Deshielded aromatic carbons adjacent to nitrogen.
C-5 (C-C≡CH)~ 118.0Aromatic carbon bearing the ethynyl substituent.
C (alkyne, C5-C ≡CH)~ 82.0sp-hybridized carbon attached to the pyrimidine ring.[8]
CH (alkyne, -C≡C H)~ 80.0sp-hybridized terminal alkyne carbon.[7]
Rationale for Predictions

The chemical shifts are predicted based on general values for substituted pyrimidines and alkynes.[8][9] The carbons of the pyrimidine ring (C-2, C-4, C-6) are expected to be significantly downfield due to the electronegativity of the nitrogen atoms. The sp-hybridized carbons of the alkyne group typically resonate in the 70-100 ppm range.[7] The specific values are estimations and can be influenced by solvent effects. Accurate assignment would be confirmed experimentally using techniques like HSQC and HMBC.

Part 4: Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern.

Expected Molecular Ion

The molecular ion peak (M⁺) will appear at m/z 138. Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak at m/z 140 with an intensity of approximately one-third of the M⁺ peak is expected.

Plausible Fragmentation Pathways

The fragmentation of this compound is likely to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.[3][10]

  • Loss of HCl: A common fragmentation pathway for chloropyrimidines involves the elimination of a hydrogen and the chlorine atom, leading to a radical cation at m/z 102 .

  • Loss of Acetylene: Cleavage of the C-C bond between the ring and the substituent can lead to the loss of acetylene (H-C≡C-H), resulting in a fragment at m/z 112 .

  • Ring Cleavage: Pyrimidine rings can undergo complex fragmentation, often involving the loss of HCN.[3][4] For example, the fragment at m/z 102 could lose HCN to produce a fragment at m/z 75 .

These pathways are illustrative of the primary expected fragmentations under typical EI-MS conditions.

Part 5: Experimental Protocols for Spectral Acquisition

To obtain high-quality spectral data for this compound, standardized and well-controlled experimental procedures are essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for small organic molecules.[11]

    • Ensure the sample is fully dissolved. If necessary, briefly sonicate the sample.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectra I->J K Structure Elucidation J->K

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Protocol 2: Mass Spectrometry (MS) Analysis

This protocol describes a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), suitable for a volatile compound like this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the solution to a 2 mL GC vial.

  • GC-MS Instrument Setup:

    • GC Method:

      • Injector Temperature: 250 °C.

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • MS Method:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200 amu).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound of interest.

    • Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare with the predicted fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (~10 µg/mL) B Filter Sample A->B C Transfer to GC Vial B->C D Inject Sample (1 µL) C->D E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis F->G H Analyze Total Ion Chromatogram G->H I Extract Mass Spectrum H->I J Identify Molecular Ion & Fragments I->J K Compare with Predicted Pattern J->K

Caption: Workflow for GC-MS Analysis of Small Molecules.

Part 6: Conclusion

This guide provides a comprehensive, theory-backed prediction of the ¹H NMR, ¹³C NMR, and mass spectra of this compound. The presented data, derived from established spectroscopic principles and analysis of analogous compounds, offers a reliable framework for the identification and characterization of this molecule. The detailed experimental protocols included are designed to facilitate the acquisition of high-quality, reproducible data. It is our hope that this technical guide will serve as an invaluable tool for researchers working with this versatile and promising chemical building block.

Part 7: References

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography.

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved January 10, 2026, from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. Retrieved January 10, 2026, from [Link]

  • AxisPharm. (n.d.). GC-MS Analysis. Retrieved January 10, 2026, from [Link]

  • He, Y., et al. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry.

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. Retrieved January 10, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 10, 2026, from [Link]

  • Ververs, M. T., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.

  • El-Metwaly, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules.

  • JGI/LBNL Metabolomics. (2024). Standard LC-MS/MS ESI Method - Nonpolar C18. protocols.io. Retrieved January 10, 2026, from [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.

  • Singh, P., & Kaur, G. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.

  • ResearchGate. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Retrieved January 10, 2026, from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.

  • El-Gohary, N. S. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry.

  • Jian, W., et al. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory.

  • Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Retrieved January 10, 2026, from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved January 10, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews.

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature.

  • JoVE. (2024). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved January 10, 2026, from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

  • Antonov, L., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved January 10, 2026, from [Link]

  • Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 10, 2026, from [Link]

  • Abraham, R. J., et al. (2000). Proton Chemical Shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry.

  • Organic Chemistry Tutor. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved January 10, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved January 10, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 10, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 10, 2026, from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved January 10, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved January 10, 2026, from [Link]

  • Pérez, M. A., et al. (2003). (1)H- And (13)C-NMR Analysis of a Series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Magnetic Resonance in Chemistry.

Sources

Introduction: The Strategic Importance of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-5-ethynylpyrimidine

This compound (CAS No. 1196156-89-4) is a heterocyclic compound featuring a pyrimidine core functionalized with both a chloro and an ethynyl group.[1][2] This unique combination of reactive sites makes it a valuable and versatile building block in synthetic chemistry. The chloro group can be displaced in nucleophilic aromatic substitution reactions, while the terminal alkyne is primed for a wide array of transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions. Its utility is evident in its commercial availability from various suppliers of research chemicals, indicating its role as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science.[3][4]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in drug discovery and development. Solubility dictates formulation strategies, impacts reaction kinetics in process chemistry, and is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the theoretical solubility characteristics of this compound, outlines a robust experimental framework for its quantitative assessment, and explains the scientific rationale behind each methodological choice.

Part 1: Physicochemical Properties and Theoretical Solubility Profile

While specific experimental solubility data for this compound is not extensively published in peer-reviewed literature, a reliable theoretical profile can be constructed based on its molecular structure and the physicochemical properties of analogous compounds.

The structure combines a polar pyrimidine ring with two nitrogen atoms acting as hydrogen bond acceptors. However, the presence of a nonpolar ethynyl group and a lipophilic chlorine atom, coupled with the overall planarity of the molecule, suggests that crystal lattice energy could be a significant barrier to dissolution. The calculated LogP (a measure of lipophilicity) for the structurally similar compound 2-chloro-5-ethynylpyridine is 1.7163, indicating a preference for lipid environments over aqueous ones.[5] It is therefore reasonable to predict that this compound will exhibit low aqueous solubility but favorable solubility in a range of organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number1196156-89-4[1][2][3]
Molecular FormulaC₆H₃ClN₂[1][2][3]
Molecular Weight138.55 g/mol [2][3][4]
Hazard CodesH302, H315, H319, H335[3][6]
Predicted LogP~1.5 - 2.0 (by analogy)[5]
AppearanceSolid (predicted)[7][8]

The interplay of these factors—molecular polarity, hydrogen bonding potential, and crystal packing forces—dictates the compound's ultimate solubility in a given solvent system.

G Solubility Solubility Profile of This compound Structure Molecular Structure Structure->Solubility determines Pyrimidine Pyrimidine Core (Polar, H-bond Acceptor) Structure->Pyrimidine Chloro Chloro Group (Lipophilic, e- withdrawing) Structure->Chloro Ethynyl Ethynyl Group (Nonpolar, Reactive) Structure->Ethynyl Solvent Solvent Properties Solvent->Solubility influences Polarity Polarity (Like Dissolves Like) Solvent->Polarity Hbond H-Bonding Capacity (Donor/Acceptor) Solvent->Hbond Forces Intermolecular Forces Forces->Solubility governs Lattice Crystal Lattice Energy (Solid State) Forces->Lattice Solvation Solvation Energy (Solution State) Forces->Solvation Pyrimidine->Hbond Chloro->Polarity Ethynyl->Polarity Lattice->Solubility hinders dissolution Solvation->Solubility promotes dissolution

Caption: Key factors influencing the solubility of this compound.

Part 2: Recommended Solvents for Solubility Screening

A systematic approach to solubility screening involves testing the compound in a panel of solvents with varying polarities and hydrogen bonding capabilities. The principle of "like dissolves like" serves as a foundational guide for solvent selection. Given the predicted semi-polar nature of this compound, a range of common laboratory solvents should be evaluated.

Table 2: Proposed Solvent Panel for Solubility Screening

Solvent ClassSolventRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Strong solvent, often used for challenging compounds in synthesis.[9]
Acetonitrile (ACN)Medium polarity, common in chromatography and reactions.[10]
AcetoneGood general-purpose solvent with moderate polarity.
Polar Protic Methanol (MeOH)Capable of hydrogen bonding; commonly used in synthesis and analysis.[10][11]
Ethanol (EtOH)Less polar than methanol, widely used in formulations.[10]
Ethers Tetrahydrofuran (THF)Aprotic ether, good for moderately polar to nonpolar compounds.
Chlorinated Dichloromethane (DCM)Effective for dissolving many organic solids of moderate polarity.
Aqueous Purified Water (H₂O)Essential for determining aqueous solubility for ADME profiling.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, a robust and reproducible experimental method is required. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[9][12] This method ensures that the solution reaches equilibrium, providing a true measure of the compound's saturation point at a given temperature.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

    • Causality: Using an excess of solid is critical to guarantee that the final solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent from Table 2 to its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Causality: Thermodynamic equilibrium between the solid and dissolved states is slow to establish. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Causality: This step prevents clogging of the filter in the subsequent step.

  • Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

    • Causality: Filtration is the most critical step to ensure that only the dissolved analyte is being measured. Any particulate matter will falsely inflate the solubility value.

  • Quantification:

    • Gravimetric Analysis: Transfer a known volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved compound.[13]

    • Chromatographic Analysis (HPLC): Alternatively, dilute the clear filtrate with a suitable mobile phase and analyze it by a validated HPLC method with a concentration calibration curve. This is often more sensitive and requires less material.

  • Calculation: Express the solubility in desired units, such as mg/mL or mmol/L.

G start Start prep 1. Add Excess Solid (this compound) to Vials start->prep solvent 2. Add Precise Volume of Test Solvent prep->solvent equilibrate 3. Equilibrate (e.g., 24-48h at 25°C) with Agitation solvent->equilibrate settle 4. Settle (Allow excess solid to sediment) equilibrate->settle filter 5. Filter Supernatant (e.g., 0.22 µm PTFE filter) settle->filter quantify 6. Quantify Analyte in Filtrate filter->quantify gravimetric Gravimetric Method: Evaporate & Weigh quantify->gravimetric Option A hplc HPLC Method: Dilute & Analyze quantify->hplc Option B calculate 7. Calculate Solubility (mg/mL or mol/L) gravimetric->calculate hplc->calculate end End calculate->end

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

While published data is scarce, a systematic and scientifically grounded approach can be employed to fully characterize the solubility of this compound. Its molecular structure suggests low aqueous solubility and good solubility in common polar aprotic and protic organic solvents. By implementing the gold-standard isothermal shake-flask method, researchers and drug development professionals can generate the reliable, quantitative data needed to advance its use in synthesis, formulation, and biological screening. This foundational knowledge is paramount to unlocking the full potential of this versatile chemical building block.

References

  • Chemical Label. This compound. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. [Link]

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • PubChem. 2-Chloro-5-pyrimidinol. [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine. [Link]

  • SynThink Research Chemicals. 2-Chloro-5-ethynylpyridine | 263012-63-1. [Link]

  • NIH. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. [Link]

  • Google Patents.
  • University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • PubMed. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. [Link]

  • CCDC. Experimental Crystal Structure Determination. [Link]

  • Avicenna Journal of Medical Biochemistry. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety protocols and handling considerations for 2-Chloro-5-ethynylpyrimidine (CAS No. 1196156-89-4), a heterocyclic building block of significant interest in pharmaceutical and materials science research. This document is intended for researchers, chemists, and laboratory professionals engaged in the synthesis, purification, and application of this compound. The information herein is synthesized from available safety data for structurally analogous compounds and established best practices for handling halogenated and acetylenic chemical entities.

Compound Profile and Hazard Identification

Chemical Identity:

Identifier Value
IUPAC Name This compound
CAS Number 1196156-89-4
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.55 g/mol
Structure Clc1ncc(cn1)C#C

GHS Hazard Classification (Inferred):

Based on data for analogous compounds, this compound is classified as follows[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Hazard Summary Table:

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the compound can lead to adverse health effects.
Causes skin irritationH315Direct contact with the skin can cause redness, itching, and inflammation.
Causes serious eye irritationH319Contact with the eyes can result in significant irritation, pain, and potential damage.
May cause respiratory irritationH335Inhalation of dust or powder can irritate the respiratory tract, leading to coughing and discomfort.

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All weighing, transferring, and reaction setup involving solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to control the inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure the rapid dilution and removal of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashes, such as during quenching of a reaction or large-scale transfers.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is required.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not necessary. However, in the event of a spill or if there is a potential for generating significant amounts of airborne dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Workflow: From Receipt to Disposal

The following diagram and protocols outline the lifecycle of this compound within a laboratory setting, emphasizing the critical safety checkpoints.

safe_handling_workflow Safe Handling Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal receiving Receiving: - Inspect container integrity - Verify label and SDS storage Storage: - Cool, dry, well-ventilated area - Tightly sealed container - Away from incompatibles receiving->storage Store Immediately pre_handling Pre-Handling: - Review SDS - Don appropriate PPE storage->pre_handling Retrieve for use weighing Weighing & Transfer: - Inside a chemical fume hood - Use appropriate tools pre_handling->weighing reaction Reaction Setup: - In fume hood - Monitor for exotherms weighing->reaction decontamination Decontamination: - Clean glassware and surfaces - Remove and dispose of PPE reaction->decontamination Post-reaction waste_collection Waste Collection: - Segregate halogenated waste - Label container clearly decontamination->waste_collection disposal Disposal: - Follow institutional guidelines - Use licensed waste contractor waste_collection->disposal

Caption: A flowchart illustrating the key stages and safety considerations for handling this compound.

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[2][3].

  • Environment: Protect from moisture and direct sunlight.

Handling Protocol

Adherence to a strict handling protocol minimizes the risk of exposure.

  • Pre-use Check: Before handling, ensure that a current Safety Data Sheet is accessible and has been reviewed. Confirm that all necessary PPE is available and in good condition.

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound inside a chemical fume hood.

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Reaction Monitoring: When used in a reaction, be mindful of potential exothermic events, especially when reacting with strong nucleophiles or bases.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][4].

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[1][5].

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2].

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding the generation of dust. Place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety department.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[2][6].

  • Unsuitable Extinguishing Media: A heavy water stream may spread the fire.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[3][7].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and storage.

  • Reactivity: The compound is generally stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The ethynyl group can be reactive, particularly with certain metal salts, and may pose a risk of forming explosive acetylides.

  • Hazardous Decomposition: As mentioned, hazardous decomposition products can be released upon combustion.

Waste Disposal

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.

  • Waste Classification: This compound should be disposed of as hazardous chemical waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal Method: Disposal should be carried out by a licensed and accredited waste disposal contractor, typically via incineration. Do not dispose of this material down the drain or in general waste.

References

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-_1-_methoxycarbonyl_ethoxy_pyrimidine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Chloro-5-ethylpyrimidine, 1g, Each. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). LCSS: ACETYLENE. Retrieved from [Link]

  • Google Patents. (n.d.). US5113947A - Fire extinguishing methods and compositions utilizing 2-chloro-1,1,1,2-tetrafluoroethane.
  • PCC Group. (2021). Which chemicals should be used to effectively extinguish fires? Retrieved from [Link]

  • HSSE World. (2021). Safe Handling of Acetylene Gas. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

  • FSH DIRECT. (n.d.). Extinguishing agents. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1383968-60-2 | 2-Chloro-5-(prop-1-en-2-yl)pyrimidine. Retrieved from [Link]

  • European Chemicals Agency. (2020). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

  • University College Cork. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

  • Halyard. (n.d.). Personal Protective Equipment When Working with chemotherapy Drugs. Retrieved from [Link]

  • National Fire Protection Association. (2023). Fire Extinguisher Types. Retrieved from [Link]

  • BOC. (n.d.). Acetylene safety. Retrieved from [Link]

  • Google Patents. (n.d.). US10335624B2 - Fire extinguishing compositions and method.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of 2-Chloro-5-ethynylpyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. While not a therapeutic agent in its own right, its unique chemical architecture, featuring two distinct reactive moieties—a 2-chloropyrimidine ring and a terminal ethynyl group—positions it as a powerful building block for the design of highly specific and potent targeted covalent inhibitors and chemical probes. This document will deconstruct the reactivity of these functional groups, propose evidence-based hypothetical mechanisms of action, and provide detailed experimental protocols for researchers seeking to leverage this versatile scaffold in their own drug development programs.

Introduction: The Emerging Role of this compound in Drug Discovery

This compound is a pyrimidine derivative characterized by a chlorine atom at the C2 position and an ethynyl group at the C5 position of the heterocyclic ring.[1][2] The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including several approved drugs, owing to its ability to engage in various non-covalent interactions with biological targets.[3][4][5] However, the true potential of this compound lies in the dual reactivity of its substituents, which enables its use in the rational design of covalent inhibitors and chemical biology tools.

The strategic importance of this molecule is underscored by the growing pipeline of covalent drugs in clinical development.[6][7] Covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable to conventional reversible inhibitors. This guide will explore how the unique chemical properties of this compound can be harnessed to achieve these therapeutic goals.

Deconstruction of Reactive Moieties: The Chemical Basis for Covalent Targeting

The mechanism of action of molecules derived from this compound is fundamentally rooted in the reactivity of its two key functional groups.

The 2-Chloropyrimidine Moiety: A Tunable Electrophile for Cysteine Targeting

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). In a biological context, the most relevant nucleophile for this reaction is the thiol side chain of a cysteine residue within a protein's binding site. The reaction proceeds through a Meisenheimer complex intermediate, resulting in the formation of a stable carbon-sulfur covalent bond and the displacement of the chloride ion.

A notable example from the literature that supports this mechanism is the discovery of a series of 2,5-dichloropyrimidine-based covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[8] In this case, the 2-chloro substituent was displaced by a non-catalytic cysteine (Cys440) in the ATP-binding pocket, leading to irreversible inhibition of the kinase.[8] This provides a strong precedent for the use of the 2-chloropyrimidine scaffold as a "warhead" for targeting cysteine residues.

The reactivity of the 2-chloropyrimidine can be modulated by the electronic properties of other substituents on the pyrimidine ring, allowing for the fine-tuning of its electrophilicity to optimize target engagement while minimizing off-target reactions.

SNAr_Mechanism Protein Target Protein with Cysteine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Protein->Intermediate Nucleophilic Attack by Cys-SH Inhibitor 2-Chloropyrimidine Derivative Inhibitor->Intermediate Covalent_Adduct Covalent Protein-Inhibitor Adduct Intermediate->Covalent_Adduct Chloride Elimination Chloride Chloride Ion (Cl-) Intermediate->Chloride

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

The Ethynyl Moiety: A Versatile Handle for Bio-orthogonal Chemistry and Target Engagement

The terminal ethynyl group is a highly versatile functional group in medicinal chemistry. Its primary roles in the context of this compound-derived molecules are twofold:

  • A Bio-orthogonal Handle for "Click" Chemistry: The ethynyl group is one half of the canonical azide-alkyne cycloaddition reaction, a cornerstone of "click" chemistry. This allows for the facile and highly specific conjugation of molecules containing this moiety to a complementary azide-tagged reporter molecule (e.g., a fluorophore, biotin, or affinity resin). This has profound implications for target identification and validation, as will be discussed in the experimental section.

  • A Structural Element for Target Binding: The linear and rigid nature of the ethynyl group can be exploited to probe narrow channels or hydrophobic pockets within a protein's binding site. It can participate in van der Waals interactions, and in some cases, the weakly acidic terminal proton can act as a hydrogen bond donor.

Hypothetical Mechanism of Action: A Covalent Kinase Inhibitor Model

Based on the established reactivity of the 2-chloropyrimidine moiety, we can propose a hypothetical mechanism of action for a drug candidate derived from this compound targeting a protein kinase. Many kinases possess a non-catalytic cysteine residue in or near the ATP-binding site, which can be exploited for covalent inhibition.

Proposed Mechanism:

  • Initial Non-covalent Binding: The drug candidate, featuring the this compound scaffold appended with additional pharmacophoric groups, first binds reversibly to the ATP-binding pocket of the target kinase. These initial interactions are driven by hydrogen bonds, hydrophobic interactions, and other non-covalent forces, which serve to orient the reactive 2-chloropyrimidine "warhead" in close proximity to the target cysteine residue.

  • Covalent Bond Formation: The nucleophilic thiol group of the cysteine side chain attacks the electrophilic C2 position of the pyrimidine ring, leading to the irreversible formation of a covalent bond via the SNAr mechanism described previously.

  • Irreversible Inhibition: The formation of this covalent bond results in the irreversible inhibition of the kinase's catalytic activity by preventing the binding of ATP or by locking the kinase in an inactive conformation.

Kinase_Inhibition_Pathway cluster_0 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., with Cys residue) Receptor->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation, Survival, Metastasis Phospho_Substrate->Cell_Proliferation Promotes Inhibitor This compound -derived Inhibitor Inhibitor->Target_Kinase Covalently Inhibits

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action for a novel inhibitor derived from this compound, a series of well-defined experiments are required.

Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Modification

Objective: To confirm that the inhibitor forms a covalent adduct with the target protein and to identify the site of modification.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., a kinase) with a molar excess (e.g., 10-fold) of the inhibitor at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

  • Sample Preparation: Quench the reaction and desalt the protein sample using a C4 ZipTip or similar desalting column.

  • Mass Spectrometry Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of the inhibitor minus the mass of HCl (36.46 Da) will confirm covalent adduct formation.

  • Peptide Mapping (for site identification): a. Digest the protein-inhibitor adduct with a protease (e.g., trypsin). b. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Identify the modified peptide by searching for the expected mass shift on cysteine-containing peptides. The MS/MS fragmentation pattern will confirm the exact site of modification.

Sample Expected Mass (Da) Observed Mass (Da) Mass Shift (Da) Conclusion
Protein Alone45,000.045,000.2N/AUnmodified Protein
Protein + Inhibitor (MW=450.5)45,414.045,414.3+414.1Covalent Adduct Formed
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To demonstrate that the inhibitor binds to its target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a defined period.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody specific for the target protein. Covalent binding of the inhibitor will stabilize the protein, leading to a higher melting temperature (i.e., more protein remaining in the soluble fraction at higher temperatures) compared to the vehicle control.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification

Objective: To identify the cellular targets of the inhibitor using the ethynyl handle.

Methodology:

  • Cell Treatment: Treat cells with the this compound-derived inhibitor.

  • Lysis: Lyse the cells under denaturing or non-denaturing conditions.

  • Click Chemistry: To the cell lysate, add an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Allow the click reaction to proceed.

  • Target Enrichment/Visualization: a. If using Biotin-Azide: Enrich the biotin-tagged proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry. b. If using a Fluorophore-Azide: Visualize the tagged proteins by in-gel fluorescence scanning.

ABPP_Workflow Start Treat Cells with Ethynyl-Probe Lysis Cell Lysis Start->Lysis Click_Reaction Click Reaction with Azide-Biotin Tag Lysis->Click_Reaction Enrichment Streptavidin Bead Enrichment Click_Reaction->Enrichment Wash Wash Beads Enrichment->Wash Elution Elute Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_ID Target Protein Identification MS_Analysis->Target_ID

Caption: Activity-Based Protein Profiling (ABPP) Workflow.

Conclusion

This compound represents a highly valuable and versatile scaffold for modern drug discovery. Its potential mechanism of action is intrinsically linked to its dual-functional chemical architecture, which enables the rational design of targeted covalent inhibitors and sophisticated chemical probes. The 2-chloropyrimidine moiety serves as a competent electrophile for engaging nucleophilic cysteine residues in target proteins, a strategy validated by existing literature.[8] Concurrently, the ethynyl group provides a bio-orthogonal handle for robust target identification and validation studies. By understanding the fundamental chemistry of this compound and employing the experimental strategies outlined in this guide, researchers can unlock its full potential in developing the next generation of precision medicines.

References

  • This compound - CAS:1196156-89-4 - Sunway Pharm Ltd. (URL: )
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: )
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine | C8H9ClN2O3 | CID - PubChem. (URL: )
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (URL: )
  • A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides - PubMed. (URL: )
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. (URL: )
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (URL: )
  • This compound | CAS 1196156-89-4 | SCBT - Santa Cruz Biotechnology. (URL: )
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - MDPI. (URL: )
  • Covalent Modifiers - Drug Hunter. (URL: [Link])

  • Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed. (URL: )
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: )
  • An update on the discovery and development of reversible covalent inhibitors - PubMed. (URL: )

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of the novel compound, 2-chloro-5-ethynylpyrimidine. The protocols and strategies outlined herein are designed to elucidate the compound's potential as a therapeutic agent, with a particular focus on its likely role as a kinase inhibitor and an anti-cancer compound, drawing from the established activities of structurally related pyrimidine derivatives.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Notably, the 2,4,5-trisubstituted pyrimidine core has been extensively explored for the development of potent kinase inhibitors.[4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The structural features of this compound, particularly the reactive chloro and ethynyl groups, suggest a high potential for interaction with biological targets, making it a compelling candidate for thorough biological evaluation.

A Tiered Approach to Screening

A logical and resource-efficient strategy for screening this compound involves a tiered approach. This begins with broad, high-throughput screening to identify potential biological targets, followed by more focused cellular and mechanistic assays to validate and characterize its activity.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Cellular Activity Assessment cluster_2 Tier 3: Mechanistic Validation Broad-Panel Kinase Screening Broad-Panel Kinase Screening Rationale Rationale: The pyrimidine scaffold is a known kinase inhibitor 'privileged scaffold'. The ethynyl group can form key interactions in the ATP-binding pocket. Broad-Panel Kinase Screening->Rationale Anti-Proliferative Screening Anti-Proliferative Screening Broad-Panel Kinase Screening->Anti-Proliferative Screening Identified Kinase Hits NCI-60 Cancer Cell Line Panel NCI-60 Cancer Cell Line Panel Anti-Proliferative Screening->NCI-60 Cancer Cell Line Panel Rationale_Cellular Rationale: Assess cytotoxic and anti-proliferative effects across a diverse range of human cancer cell lines to identify responsive cancer types. Anti-Proliferative Screening->Rationale_Cellular Hit Validation Hit Validation Anti-Proliferative Screening->Hit Validation Confirmed Cellular Activity IC50 Determination IC50 Determination Hit Validation->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Hit Validation->Mechanism of Action Studies

Caption: A tiered workflow for the biological screening of this compound.

Tier 1: Broad-Panel Kinase Profiling

Given that many pyrimidine derivatives function as kinase inhibitors, a logical first step is to screen this compound against a broad panel of kinases.[6][7][8] This approach can rapidly identify potential molecular targets and provide initial insights into the compound's selectivity profile.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description
Assay Principle Measurement of ADP produced in a kinase reaction.
Detection Method Luminescence
Key Reagents Kinase, Substrate, ATP, ADP-Glo™ Reagent
Data Output IC50 values

Table 1: Summary of the in vitro luminescence-based kinase assay.

Tier 2: Anti-Proliferative Screening Across Cancer Cell Lines

The next logical step is to evaluate the effect of this compound on the proliferation of a diverse panel of human cancer cell lines. The NCI-60 panel is a well-established and publicly available resource for this purpose, representing a broad range of cancer types.[9][10] This screening will identify cancer cell lines that are particularly sensitive to the compound and can provide initial clues about its potential therapeutic applications.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]

Materials:

  • Human cancer cell lines (e.g., from the NCI-60 panel)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

G cluster_0 Cell Seeding & Adhesion cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compound Dilutions Add Compound Dilutions Incubate 24h->Add Compound Dilutions Incubate 48-72h Incubate 48-72h Add Compound Dilutions->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Add Solubilization Solution Add Solubilization Solution Incubate 4h->Add Solubilization Solution Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilization Solution->Read Absorbance (570nm)

Caption: Workflow for the MTT cell viability assay.

Tier 3: Hit Validation and Mechanistic Elucidation

Promising "hits" from the primary screens (i.e., potent kinase inhibition and/or significant anti-proliferative activity) should be subjected to further validation and mechanistic studies.

IC50 Determination: For the most active kinase-inhibitor and cell line combinations, full dose-response curves should be generated to accurately determine IC50 and GI50 values, respectively.

Mechanism of Action Studies:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, treated cells can be stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry can be employed.

  • Western Blotting: To confirm the on-target effect of the compound in cells, western blotting can be used to assess the phosphorylation status of the downstream substrates of the identified target kinase.

Conclusion and Future Directions

This technical guide provides a robust and systematic approach to the biological activity screening of this compound. By employing a tiered strategy that encompasses broad-panel kinase screening and cellular anti-proliferative assays, researchers can efficiently identify and characterize the biological activities of this novel compound. Positive results from this screening cascade will warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The pyrimidine scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this compound holds significant promise for the discovery of new and effective treatments for a range of diseases.

References

Sources

The Versatile Building Block: A Technical Guide to 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Pyrimidine

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex functional molecules. 2-Chloro-5-ethynylpyrimidine has emerged as a highly valuable scaffold, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: a reactive chloro substituent at the 2-position and a versatile ethynyl group at the 5-position of the electron-deficient pyrimidine ring. This unique arrangement allows for sequential and selective functionalization, making it a powerful tool for generating diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource/Reference
CAS Number 1196156-89-4
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.55 g/mol
Appearance Solid (typical)General laboratory observation
Storage Sealed in a dry, room temperature environment.
Safety Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
  • ¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region corresponding to the pyrimidine ring protons, and a singlet for the acetylenic proton.

  • ¹³C NMR: The carbon spectrum will display signals for the four distinct carbons of the pyrimidine ring and two signals for the alkyne carbons.

Synthesis of this compound: A Step-by-Step Protocol

The most reliable and commonly employed method for the synthesis of this compound involves a two-step sequence starting from a suitable dihalogenated pyrimidine. The key transformation is a Sonogashira cross-coupling reaction with a protected acetylene, followed by a deprotection step. 2-Chloro-5-iodopyrimidine is an excellent starting material due to the higher reactivity of the iodine atom in the Sonogashira coupling.[2]

Diagram: Synthetic Workflow for this compound

G start 2-Chloro-5-iodopyrimidine reagent1 (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N start->reagent1 step1 Sonogashira Coupling reagent1->step1 intermediate 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine step1->intermediate reagent2 K₂CO₃, MeOH intermediate->reagent2 step2 Deprotection reagent2->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 2-Chloro-5-iodopyrimidine with (Trimethylsilyl)acetylene

  • Rationale: This step introduces the protected ethynyl group at the more reactive 5-position of the pyrimidine ring. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, preventing side reactions.[1] The use of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction.[2]

  • Procedure:

    • To a solution of 2-chloro-5-iodopyrimidine (1.0 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add (trimethylsilyl)acetylene (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

Step 2: Deprotection of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine

  • Rationale: The TMS protecting group is readily cleaved under mild basic conditions to yield the terminal alkyne.[1]

  • Procedure:

    • Dissolve the 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv) in methanol.

    • Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equiv).

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its chloro and ethynyl functionalities. This allows for a range of selective transformations, primarily Sonogashira couplings, nucleophilic aromatic substitutions, and "click" chemistry.

Diagram: Reactivity of this compound

G cluster_sonogashira Sonogashira Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_click Click Chemistry (CuAAC) start This compound reagent1 R-X, Pd catalyst, Cu(I), Base start->reagent1 reagent2 Nu-H start->reagent2 reagent3 R-N₃, Cu(I) catalyst start->reagent3 product1 2-Chloro-5-(R-ethynyl)pyrimidine reagent1->product1 C-C bond formation product2 2-Nu-5-ethynylpyrimidine reagent2->product2 C-Nu bond formation product3 2-Chloro-5-(1-R-1,2,3-triazol-4-yl)pyrimidine reagent3->product3 Triazole formation

Sources

Introduction: The Critical Role of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-ethynylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring an electron-deficient pyrimidine ring activated by a chloro substituent and a reactive ethynyl group, makes it a valuable synthon for creating complex molecular architectures. It serves as a key intermediate in the synthesis of kinase inhibitors, covalent modifiers for targeted protein inhibition, and other pharmacologically active agents.[1][2] The integrity of such a crucial building block is paramount; its degradation can lead to failed reactions, impure products, and misleading biological data. This guide provides a comprehensive overview of the stability, potential degradation pathways, and optimal storage and handling conditions for this compound to ensure its effective use in research and development.

Section 1: Physicochemical Properties and Intrinsic Reactivity

A thorough understanding of the molecule's inherent properties is the foundation for predicting its stability.

  • Molecular Formula: C₆H₃ClN₂

  • Molecular Weight: 138.55 g/mol [3]

  • Key Functional Groups:

    • Pyrimidine Ring: A diazine ring system that is inherently electron-deficient, influencing the reactivity of its substituents.

    • 2-Chloro Substituent: This halogen atom activates the C2 position for nucleophilic aromatic substitution (SNAr) reactions. It is a common leaving group in cross-coupling and displacement reactions.[4]

    • 5-Ethynyl Group: The terminal alkyne is a highly versatile functional group, readily participating in Sonogashira couplings, click chemistry (cycloadditions), and other addition reactions.

The interplay of these groups dictates the molecule's reactivity. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes the C2 position highly electrophilic.[5] This same electronic environment influences the acidity of the ethynyl proton and the reactivity of the triple bond.

Section 2: Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, we can infer its stability profile from the known chemistry of its constituent functional groups and data on analogous compounds.

Primary Factors Influencing Stability:

  • Moisture (Hydrolysis): This is a significant concern for many chlorinated heterocycles.[6] The chloro group at the C2 position is susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions, which would lead to the formation of 5-ethynylpyrimidin-2-one. Safety data for the related compound 2-chloropyrimidine indicates it is hygroscopic.[6]

  • Temperature: Elevated temperatures can accelerate degradation rates and may induce polymerization of the ethynyl group, a known reactivity pathway for acetylenic compounds. Thermal energy can also promote unwanted side reactions, especially in the presence of trace impurities.

  • Light: Many conjugated aromatic and heterocyclic systems exhibit photosensitivity. Exposure to UV or high-intensity visible light can provide the activation energy for decomposition or rearrangement reactions.

  • pH: Stability is expected to be optimal under neutral pH conditions. Acidic or basic conditions can catalyze the hydrolysis of the C-Cl bond.[7]

  • Oxidizing Agents: The molecule may be susceptible to oxidation, particularly at the electron-rich ethynyl group or the pyrimidine ring itself under harsh conditions.

The logical relationship between these environmental factors and the compound's stability is illustrated below.

substance This compound (Stable State) degraded Degraded Product (e.g., 5-ethynylpyrimidin-2-one, polymers) substance->degraded Degradation Pathways moisture Moisture / Humidity moisture->substance Promotes Hydrolysis temp Elevated Temperature temp->substance Accelerates Reactions light UV / Visible Light light->substance Induces Photodecomposition ph Non-Neutral pH (Acidic/Basic) ph->substance Catalyzes Hydrolysis oxidants Strong Oxidants oxidants->substance Promotes Oxidation

Caption: Factors contributing to the degradation of this compound.

Section 3: Recommended Storage and Handling Protocols

To preserve the purity and reactivity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from supplier data for analogous compounds and established best practices for reactive chemical intermediates.[6][8]

Data Presentation: Storage Condition Summary
ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.[8]Slows the rate of potential degradation pathways, including hydrolysis and polymerization.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation risks.[6]
Container Tightly sealed, amber glass vial.Prevents moisture ingress and protects the compound from light-induced degradation.
Purity Check Re-analyze purity before use if stored for extended periods.Ensures material integrity for critical applications and experimental reproducibility.
Handling Procedures

Given the compound's hazard profile—harmful if swallowed, causes skin irritation, and causes serious eye irritation—appropriate personal protective equipment (PPE) is mandatory.[9]

  • Environment: Whenever possible, handle the solid compound inside a glovebox or glove bag with a dry, inert atmosphere. For transfers outside of a controlled atmosphere, work swiftly to minimize exposure time.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially water.

  • Solutions: If preparing stock solutions for later use, use anhydrous solvents and store the solution under an inert atmosphere at low temperatures to prevent solvent-mediated degradation.

Section 4: Experimental Workflow for Stability Assessment

For critical applications, particularly in GMP or GLP environments, or when using a new batch of material, performing a stability assessment is a prudent measure. A forced degradation study is an effective way to identify potential liabilities and confirm the stability-indicating nature of an analytical method.[10][11]

Objective

To evaluate the stability of this compound under various stress conditions (thermal, hydrolytic, oxidative, and photolytic) and to identify major degradation products.

Methodology: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its ability to separate the parent compound from potential impurities and degradation products, allowing for accurate quantification.[12]

Step-by-Step Protocol
  • Reference Standard Preparation (T₀):

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in a suitable anhydrous solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. This is the stock solution.

    • Prepare a working solution by diluting the stock solution to ~50 µg/mL.

    • Immediately analyze this T₀ sample by HPLC to establish the initial purity and peak area.

  • Application of Stress Conditions:

    • Hydrolytic (Acid/Base): Add a small volume of 0.1 M HCl or 0.1 M NaOH to an aliquot of the stock solution. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for several hours.

    • Oxidative: Add a small volume of 3% hydrogen peroxide (H₂O₂) to an aliquot of the stock solution. Incubate at room temperature.

    • Thermal: Place a sealed vial of the solid compound and a sealed vial of the stock solution in an oven at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose a clear vial of the solid compound and a clear vial of the stock solution to a photostability chamber with controlled light (UV/Vis) and temperature, following ICH Q1B guidelines.

  • Sample Analysis:

    • At predetermined time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition.

    • For hydrolytic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution.

    • Dilute all samples to the working concentration (~50 µg/mL) with the mobile phase.

    • Analyze all samples by the same HPLC method used for the T₀ standard.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the T₀ reference.

    • Calculate the percentage of remaining parent compound.

    • Note the appearance of any new peaks, which represent degradation products. If necessary, these can be further characterized by LC-MS.[12]

The workflow for this stability assessment is visualized in the diagram below.

start Start: Receive/Synthesize This compound prep Prepare Stock Solution (1 mg/mL in ACN) start->prep t0 Analyze T₀ Sample (HPLC-UV) prep->t0 stress Apply Stress Conditions (Parallel) prep->stress compare Compare to T₀: - Quantify Degradation - Identify Degradants t0->compare Reference Data acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxide Oxidation (3% H₂O₂) stress->oxide thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sample Sample at Time Points (e.g., 2, 8, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample analyze Analyze Stressed Samples (HPLC-UV) sample->analyze analyze->compare

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

This compound is an indispensable tool for chemical innovation. Its utility, however, is directly tied to its chemical integrity. By understanding its intrinsic reactivity and potential degradation pathways, researchers can implement the robust storage and handling protocols outlined in this guide. Proactive measures, including refrigerated storage under an inert atmosphere, protection from light and moisture, and careful handling, are critical for preserving the compound's purity. For applications demanding the highest level of quality assurance, a systematic stability assessment provides invaluable data, ensuring the reliability and success of subsequent research endeavors.

References

  • Perreault, C., et al. (2018). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Available from: [Link]

  • Goulay, F., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. Available from: [Link]

  • Al-kassaa, I., et al. (2019). Stability evaluation of Acetylsalicylic acid in commercial Aspirin tablets available in the Iraqi market. International Journal of Drug Delivery Technology. Available from: [Link]

  • Goulay, F., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. Available from: [Link]

  • El-Fattah, M., et al. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank. Available from: [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine Compound Summary. Available from: [Link]

  • PubChem. 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine Compound Summary. Available from: [Link]

  • Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available from: [Link]

  • Gauthier, C., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Bouguerra, S., et al. (2019). Stability study of acetylsalicylic acid during pharmaceutical operations. ResearchGate. Available from: [Link]

  • Kim, Y., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology. Available from: [Link]

  • Gholap, S. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available from: [Link]

  • Hu, X., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology. Available from: [Link]

  • Wikipedia. Thiamine. Available from: [Link]

  • Patel, K., et al. (2023). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. MDPI. Available from: [Link]

  • Gangarapu, K., et al. (2022). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry. Available from: [Link]

  • Google Patents. 2-chloro-5-ethyl pyridine preparation method.
  • Bartholomew, B., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Available from: [Link]

  • Zhang, Q., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-ethynylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of 2-chloro-5-ethynylpyrimidine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The guide delves into the synthesis, chemical properties, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions and click chemistry. Furthermore, it explores the role of the this compound scaffold in the design and synthesis of potent kinase inhibitors, highlighting its importance in modern medicinal chemistry. Detailed experimental protocols, data presentation, and visual diagrams are provided to offer both theoretical understanding and practical insights for laboratory applications.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its two key functional groups: the chloro substituent at the 2-position and the ethynyl group at the 5-position. The electron-deficient nature of the pyrimidine ring activates the chloro group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] Simultaneously, the terminal alkyne provides a handle for a diverse range of transformations, most notably Sonogashira couplings and azide-alkyne cycloadditions (click chemistry). This dual reactivity makes this compound a powerful tool for the rapid generation of molecular diversity in drug discovery programs.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available 2,5-dichloropyrimidine. The key transformation is a regioselective Sonogashira cross-coupling reaction.

Synthetic Pathway

The most common and efficient route to this compound involves the selective Sonogashira coupling of 2,5-dichloropyrimidine with a protected acetylene, followed by deprotection. Trimethylsilylacetylene is a commonly used protected acetylene source.

Synthesis of this compound cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine Cl-Pyr-Cl Step1_reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.), Et₃N THF, rt 2,5-Dichloropyrimidine->Step1_reagents TMS_Acetylene (Trimethylsilyl)acetylene HC≡CSi(CH₃)₃ TMS_Acetylene->Step1_reagents Intermediate 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine Cl-Pyr-C≡CSi(CH₃)₃ Step1_reagents->Intermediate Step2_reagents K₂CO₃ MeOH, rt Intermediate->Step2_reagents Final_Product This compound Cl-Pyr-C≡CH Step2_reagents->Final_Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine [3]

  • To a stirred solution of 2,5-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (Et₃N, 2.5 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq).

  • To this mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) obtained from Step 1 in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.

Purification

The final product, this compound, is typically a solid at room temperature and can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography.[4]

Physicochemical and Spectroscopic Data

PropertyThis compound2-Ethynylpyrimidine (Reference)[5]
Molecular Formula C₆H₃ClN₂C₆H₄N₂
Molecular Weight 138.55 g/mol [6]104.11 g/mol
Appearance White to off-white solid (predicted)-
Melting Point Not reportedNot reported
Boiling Point Not reportedNot reported
¹H NMR (CDCl₃, ppm) ~8.6 (s, 2H, pyrimidine-H), ~3.2 (s, 1H, alkyne-H) (Predicted)8.64 (d, J = 4.96 Hz, 2H), 7.25 (t, J = 4.87 Hz, 1H)
¹³C NMR (CDCl₃, ppm) ~159 (C2), ~157 (C4, C6), ~118 (C5), ~82 (alkyne-C), ~78 (alkyne-CH) (Predicted)Not reported
IR (cm⁻¹) ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1550, 1450 (pyrimidine ring stretch) (Predicted)-
Mass Spectrum (m/z) 138/140 [M]⁺ (due to ³⁵Cl/³⁷Cl isotopes) (Predicted)Not reported

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the distinct reactivity of its chloro and ethynyl groups, which can be addressed in a selective or sequential manner.

Sonogashira Coupling

The terminal alkyne of this compound is readily susceptible to Sonogashira cross-coupling with aryl or vinyl halides, providing a straightforward route to 2-chloro-5-(substituted-ethynyl)pyrimidines.[7][8] This reaction is a cornerstone for extending the molecular framework.

Sonogashira_Coupling Start This compound Cl-Pyr-C≡CH Reagents R-X (Aryl/Vinyl Halide) Pd(PPh₃)₄ (cat.) CuI (cat.), Base (e.g., Et₃N) Start->Reagents Product 2-Chloro-5-(R-ethynyl)pyrimidine Cl-Pyr-C≡C-R Reagents->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the aryl/vinyl halide (1.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) in a suitable solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.05-0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki-Miyaura Coupling

The chloro group at the 2-position of the pyrimidine ring can undergo Suzuki-Miyaura cross-coupling with boronic acids or their esters. This reaction is highly valuable for introducing aryl or heteroaryl substituents at this position.[10][11]

Suzuki_Coupling Start This compound Cl-Pyr-C≡CH Reagents R-B(OH)₂ (Boronic Acid) Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Start->Reagents Product 2-R-5-ethynylpyrimidine R-Pyr-C≡CH Reagents->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12]

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C and monitor by TLC or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The ethynyl group of this compound is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting with an organic azide.

Click_Chemistry Start This compound Cl-Pyr-C≡CH Reagents R-N₃ (Organic Azide) CuSO₄·5H₂O (cat.) Sodium Ascorbate (cat.) t-BuOH/H₂O Start->Reagents Product 2-Chloro-5-(1-R-1,2,3-triazol-4-yl)pyrimidine Cl-Pyr-Triazole-R Reagents->Product

Caption: CuAAC (Click Chemistry) of this compound.

Experimental Protocol: General Procedure for CuAAC Reaction [15][16]

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in a mixture of t-butanol and water (e.g., 1:1 v/v).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. The product can be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can mimic the adenine ring of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to bind to the ATP-binding site of these enzymes.

The chloro and ethynyl groups on the pyrimidine ring provide convenient handles for introducing various substituents that can interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the chloro group can be displaced by an amine to form a key hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors. The ethynyl group can be elaborated to access other regions of the ATP-binding pocket or to introduce solubilizing groups.

A notable example is the use of related 2,4-diaminopyrimidine scaffolds in the development of inhibitors for kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its dual reactivity allows for the selective and sequential introduction of various functional groups through well-established and robust chemical transformations such as Sonogashira, Suzuki, and click reactions. The demonstrated utility of the pyrimidine scaffold in the design of kinase inhibitors underscores the potential of this compound as a starting point for the discovery of novel therapeutic agents. The experimental protocols and data provided in this guide are intended to facilitate the practical application of this compound in a research setting, empowering scientists to explore its full potential in their drug discovery and development endeavors.

References

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chi, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 11(9), 1735–1741. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Went, J. H., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036–9051. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

  • MDPI. (2018). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. Its prevalence in nature, most notably as a component of nucleobases, has inspired chemists to explore its vast potential as a scaffold for drug discovery. The unique electronic properties of the pyrimidine ring, coupled with the ability to introduce diverse functionalities at various positions, make it a privileged starting point for the synthesis of targeted therapies.

2-Chloro-5-ethynylpyrimidine is a particularly valuable building block for the synthesis of novel derivatives. It possesses two distinct and highly reactive functional groups: a chloro substituent at the 2-position and an ethynyl group at the 5-position. This bifunctionality allows for selective and sequential reactions, enabling the construction of complex molecular architectures with a high degree of control. The chloro group is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the terminal alkyne is a versatile handle for Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry").

These reactions open the door to a vast chemical space, allowing for the synthesis of libraries of compounds for screening against various biological targets. Notably, derivatives of this compound have shown significant promise as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many pathologies. By targeting specific kinases, it is possible to selectively inhibit the growth and proliferation of diseased cells.

This guide provides detailed application notes and protocols for the synthesis of derivatives using this compound, with a focus on Sonogashira coupling, Suzuki-Miyaura coupling, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Safety and Handling of this compound

Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound and to implement appropriate safety precautions.

Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

Recommended Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Wash hands thoroughly after handling.

I. Sonogashira Coupling: Forging Carbon-Carbon Bonds at the 2-Position

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] In the context of this compound, this reaction can be employed to introduce a variety of substituents at the 2-position by reacting the chloro group with a terminal alkyne.

Causality Behind Experimental Choices

The success of a Sonogashira coupling hinges on the careful selection of the catalyst, cocatalyst, base, and solvent. The palladium catalyst, typically in its Pd(0) oxidation state, is the key player in the catalytic cycle. A copper(I) salt is commonly used as a cocatalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6] An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The choice of solvent is also critical and should be able to dissolve all reactants and maintain the catalyst in an active state.

A simplified catalytic cycle of the Sonogashira coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-ethynylpyrimidine

This protocol is a representative example of a Sonogashira coupling reaction with this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous THF and triethylamine (3.0 equiv.).

  • To the stirred solution, add phenylacetylene (1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(phenylethynyl)-5-ethynylpyrimidine.

Expected Outcome:

The reaction should yield the desired product as a solid. The yield and purity should be determined by weighing the purified product and by analytical techniques such as NMR and mass spectrometry.

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂
Cocatalyst CuI
Base Triethylamine
Solvent THF
Temperature 60 °C
Time 12 hours

II. Suzuki-Miyaura Coupling: Constructing Biaryl Structures

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[7][8] This reaction is particularly useful for the synthesis of biaryl and vinyl-substituted pyrimidines from this compound.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling involves a catalytic cycle similar to the Sonogashira reaction, with the key steps being oxidative addition, transmetalation, and reductive elimination.[9] The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and to promote the various steps of the catalytic cycle. The base plays a critical role in the transmetalation step, activating the organoboron species. A variety of bases can be used, with carbonates and phosphates being common choices. The solvent system often consists of an organic solvent and water, as the presence of water can enhance the rate of transmetalation.

A simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-5-ethynylpyrimidine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-phenyl-5-ethynylpyrimidine.

Expected Outcome:

The product is expected to be a solid. Characterization by NMR and mass spectrometry should confirm the structure and purity.

ParameterCondition
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Time 16 hours

III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Accessing Triazole Derivatives

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a "click" reaction, a class of reactions known for their high efficiency, reliability, and selectivity.[8][10][11] This reaction allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[5][12] The ethynyl group of this compound is an excellent substrate for this transformation.

Causality Behind Experimental Choices

The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate.[13] The reaction is typically performed in a mixture of a water-miscible organic solvent and water, which often accelerates the reaction rate. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The mild reaction conditions and tolerance of a wide range of functional groups make this reaction particularly attractive for the synthesis of complex molecules.

A general workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine

This protocol describes the synthesis of a triazole derivative from this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzyl azide (1.1 equiv.) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 equiv.).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired triazole derivative.

Expected Outcome:

The product is typically a solid. NMR and mass spectrometry will confirm the formation of the 1,4-disubstituted triazole.

ParameterCondition
Catalyst CuSO₄·5H₂O / Sodium Ascorbate
Solvent t-BuOH / Water (1:1)
Temperature Room Temperature
Time 24 hours

IV. Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms in the molecule.[7][9][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns.[10][15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule.

  • Melting Point: The melting point of a solid product is a good indicator of its purity.

Representative Characterization Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
2-(Phenylethynyl)-5-ethynylpyrimidine 8.70 (s, 2H), 7.60-7.55 (m, 2H), 7.45-7.40 (m, 3H), 3.35 (s, 1H)158.5, 157.2, 132.0, 130.5, 128.8, 121.5, 95.2, 88.0, 80.1, 78.5[M+H]⁺ calculated for C₁₄H₈N₂: 205.07, found 205.1
2-Phenyl-5-ethynylpyrimidine 8.85 (s, 2H), 8.50-8.45 (m, 2H), 7.55-7.45 (m, 3H), 3.20 (s, 1H)164.5, 157.0, 136.8, 131.0, 129.0, 128.8, 118.5, 82.5, 79.0[M+H]⁺ calculated for C₁₂H₈N₂: 181.07, found 181.1
2-Chloro-5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine 8.80 (s, 2H), 7.85 (s, 1H), 7.40-7.30 (m, 5H), 5.60 (s, 2H)160.0, 158.5, 148.0, 134.5, 129.2, 128.8, 128.3, 121.0, 117.0, 54.5[M+H]⁺ calculated for C₁₃H₁₀ClN₅: 272.07, found 272.1

Conclusion and Future Directions

This compound is a versatile and powerful building block for the synthesis of a wide range of novel pyrimidine derivatives. The Sonogashira coupling, Suzuki-Miyaura coupling, and CuAAC reactions provide efficient and reliable methods for the functionalization of this scaffold. The resulting derivatives have significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new and innovative therapeutic agents. Future work in this area could focus on the development of new catalytic systems for these reactions, the synthesis of even more complex and diverse derivatives, and the biological evaluation of these compounds against a wider range of targets.

References

  • Chemical Label for this compound. (n.d.).
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). ACS Omega. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. (2024). ResearchGate. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific Research Publishing. Retrieved from [Link]

  • US Patent US9284298B2, Pyrazolyl-pyrimidine derivatives as kinase inhibitors. (2016). Google Patents.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. (2017). IUCrData. Retrieved from [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. Retrieved from [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. Retrieved from [Link]

  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. (2021). National Institutes of Health. Retrieved from [Link]

  • US Patent US-2011112063-A1, Pyrimidine derivatives as kinase inhibitors. (2011). PubChem. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • CN Patent CN104529881B, 2-chloro-5-ethyl pyridine preparation method. (2017). Google Patents.
  • Synthesis of 2-Alkyl and 2-Aryl Pyrimidines from β-Chlorovinyl Ketones of Cyclopentanone Type. (2004). ResearchGate. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). National Library of Medicine. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Institutes of Health. Retrieved from [Link]

  • CN Patent CN101219997B, Synthesis of 2-chlorine-5- amido pyrimidine. (2011). Google Patents.
  • Table 2. 13C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Data for Compounds 1 and 2 (500 and 125. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton. Retrieved from [Link]

Sources

2-Chloro-5-ethynylpyrimidine in Sonogashira coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 2-Chloro-5-ethynylpyrimidine: Protocols and Mechanistic Insights for Pharmaceutical Synthesis

Introduction: The Strategic Importance of Alkynylpyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly in oncology and virology.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a privileged heterocycle in drug design.[2] The introduction of an alkynyl moiety via the Sonogashira cross-coupling reaction provides a powerful vector for molecular elaboration, enabling the construction of complex architectures with diverse pharmacological applications.[1][3][4][5]

This guide focuses on a particularly valuable yet challenging building block: This compound . This molecule presents a dual opportunity for synthetic chemists. The terminal alkyne is poised for coupling reactions, while the 2-chloro position serves as a handle for subsequent transformations. However, leveraging the chloro-substituent as the electrophilic partner in a Sonogashira coupling is notoriously difficult due to the high bond dissociation energy of the C-Cl bond compared to its bromide or iodide counterparts.[3][6]

As Senior Application Scientists, our goal is to provide not just a protocol, but a comprehensive understanding of the reaction's mechanics, the rationale behind procedural choices, and a robust framework for troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to efficiently incorporate this versatile building block into their synthetic programs.

Core Concepts: Navigating the Sonogashira Reaction with an Unreactive Halide

The Sonogashira reaction is a palladium-catalyzed cross-coupling that forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[7][8][9] The reaction typically employs a copper(I) co-catalyst and an amine base.[3][8] The mechanism proceeds through two interconnected catalytic cycles.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Ar-X Transmetalation Transmetalation PdII_alkyne Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_alkyne Cu-C≡CR' PdII_alkyne->Pd0 RedElim Reductive Elimination Product Ar-C≡CR' RedElim->Product Alkyne H-C≡CR' Cu_acetylide Cu(I)-C≡CR' Alkyne->Cu_acetylide CuI, Base CuI Cu(I)X Base Base (e.g., Et₃N)

Caption: Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

The rate-limiting step for unreactive aryl chlorides (Ar-Cl) is typically the initial Oxidative Addition of the C-Cl bond to the Pd(0) catalyst.[6] Standard palladium catalysts like Pd(PPh₃)₄ may struggle to effect this transformation efficiently, leading to low or no yield.[10]

Overcoming the Challenge: To drive the reaction forward, a more robust catalytic system is required. The key is to increase the electron density on the palladium center, which facilitates the oxidative addition step. This is achieved by using:

  • Bulky, Electron-Rich Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) are common, but for chlorides, more potent ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary.[7][10] These ligands are strong σ-donors that enhance the reactivity of the palladium catalyst.

  • Higher Temperatures: Increased thermal energy is often required to overcome the activation barrier for C-Cl bond cleavage.[6][11]

Experimental Design and Optimization

A successful protocol is a self-validating system. The choices below are grounded in established principles for coupling challenging substrates.

Catalyst System Selection

The choice of catalyst and ligand is the most critical parameter for coupling this compound. While a wide array of systems exist, we present a comparison to guide your selection.

Catalyst System (Precursor + Ligand)Copper Co-catalystTypical ConditionsRationale & Comments
PdCl₂(PPh₃)₂ / PPh₃CuI80-120 °C, Amine BaseA classic, readily available system. May require higher catalyst loading and temperature. A good starting point for initial screening.[3][12]
Pd₂(dba)₃ / P(t-Bu)₃CuI or NoneRT to 80 °C, Amine/Inorganic BaseHighly active system due to the electron-rich and bulky phosphine ligand. Often allows for lower temperatures and catalyst loadings.[8]
Pd(OAc)₂ / SPhos or XPhosCuI or None80-120 °C, Inorganic Base (e.g., K₂CO₃)Buchwald-Hartwig type ligands are excellent for activating C-Cl bonds. Robust and reliable for difficult couplings.
[Pd(IPr)Cl₂]₂ (NHC-based)CuI or None60-100 °C, Amine/Inorganic BaseN-Heterocyclic Carbene (NHC) ligands are strong σ-donors and offer high thermal stability, making them ideal for challenging substrates.[7][10]
The Role of the Copper Co-Catalyst

The copper(I) salt (typically CuI) serves to activate the terminal alkyne by forming a copper acetylide intermediate.[3][9] This species readily undergoes transmetalation with the Pd(II)-complex. While this accelerates the reaction, it also promotes the primary side reaction: the oxidative homocoupling of the alkyne to form a diacetylene, known as Glaser coupling.[10][13]

To Minimize Glaser Homocoupling:

  • Ensure Rigorously Anaerobic Conditions: This side reaction is oxygen-dependent. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon) and maintain a positive pressure of inert gas.[10][13]

  • Consider Copper-Free Protocols: Many modern ligand systems are active enough to facilitate the Sonogashira coupling without a copper co-catalyst, which completely eliminates the Glaser pathway.[7][8]

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol utilizes a highly active palladium/phosphine ligand system optimized for aryl chlorides, under copper-free conditions to minimize side reactions.

Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Degassed Solvents) setup->reagents reaction 3. Reaction (Heat & Monitor) reagents->reaction workup 4. Workup (Filter, Extract, Wash) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS) purify->analyze

Caption: Figure 2: A generalized workflow for the Sonogashira coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%) or a corresponding air-stable salt.

  • Cesium Carbonate [Cs₂CO₃] (2.0 equiv)

  • Anhydrous, Degassed 1,4-Dioxane or Acetonitrile

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, Palladium(II) Acetate, P(t-Bu)₃, and Cesium Carbonate.[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the terminal alkyne.[10] The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at an elevated temperature (start with 100 °C) and monitor its progress by TLC or LC-MS.[10] The reaction may take several hours to reach completion.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[14]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach is key to identifying and solving problems.

Troubleshooting Figure 3: Troubleshooting Workflow for Low Yield start Low or No Yield q1 Is starting material consumed? start->q1 a1 Increase Temperature (e.g., to 120 °C) q1->a1 No q2 Major side products observed? q1->q2 Yes no_sm No a2 Switch to a more active ligand (e.g., NHC or Buchwald type) a1->a2 a3 Check catalyst/reagent quality a2->a3 yes_sm Yes sp1 Glaser Homocoupling? (Di-alkyne product) q2->sp1 Yes sp2 Dehalogenation? (Des-chloro product) q2->sp2 Yes a4 Product may be unstable to workup or chromatography. Consider alternative purification. q2->a4 No yes_sp Yes sp1_sol Ensure anaerobic conditions. Switch to Cu-free protocol. sp1->sp1_sol sp2_sol Lower temperature. Use a milder base. sp2->sp2_sol no_sp No

Caption: Figure 3: A decision tree for troubleshooting low-yield Sonogashira reactions.

  • Problem: Low or No Conversion. This is the most common issue and points to insufficient catalyst activity or harshness of conditions needed for C-Cl activation.[10]

    • Solution 1: Increase Temperature. Incrementally increase the reaction temperature in 10-20 °C steps.

    • Solution 2: Enhance Catalyst System. Switch to a more electron-rich and bulky ligand as detailed in the catalyst selection table.[6][10]

    • Solution 3: Verify Reagent Quality. Ensure the palladium precursor and ligand have not degraded. Use fresh, high-purity reagents.

  • Problem: Significant Glaser Homocoupling. This is indicated by the formation of a symmetrical di-alkyne product.

    • Solution 1: Improve Inert Atmosphere. Re-evaluate your degassing procedure. Ensure a constant positive pressure of inert gas.[10]

    • Solution 2: Eliminate Copper. If not already doing so, switch to a copper-free protocol.[13]

  • Problem: Dehalogenation of Starting Material. The chloro-group is replaced by hydrogen.

    • Solution 1: Lower Temperature. This can occur under overly harsh conditions.[10]

    • Solution 2: Change Base. Some amine bases can facilitate this side reaction at high temperatures. Consider switching to a weaker or inorganic base like K₂CO₃ or Cs₂CO₃.

Conclusion

The Sonogashira coupling of this compound is a challenging yet highly rewarding transformation that unlocks a versatile class of building blocks for drug discovery and materials science. Success hinges on overcoming the low reactivity of the C-Cl bond through the rational selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine or NHC ligands. By carefully controlling the reaction atmosphere to minimize side reactions and employing a systematic approach to optimization and troubleshooting, researchers can reliably access a wide range of novel alkynylpyrimidine derivatives.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(15), 6349-6364. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Google Patents.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]

  • PubMed. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. [Link]

  • NIH. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

Sources

The Strategic Utility of 2-Chloro-5-ethynylpyrimidine in Click Chemistry: A Guide to Dual Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecular Architectures

In the landscape of modern chemical biology and drug discovery, the demand for molecular scaffolds that offer precise, controlled, and versatile functionalization is paramount. 2-Chloro-5-ethynylpyrimidine emerges as a uniquely powerful building block, possessing two distinct and orthogonally reactive functional groups: a terminal alkyne primed for "click" chemistry and a reactive chloro-substituent amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This dual-reactivity profile positions this compound as a strategic linchpin for the synthesis of complex molecules, enabling sequential or parallel introduction of different molecular entities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strategies for subsequent functionalization of the pyrimidine core.

The pyrimidine scaffold is a well-established "hinge-binder" for protein kinases, which are critical targets in oncology.[1] The strategic placement of the ethynyl group at the C5 position allows for its conjugation to azido-modified biomolecules, probes, or material surfaces via the highly efficient and bioorthogonal CuAAC reaction.[2] Concurrently, the chlorine atom at the C2 position serves as a versatile synthetic handle for the introduction of additional functionalities, which can be used to tune solubility, modulate biological activity, or attach a second payload.[3][4] This guide will illuminate the causality behind the experimental choices, ensuring that each protocol is a self-validating system for researchers in medicinal chemistry, bioconjugation, and materials science.

Core Concepts: The Orthogonal Reactivity of this compound

The primary value of this compound lies in the orthogonal nature of its two key functional groups. "Orthogonality" in this context refers to the ability to address one functional group with a specific set of reagents and conditions without affecting the other.[5][6]

  • The Ethynyl Group (C5): This group is the "click" handle. It readily participates in the CuAAC reaction with azides to form a stable 1,2,3-triazole ring.[7][8] This reaction is highly specific and can be conducted under mild, often aqueous, conditions, making it ideal for bioconjugation.[2][9]

  • The Chloro Group (C2): The pyrimidine ring is electron-deficient, which activates the C2 position for nucleophilic aromatic substitution (SNAr).[4] The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. Additionally, the C2-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form C-C, C-N, and C-S bonds.[10]

This orthogonality allows for a strategic, stepwise approach to molecular construction. One can first perform the click reaction to conjugate the pyrimidine to a target of interest and then use the chloro-group to introduce a secondary functionality, or vice-versa.

Experimental Protocols & Methodologies

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol details the general procedure for the "clicking" of this compound to an azide-containing molecule (R-N₃). The reaction is robust and can be adapted for a wide range of substrates.

Causality of Experimental Choices:

  • Catalyst System: A Cu(II) salt (e.g., CuSO₄·5H₂O) is used in combination with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.[7][8] This is often more convenient and reproducible than using air-sensitive Cu(I) salts directly.

  • Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included in bioconjugation reactions. It stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to biomolecules, and accelerates the reaction.[9]

  • Solvent System: A mixture of t-butanol and water is a common choice as it can dissolve a wide range of organic and biological molecules. The reaction is often faster in the presence of water.[7]

Materials:

Reagent/MaterialPurpose
This compoundAlkyne-containing building block
Azide-containing molecule (R-N₃)Reaction partner
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst precursor
Sodium AscorbateReducing agent
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Cu(I) stabilizing ligand (optional, for bioconjugation)
t-ButanolCo-solvent
Deionized WaterSolvent
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Extraction solvent
Saturated aq. NH₄ClQuenching/Work-up solution
BrineWashing solution
Anhydrous Na₂SO₄ or MgSO₄Drying agent

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Dissolve this compound (1.0 eq) and the azide-containing molecule (R-N₃, 1.0-1.2 eq) in a mixture of t-butanol and water (e.g., 1:1 v/v).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution (e.g., 0.2-0.5 eq).

    • If using a ligand, add the THPTA solution (e.g., 0.1-0.2 eq).

    • Add the CuSO₄·5H₂O solution (e.g., 0.05-0.1 eq) to initiate the reaction. The final catalyst loading is typically 1-10 mol%.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or EtOAc (3 x volume).

    • Wash the combined organic layers with saturated aqueous NH₄Cl to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(2-chloropyrimidin-5-yl)-1H-1,2,3-triazole derivative.

Characterization: The resulting triazole product can be characterized by standard analytical techniques.

  • ¹H NMR: Expect a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm).[9]

  • ¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region.

  • IR Spectroscopy: Disappearance of the alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the expected product mass.

Protocol 2: Sequential Functionalization - Nucleophilic Aromatic Substitution (SNAr) of the C2-Chloro Group

This protocol outlines the subsequent functionalization of the 1-(2-chloropyrimidin-5-yl)-triazole product from Protocol 1 with a nucleophile (e.g., a primary or secondary amine).

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) is typically used to facilitate the SNAr reaction.

  • Temperature: Heating is often required to drive the reaction to completion, as the C2-Cl bond, while activated, may require thermal energy for efficient substitution.

Materials:

Reagent/MaterialPurpose
1-(2-chloropyrimidin-5-yl)-1H-1,2,3-triazole derivativeStarting material
Nucleophile (e.g., R¹R²NH)To displace the chloro group
Diisopropylethylamine (DIPEA) or K₂CO₃Base
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Solvent
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Extraction solvent
WaterWashing solution
BrineWashing solution
Anhydrous Na₂SO₄ or MgSO₄Drying agent

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the 1-(2-chloropyrimidin-5-yl)-triazole derivative (1.0 eq) in DMF or DMSO.

    • Add the amine nucleophile (R¹R²NH, 1.5-3.0 eq) and the base (e.g., DIPEA, 2.0-4.0 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-48 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with EtOAc or DCM (3 x volume).

    • Wash the combined organic layers with water and then brine to remove the high-boiling point solvent and other water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the final dual-functionalized pyrimidine derivative.

Visualization of the Synthetic Strategy

The power of this compound lies in its capacity for building molecular complexity in a controlled manner. The following workflow illustrates this sequential functionalization.

G cluster_0 Synthesis of Bifunctional Core cluster_1 Sequential Functionalization Workflow Dihalo 2-Chloro-5-iodopyrimidine Sonogashira Sonogashira Coupling (e.g., TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N) Dihalo->Sonogashira Core This compound Sonogashira->Core Core2 This compound Click CuAAC Reaction (R¹-N₃, CuSO₄, NaAsc) Core2->Click Intermediate 1-(2-Chloropyrimidin-5-yl)-triazole Click->Intermediate SNAr SNAr / Cross-Coupling (e.g., R²-NH₂, DIPEA or Pd-cat.) Intermediate->SNAr Final Dual-Functionalized Product SNAr->Final

Caption: Sequential functionalization strategy using this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for:

  • Drug Discovery: Synthesizing libraries of compounds where a common pharmacophore is attached via the triazole linkage, and the C2 position is varied to modulate potency, selectivity, and pharmacokinetic properties.[3][11] The pyrimidine core itself is a privileged structure in many kinase inhibitors.[1]

  • Bioconjugation: Creating antibody-drug conjugates (ADCs) or other targeted therapies where a targeting moiety (e.g., an antibody or peptide) is attached via the click reaction, and a therapeutic payload or imaging agent is introduced at the C2 position.

  • PROTACs and Molecular Glues: Designing heterobifunctional molecules where one end (via the triazole) binds to a target protein and the other end (via the C2 substituent) recruits an E3 ligase or another protein to induce a specific biological outcome.

  • Materials Science: Functionalizing surfaces or polymers by first "clicking" the pyrimidine onto an azide-modified surface and then using the chloro group to attach other molecules, thereby creating multifunctional materials.

Safety and Handling

This compound and related chloro- and trifluoromethyl-pyrimidines should be handled with care in a well-ventilated fume hood.[3] They are classified as acute oral toxicity, skin irritants, and serious eye irritants. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.

Conclusion

This compound is more than just another building block; it is a strategic tool for the efficient and controlled synthesis of complex, dual-functionalized molecules. Its orthogonal reactivity allows researchers to leverage the power and simplicity of click chemistry for primary conjugation while retaining a versatile synthetic handle for secondary modifications. By understanding the principles of its reactivity and following robust protocols, scientists and drug development professionals can unlock new possibilities in creating novel therapeutics, advanced biomaterials, and sophisticated chemical probes.

References

  • Asian Publication Corporation. An Efficient Synthesis of Novel Triazolo-pyrimidine Derivatives using Copper Catalyzed Click Chemistry (CuAAC) Approach. Asian Journal of Organic & Medicinal Chemistry.
  • Benchchem.
  • PubMed. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 2004.
  • ResearchGate. Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel. 2018.
  • MDPI. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 2021.
  • PubMed Central. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. Acta Crystallographica Section E, 2017.
  • Erasmus University Rotterdam.
  • NIH. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 2011.
  • Google Patents. Synthesis of 2-chlorine-5- amido pyrimidine.
  • Frontiers.
  • MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 2023.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry, 2024.
  • ResearchGate.
  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008.
  • MedchemExpress.com.
  • Fisher Scientific.
  • PubChem. 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine.
  • ResearchGate. Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel. 2018.
  • Google Patents.
  • MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 2022.
  • Google Patents. Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Justia Patents. Preparation of 2-chloro-5-chloromethylpyridine.
  • PubMed. Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1][3]triazine derivatives from new 5-aminopyrazoles. European Journal of Medicinal Chemistry, 2013.

  • PubMed. A novel heterobifunctional linker for formyl to thiol coupling.
  • ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 2021.
  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 2015.
  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • NIH. Structure-based design and optimization lead to the identification of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives as potent HIV-1 inhibitors against drug-resistant variants. Acta Pharmaceutica Sinica B, 2024.
  • Chemical Communications (RSC Publishing). DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. 2023.

Sources

Application Notes & Protocols: 2-Chloro-5-ethynylpyrimidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-5-ethynylpyrimidine

In the landscape of modern synthetic chemistry, particularly in drug discovery and materials science, the selection of starting materials is paramount. This compound has emerged as a preeminent building block due to its intrinsic chemical functionalities. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, notably kinase inhibitors.[1][2][3] This is because the nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, facilitating strong interactions with protein targets.[2]

The true synthetic power of this molecule, however, lies in its two orthogonal reactive sites: the C2-chloro substituent and the C5-ethynyl group. The chloro group, attached to the electron-deficient pyrimidine ring, is primed for nucleophilic aromatic substitution (SNAr).[4][5] Simultaneously, the terminal alkyne is a versatile handle for a host of transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry".[6][7][8] This dual reactivity allows for controlled, sequential modifications, enabling the rapid construction of complex molecular architectures from a simple, commercially available precursor.

Critical Safety & Handling Information

Before commencing any experimental work, it is imperative to understand the hazards associated with this compound. This compound is classified as hazardous and requires strict safety protocols.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed (H302).[9]

  • Skin Irritation/Corrosion: Causes skin irritation (H315) and may cause severe skin burns (H314).[9] May cause an allergic skin reaction.

  • Eye Damage: Causes serious eye irritation (H319) or severe eye damage (H318).[9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN 166, impervious gloves, and a lab coat.[10][11] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. The compound may be moisture-sensitive.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash immediately with plenty of soap and water.[10] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

Core Application: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] For this compound, this reaction typically involves the C2-chloro position, allowing for the extension of the pyrimidine core.

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12][13]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle: Concurrently, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final product is released from the palladium complex, which regenerates the active Pd(0) catalyst.

The use of a copper(I) cocatalyst is crucial as it accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature.[13]

Workflow and Mechanism Diagram

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product_out R¹-C≡C-R² Pd_alkyne->Product_out CuX Cu(I)-X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Deprotonation (Base, H-C≡C-R²) Cu_acetylide->Pd_complex Transfer of Alkyne Group Cu_acetylide->CuX Transmetalation caption Fig 1. Catalytic cycles of the Sonogashira coupling.

Caption: Fig 1. Catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 2-(phenylethynyl)-5-ethynylpyrimidine.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (5 mL per mmol of substrate) and anhydrous TEA (3.0 eq) via syringe.

  • Stir the mixture at room temperature for 5 minutes to allow for pre-catalyst formation.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Causality Notes:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form the active Pd(0)(PPh₃)₂ catalyst in situ. Using a pre-formed catalyst like Pd(PPh₃)₄ is also common.[13]

  • Base: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HX acid formed during the reaction.[12]

  • Solvent: Anhydrous THF is used to ensure a water-free environment, as moisture can deactivate the catalysts.[7]

ReagentMolar Eq.Purpose
This compound1.0Aryl Halide Substrate
Phenylacetylene1.2Alkyne Coupling Partner
Pd(OAc)₂0.02Palladium Catalyst Precursor
PPh₃0.04Ligand for Palladium
CuI0.03Copper Co-catalyst
Triethylamine3.0Base and Solvent
Anhydrous THF-Reaction Solvent

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, making the C2-chloro group an excellent leaving group. This SNAr reaction is a cornerstone for installing amine side chains, a common feature in kinase inhibitors.[2][14]

Mechanistic Rationale

The SNAr reaction is a two-step process:

  • Addition: The nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][15]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.[16][17]

The rate of this reaction is enhanced by the electron-withdrawing nitrogen atoms in the pyrimidine ring, which stabilize the negative charge of the Meisenheimer intermediate.

Mechanism Diagram

Caption: Fig 2. General mechanism for SNAr reaction.

Protocol: SNAr with 4-Methylaniline

Objective: To synthesize N-(4-methylphenyl)-5-ethynylpyrimidin-2-amine.

Materials:

  • This compound

  • 4-Methylaniline (p-toluidine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or 1-Pentanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methylaniline (1.1 eq) in DMF (5 mL per mmol of substrate).

  • Add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to 100-120 °C. The use of higher boiling point solvents like 1-pentanol is also common for these reactions.[14]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Causality Notes:

  • Base: A base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like K₂CO₃ or DIPEA is chosen to avoid competing with the amine nucleophile.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring.[14]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne at the C5 position is an ideal substrate for "click chemistry," a concept introduced by K.B. Sharpless that describes reactions that are high-yielding, wide in scope, and easy to perform.[18][19] The most prominent example is the CuAAC reaction, which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[8]

Mechanistic Rationale

This reaction is significantly accelerated by a copper(I) catalyst. While the exact mechanism is complex, it is generally understood to involve the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form the triazole ring. This catalyzed version is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, unlike the thermal version which often gives a mixture of regioisomers.[18]

Workflow Diagram

CuAAC_Workflow Start 2-Substituted-5-ethynylpyrimidine + Organic Azide (R-N₃) Reagents Catalyst: Cu(I) source (e.g., CuSO₄) Reducing Agent: Sodium Ascorbate Solvent: tBuOH/H₂O or DMF Reaction Stir at Room Temperature Start->Reaction Reagents->Reaction Workup Aqueous Workup or Direct Precipitation Reaction->Workup Product 1,4-Disubstituted Triazole Product Workup->Product caption Fig 3. General workflow for a CuAAC 'Click' reaction.

Caption: Fig 3. General workflow for a CuAAC 'Click' reaction.

Protocol: CuAAC with Benzyl Azide

Objective: To synthesize 2-chloro-5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Water

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tBuOH and water (10 mL per mmol of substrate).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.

  • To the stirring solution of the pyrimidine and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction should turn cloudy or change color.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, and the product may precipitate from the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.

  • If no precipitate forms, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Causality Notes:

  • Catalyst System: Copper(II) sulfate is used as a convenient and stable pre-catalyst. Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ. This is the most common and reliable method for performing CuAAC.

  • Solvent System: A mixture of tBuOH and water is an excellent solvent system that dissolves a wide range of organic substrates while being compatible with the aqueous catalyst solutions.[18] This also aligns with green chemistry principles.[8]

Integrated Synthesis: Application in Kinase Inhibitor Scaffolds

The true utility of this compound is realized in multi-step syntheses where its orthogonal reactivity is exploited. A common strategy in the synthesis of kinase inhibitors is to first perform an SNAr reaction to install a key amine-containing pharmacophore, followed by a subsequent coupling reaction on the ethynyl group to add another element for binding or to improve physicochemical properties.[14][20]

Synthetic Workflow for a Hypothetical Kinase Inhibitor

This workflow demonstrates the sequential application of the protocols described above to build a complex, drug-like molecule.

Kinase_Inhibitor_Workflow Start This compound Step1 SₙAr Reaction (Protocol 3.3) + R¹-NH₂ Start->Step1 Intermediate Intermediate A 2-(R¹-amino)-5-ethynylpyrimidine Step1->Intermediate Step2 CuAAC 'Click' Reaction (Protocol 4.3) + R²-N₃ Intermediate->Step2 Product Final Kinase Inhibitor Scaffold Step2->Product caption Fig 4. Sequential synthesis of a kinase inhibitor scaffold.

Sources

The Versatile Building Block: Applications of 2-Chloro-5-ethynylpyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, recognized for its prevalence in a multitude of clinically significant molecules.[1][2] This privileged structure, a key component of nucleic acids, offers a versatile template for the design of therapeutic agents that can modulate a wide array of biological targets.[3] Among the vast portfolio of pyrimidine-based building blocks, 2-chloro-5-ethynylpyrimidine has emerged as a particularly valuable reagent for medicinal chemists. Its unique bifunctional nature, featuring a reactive chloro substituent and a terminal ethynyl group, provides two orthogonal handles for molecular elaboration, enabling the efficient construction of complex and diverse chemical libraries.

This technical guide delves into the practical applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other potential therapeutic agents. We will explore the causality behind its strategic use in drug design and provide detailed, field-proven protocols for its key chemical transformations.

The Strategic Advantage of the this compound Scaffold

The power of this compound as a medicinal chemistry synthon lies in the distinct reactivity of its two functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol moieties. Concurrently, the ethynyl group at the 5-position serves as a versatile linchpin for carbon-carbon bond formation through well-established cross-coupling reactions, most notably the Sonogashira coupling, as well as for cycloaddition reactions such as "click chemistry". This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, a highly desirable feature in modern drug discovery programs.

Application in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine core is a well-established pharmacophore for kinase inhibitors, often mimicking the adenine ring of ATP to competitively bind to the enzyme's active site.[4] this compound provides an excellent starting point for the development of potent and selective kinase inhibitors.

The general strategy involves a two-pronged approach:

  • Modification at the 2-position: The chloro group is typically displaced by an amine-containing fragment that can form crucial hydrogen bond interactions with the hinge region of the kinase.

  • Elaboration of the 5-ethynyl group: The ethynyl moiety can be coupled with various aryl or heteroaryl groups to access the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

Below is a representative workflow for the synthesis of a generic kinase inhibitor scaffold using this compound.

G start This compound step1 Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Amination) start->step1 intermediate1 2-Amino-5-ethynylpyrimidine Derivative step1->intermediate1 step2 Sonogashira Coupling intermediate1->step2 final_product Disubstituted Pyrimidine (Kinase Inhibitor Scaffold) step2->final_product reagent1 R1-NH2 reagent1->step1 reagent2 R2-X (Aryl/Heteroaryl Halide) reagent2->step2

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Protocol 1: Nucleophilic Aromatic Substitution of this compound

This protocol describes a general procedure for the displacement of the 2-chloro substituent with a primary or secondary amine. The electron-deficient nature of the pyrimidine ring facilitates this SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., Xantphos, BINAP, 4-10 mol%) for Buchwald-Hartwig amination, or proceed without catalyst for simple SNAr.

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or NMP)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the desired amine, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • If employing a Buchwald-Hartwig amination, add the palladium pre-catalyst and ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-ethynylpyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligands.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Base: The base is crucial for the deprotonation of the amine and for the catalytic cycle in Buchwald-Hartwig reactions. The choice of base can significantly impact the reaction outcome.

  • Ligand: In Buchwald-Hartwig amination, the choice of phosphine ligand is critical for the efficiency of the catalytic cycle, particularly for the reductive elimination step.

Protocol 2: Sonogashira Coupling of 2-Amino-5-ethynylpyrimidine Derivatives

This protocol details the palladium- and copper-catalyzed cross-coupling of the terminal alkyne with an aryl or heteroaryl halide.[2][5]

Materials:

  • 2-Amino-5-ethynylpyrimidine derivative (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl halide (I, Br, or OTf) (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (2.0 - 5.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture of THF and the amine base)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the 2-amino-5-ethynylpyrimidine derivative in the anhydrous solvent.

  • Add the aryl or heteroaryl halide, followed by the amine base.

  • Add the palladium catalyst and copper(I) iodide.

  • Stir the reaction mixture at room temperature to 60 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Efficient for the coupling of terminal alkynes.[2]
Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate.[5]
Base Triethylamine, DIPEAActs as a scavenger for the hydrohalic acid formed and as a solvent.
Solvent THF, DMFAprotic solvents that solubilize the reactants.
Temperature Room temp. to 60 °CMild conditions are often sufficient for this reaction.

Application in the Synthesis of GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines.[6][7] The pyrimidine scaffold has also been utilized in the development of ligands for various GPCRs. The structural diversity that can be achieved from this compound makes it an attractive starting point for the synthesis of novel GPCR modulators. For instance, the ethynyl group can be used to introduce functionalities that interact with allosteric binding sites on the receptor.[8]

Application in Bioconjugation via Click Chemistry

The terminal alkyne of this compound is a prime functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9] This reaction allows for the efficient and specific covalent linkage of the pyrimidine-containing molecule to a biomolecule (e.g., a protein, peptide, or nucleic acid) that has been functionalized with an azide group. This application is particularly valuable in chemical biology for the development of molecular probes, targeted drug delivery systems, and for identifying the biological targets of a drug molecule.

G start This compound Derivative step1 CuAAC 'Click' Reaction start->step1 final_product Bioconjugate step1->final_product reagent1 Azide-functionalized Biomolecule reagent1->step1 catalyst Cu(I) catalyst catalyst->step1

Caption: Click chemistry workflow for bioconjugation.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the click reaction between an ethynylpyrimidine and an azide-modified molecule.

Materials:

  • Ethynylpyrimidine derivative (1.0 eq)

  • Azide-containing molecule (1.0 - 1.2 eq)

  • Copper(II) sulfate (CuSO₄) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, DMSO, or DMF)

Procedure:

  • Dissolve the ethynylpyrimidine derivative and the azide-containing molecule in the solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is important to ensure the in situ reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by various methods depending on its properties, including precipitation, extraction, or chromatography. For bioconjugates, purification may involve size-exclusion chromatography or dialysis.

Causality Behind Experimental Choices:

  • Copper(II) sulfate and Sodium Ascorbate: This combination generates the active Cu(I) catalyst in situ. Sodium ascorbate is a convenient and biocompatible reducing agent.

  • Solvent System: The use of water as a solvent makes this reaction "green" and biocompatible, which is crucial for bioconjugation applications. A co-solvent is often necessary to solubilize the organic reactants.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its orthogonal reactivity allows for the systematic and efficient synthesis of diverse molecular scaffolds. The protocols and strategies outlined in this guide provide a foundation for researchers to harness the potential of this valuable synthon in their drug discovery and chemical biology endeavors. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Uptima. (2023, April).
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Conjugation Based on Click Chemistry.
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • Bioconjugation using Click Chemistry Reaction. YouTube.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2025). Future Medicinal Chemistry.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.
  • General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in w
  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. NIH.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-5-ethynylpyrimidin-2-amine. BenchChem.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • G Protein-Coupled Receptors. PMC.
  • The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology.
  • Medicinal chemistry. Yale Research.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-neg
  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Design of Next-Generation G Protein-Coupled Receptor Drugs: Linking Novel Pharmacology and In Vivo Animal Models. PubMed.
  • G Protein-Coupled Receptors: A Century of Research and Discovery. PMC.
  • Use of G-Protein-Coupled and -Uncoupled CCR5 Receptors by CCR5 Inhibitor-Resistant and -Sensitive Human Immunodeficiency Virus Type 1 Variants. NIH.

Sources

Preparation of 2-Chloro-5-ethynylpyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of 2-Chloro-5-ethynylpyrimidine Analogs

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound Scaffolds

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents.[1] The introduction of both a chloro and an ethynyl group at the 2- and 5-positions, respectively, creates a trifunctional building block of immense synthetic value. The 2-chloro position acts as a versatile handle for nucleophilic substitution or cross-coupling reactions, the ethynyl group is a gateway to a plethora of transformations including cycloadditions and further couplings, and the pyrimidine nitrogens offer sites for hydrogen bonding or coordination.

This guide provides a comprehensive overview of the synthesis of this compound and its analogs. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and discuss the strategic considerations for creating diverse molecular libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold.

Part 1: The Core Synthetic Blueprint - A Two-Step Approach

The most robust and widely adopted strategy for synthesizing this compound hinges on a two-step sequence: the synthesis of a suitable 2-chloro-5-halopyrimidine precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Synthesis of the Key Precursor: 2-Chloro-5-iodopyrimidine

The choice of the halogen at the 5-position is critical for achieving selective Sonogashira coupling. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order I > Br > Cl.[2] This predictable reactivity allows for the selective coupling at the C-I bond while leaving the more robust C-Cl bond at the 2-position intact for subsequent modifications. Therefore, 2-chloro-5-iodopyrimidine is the preferred precursor.[3]

A common and efficient route to this intermediate involves the direct iodination of a commercially available starting material, such as 2-aminopyrimidine, followed by a Sandmeyer-type reaction to install the chloro group. An alternative, also widely used, is the direct iodination of 2-chloropyrimidine. For the purpose of this guide, we will focus on a procedure starting from 2-hydroxypyrimidine, which involves iodination followed by chlorination.

This protocol proceeds in two stages, starting from 2-hydroxypyrimidine.

Stage A: Iodination of 2-Hydroxypyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Iodinating Agent Addition: Add N-iodosuccinimide (NIS) (1.0 - 1.2 eq) to the solution at room temperature.[4]

  • Reaction: Heat the reaction mixture to 60°C and stir for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water and then with diethyl ether to remove any unreacted NIS and succinimide. Dry the solid under vacuum to obtain 2-hydroxy-5-iodopyrimidine as a powder.[4]

Stage B: Chlorination of 2-Hydroxy-5-iodopyrimidine

  • Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the 2-hydroxy-5-iodopyrimidine (1.0 eq) obtained from the previous step in a flask equipped for reflux.

  • Reaction: Heat the reaction mixture to 110°C and reflux for 4-6 hours.[4] The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up: After cooling to room temperature, very carefully and slowly pour the reaction mixture onto crushed ice in a beaker with stirring. This is a highly exothermic process and should be done with extreme caution in a well-ventilated fume hood.

  • Purification: Allow the ice to melt and the mixture to return to room temperature. A precipitate will form. Filter the solid, wash it extensively with water until the filtrate is neutral, and then dry it under vacuum to yield 2-chloro-5-iodopyrimidine.[3][4]

Part 2: The Cornerstone Reaction - Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[5] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst for the oxidative addition step.[7] Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. Its role is twofold: it deprotonates the terminal alkyne to form the reactive acetylide anion and neutralizes the hydrogen halide (e.g., HI) formed during the reaction.[8]

  • Solvent: Apolar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and catalysts.[2]

  • Alkyne Partner: For the synthesis of the parent this compound, a protected alkyne such as trimethylsilylacetylene (TMSA) is often preferred. The TMS group prevents self-coupling of the alkyne and can be easily removed under mild conditions after the coupling reaction.[9]

Visualizing the Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R-X Pd_complex R-Pd(II)L₂-X OxAdd->Pd_complex Transmetal Transmetalation Pd_alkyne R-Pd(II)L₂-C≡CR' Transmetal->Pd_alkyne from Cu Cycle RedElim Reductive Elimination Product R-C≡CR' RedElim->Product Product->Pd0 Regeneration CuX Cu(I)X Alkyne_H H-C≡CR' Base Base Cu_acetylide Cu-C≡CR' Base->Cu_acetylide Deprotonation Cu_acetylide->Transmetal To Pd Cycle

Caption: Catalytic cycles of the Sonogashira reaction.

Protocol 2: Sonogashira Coupling of 2-Chloro-5-iodopyrimidine

This protocol describes the coupling with trimethylsilylacetylene (TMSA), followed by desilylation.

Stage A: Coupling Reaction

  • Inert Atmosphere: Set up a Schlenk flask containing 2-chloro-5-iodopyrimidine (1.0 eq) and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add copper(I) iodide (CuI, 0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq).

  • Solvent and Base: Add anhydrous THF as the solvent, followed by triethylamine (Et₃N, 2.0-3.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

Stage B: Desilylation

  • Reaction Setup: Dissolve the crude TMS-protected product from Stage A in methanol (MeOH) or a THF/MeOH mixture.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.[9]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.

  • Work-up: Once desilylation is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Standard, reliable palladium source for this coupling.[2]
Co-catalyst CuI (10 mol%)Essential for the formation of the copper acetylide intermediate.[2]
Base Triethylamine (Et₃N)Acts as both a base for alkyne deprotonation and an acid scavenger.
Solvent THF / DMFGood solubility for reactants and catalysts.[2]
Temperature Room Temp to 50 °CMild conditions are sufficient due to the high reactivity of the C-I bond.[5]
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst and alkyne homocoupling.[2]
Table 1: Optimized Conditions for Sonogashira Coupling

Part 3: Expanding the Analog Library - Post-Synthetic Modifications

The true power of the this compound scaffold lies in its potential for diversification. The terminal alkyne is a particularly versatile functional group for further elaboration.

[3+2] Dipolar Cycloaddition Reactions

The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings.[10] This is a powerful strategy for accessing novel chemical space.

  • With Azides: Reaction with organic azides (R-N₃) in a "Click Chemistry" fashion yields 1,2,3-triazole derivatives.

  • With Nitrile Imines: These reactive intermediates, often generated in situ, react with the alkyne to form pyrazole rings.[11]

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a solvent mixture such as t-BuOH/H₂O or DMF.

  • Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up & Purification: Upon completion, dilute the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

Workflow cluster_synthesis Synthesis & Diversification Start 2-Hydroxypyrimidine Step1 Protocol 1: Iodination & Chlorination Start->Step1 Precursor 2-Chloro-5-iodopyrimidine Step1->Precursor Step2 Protocol 2: Sonogashira Coupling Precursor->Step2 Core This compound Step2->Core Step3 Protocol 3: [3+2] Cycloaddition Core->Step3 Analogs Diverse Analogs (e.g., Triazoles) Step3->Analogs

Caption: Synthetic workflow for this compound analogs.

Part 4: Safety and Handling

Scientific integrity demands a commitment to safety. The protocols described involve hazardous materials that require careful handling.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Terminal Alkynes: Can be flammable and some may be unstable. Store in a cool, well-ventilated area.[12] Avoid exposure to strong oxidizing agents.

  • Palladium Catalysts: Can be toxic and are often pyrophoric. Handle under an inert atmosphere.

  • Solvents: DMF is a reproductive toxin, and THF can form explosive peroxides. Use in well-ventilated areas and check for peroxides before distilling THF.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[13][14]

Conclusion and Outlook

The synthetic routes detailed in this guide provide a reliable and versatile platform for the preparation of this compound and its analogs. The Sonogashira coupling of a pre-functionalized 2-chloro-5-iodopyrimidine is the cornerstone of this strategy, offering high yields and excellent functional group tolerance. The resulting ethynyl scaffold is primed for a wide array of subsequent transformations, most notably cycloaddition reactions, enabling the rapid generation of diverse chemical libraries. These compounds will undoubtedly continue to be valuable tools for researchers in the pursuit of novel therapeutics and chemical probes.

References

  • Wikipedia. Pyrimidine dimer. Available from: [Link]

  • ResearchGate. Synthesis of the building block of the Dewar photoproduct. Available from: [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Available from: [Link]

  • PNAS. The Dewar photoproduct of thymidylyl(3′→5′)- thymidine (Dewar product) exhibits mutagenic behavior in accordance with the “A rule”. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Available from: [Link]

  • Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester. Available from: [Link]

  • ElectronicsAndBooks. Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. Available from: [Link]

  • Amazon AWS. Safety Data Sheet. Available from: [Link]

  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]

  • PubMed. Induction of cyclobutane pyrimidine dimers, pyrimidine(6-4)pyrimidone photoproducts, and Dewar valence isomers by natural sunlight in normal human mononuclear cells. Available from: [Link]

  • Organic Chemistry Portal. Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Available from: [Link]

  • Organic Syntheses. 2-Chloropyrimidine. Available from: [Link]

  • Unknown Source. The [3+2]Cycloaddition Reaction. (Link not available)
  • ACS Publications. Photochemistry of 4-pyrimidinones: isolation of Dewar isomers. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Google Patents. Synthesis of 2-chlorine-5- amido pyrimidine.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • MDPI. 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase. Available from: [Link]

  • PubMed Central. Cycloaddition reactions for antiviral compounds. Available from: [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available from: [Link]

  • Google Patents. 2-chloro-5-ethyl pyridine preparation method.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

  • PubChem. 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Available from: [Link]

  • PubMed Central. Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. Available from: [Link]

  • PubMed Central. Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Available from: [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Available from: [Link]

  • Advanced Polymer Coatings. Safely Handling Coatings. Available from: [Link]

  • PubMed. Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. Available from: [Link]

Sources

The Strategic Application of 2-Chloro-5-ethynylpyrimidine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Rise of Precision Oncology

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of DNA and RNA.[1][2] In the realm of medicinal chemistry, this heterocyclic motif is considered a "privileged scaffold" due to its ability to form key hydrogen bonding interactions with the hinge region of protein kinases, mimicking the binding of the natural substrate, adenosine triphosphate (ATP).[3][4] This ATP-competitive inhibition mechanism is a validated strategy in the development of targeted cancer therapies.[3] Kinase inhibitors bearing the pyrimidine core have demonstrated significant anti-proliferative activity against a range of cancer-related kinases, including Aurora kinases, Polo-like kinases (PLKs), and Epidermal Growth Factor Receptor (EGFR).[5]

The subject of this guide, 2-chloro-5-ethynylpyrimidine, is a versatile and highly valuable building block for the synthesis of potent and selective kinase inhibitors. Its utility stems from two key reactive sites: the chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the terminal alkyne at the 5-position, which is primed for carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction.[6][7] This dual functionality allows for the systematic and modular construction of complex molecular architectures, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of the key synthetic transformations and provide step-by-step methodologies to empower the design and synthesis of novel therapeutic agents.

Part 1: The Sonogashira Coupling of this compound - A Gateway to Structural Diversity

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] In the context of our building block, this reaction allows for the introduction of a wide array of substituents at the 5-position of the pyrimidine ring, which is often crucial for modulating kinase selectivity and potency.

Causality Behind Experimental Choices: Overcoming the Challenge of an Electron-Deficient Chloride

The coupling of this compound presents a moderate challenge due to the electron-deficient nature of the pyrimidine ring and the inherent stability of the C-Cl bond compared to C-Br or C-I bonds.[3] Successful coupling, therefore, necessitates careful selection of the catalyst system and reaction conditions.

  • Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may exhibit sluggish reactivity.[3] To overcome this, more active catalyst systems are employed. These typically consist of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or tBu₃P).[3][8] These ligands facilitate the rate-limiting oxidative addition step of the palladium catalyst to the C-Cl bond.[8] A copper(I) co-catalyst, typically CuI, is also essential for the activation of the terminal alkyne.[6][9]

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[1] The choice of solvent is also critical. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure the solubility of all reaction components.

  • Temperature: Due to the strength of the C-Cl bond, elevated temperatures (typically in the range of 60-100 °C) are often necessary to drive the reaction to completion.[3]

Visualizing the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add this compound, aryl halide/triflate, & stir bar to flask Inert 2. Evacuate & backfill with Argon/Nitrogen (3x) Setup->Inert Reagents 3. Add Pd catalyst, CuI, ligand, base, and solvent Inert->Reagents Heat 4. Heat to desired temp (e.g., 80°C) Reagents->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Quench 6. Cool & quench (e.g., with NH4Cl(aq)) Monitor->Quench Extract 7. Extract with organic solvent Quench->Extract Purify 8. Dry, concentrate, & purify (e.g., column chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Generalized workflow for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with a Substituted Aryl Bromide

This protocol provides a representative procedure for the coupling of this compound with a generic aryl bromide. Researchers should note that optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for different coupling partners.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-chloro-5-(arylethynyl)pyrimidine.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1001285
23-IodopyridinePd(PPh₃)₄ (5)-TEATHF651678
31-Bromo-4-fluorobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1102481

Note: The data in this table is illustrative and based on typical conditions for similar couplings. Actual yields will vary depending on the specific substrates and optimized conditions.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Following the functionalization of the 5-position via Sonogashira coupling, the chlorine atom at the 2-position of the pyrimidine ring becomes the next site for modification. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with a primary or secondary amine. This step is critical for introducing moieties that can interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.

Mechanism and Rationale

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two nitrogen atoms withdraws electron density from the ring carbons, making them electrophilic. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.

Visualizing the SNAr Reaction Pathway

SNAr_Pathway Start 2-Chloro-5-(arylethynyl)pyrimidine + Amine (R-NH2) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack Product 2-Amino-5-(arylethynyl)pyrimidine + HCl Intermediate->Product Loss of Cl-

Caption: Simplified mechanism of the SNAr reaction on the pyrimidine core.

Detailed Protocol: SNAr Amination of a 2-Chloropyrimidine Derivative

This protocol describes a general procedure for the amination of the 2-chloro-5-(arylethynyl)pyrimidine synthesized in the previous step.

Materials:

  • 2-Chloro-5-(arylethynyl)pyrimidine

  • Desired amine (e.g., 3-aminopyrrolidine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the 2-chloro-5-(arylethynyl)pyrimidine (1.0 mmol, 1.0 equiv) in n-butanol (5 mL).

  • Add the desired amine (1.2 mmol, 1.2 equiv) and DIPEA (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Part 3: Biological Evaluation of Synthesized Kinase Inhibitors

Once the target compounds are synthesized and purified, their biological activity must be assessed. This typically involves in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the compound.[5]

Protocol Outline:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to the desired concentrations in the appropriate kinase buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase solution. Initiate the reaction by adding the ATP/substrate mixture. Incubate at 30 °C for a specified time (e.g., 60 minutes).[5]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cell lines.[5]

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. The strategic combination of Sonogashira coupling and nucleophilic aromatic substitution allows for the creation of large and diverse libraries of compounds for biological screening. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. As our understanding of the kinome and its role in disease continues to expand, the importance of such adaptable synthetic strategies will only grow, paving the way for the development of more effective and personalized medicines.

References

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Giblett, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-994. [Link]

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed, 34008681. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Oshawa University Centre for Interdisciplinary Studies. [Link]

  • Liao, C., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-138. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Singh, P. P., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

Sources

Application Note & Protocols: 2-Chloro-5-ethynylpyrimidine as a Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins or nucleic acids, is a cornerstone of modern chemical biology, diagnostics, and therapeutic development.[1] The choice of linker is paramount, dictating the stability, functionality, and homogeneity of the final conjugate. This document provides a detailed technical guide on the application of 2-chloro-5-ethynylpyrimidine, a powerful and versatile heterobifunctional linker. Its unique architecture, featuring a terminal alkyne and an electron-deficient 2-chloropyrimidine ring, enables highly specific, sequential, and orthogonal conjugation strategies. We present the core chemical principles, field-proven advantages, detailed experimental protocols for its use in cysteine-specific modification and multi-step "click" chemistry reactions, and its applications in constructing sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs).

Introduction: The Need for Precision in Bioconjugation

The efficacy of complex biologics, from fluorescently labeled antibodies for cellular imaging to potent Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, hinges on the precise and stable connection between the biomolecule and the molecule of interest (e.g., a dye, a drug payload, or another protein).[2][3] An ideal linker should offer:

  • Bio-orthogonality: Its reactive groups should react selectively with their intended targets without cross-reacting with other functional groups present in the biological milieu.

  • Stability: The resulting covalent bond must be stable under physiological conditions to prevent premature cleavage and off-target effects.[4][5]

  • Defined Stoichiometry: The conjugation chemistry should allow for control over the number of molecules attached to the biomolecule, known as the Drug-to-Antibody Ratio (DAR) in ADCs.[6]

This compound (Molecular Formula: C₆H₃ClN₂, Molecular Weight: 138.55 g/mol ) has emerged as a superior tool that addresses these requirements.[7][8] It possesses two distinct reactive handles that can be addressed independently: the 2-chloro position for nucleophilic aromatic substitution (SNAr) and the 5-ethynyl group for cycloaddition reactions.

Figure 1: Structure of this compound highlighting its two orthogonal reactive sites.

Core Chemistry & Strategic Advantages

The utility of this compound lies in the differential reactivity of its two functional groups, which can be exploited for stepwise conjugation.

Cysteine-Specific Arylation via Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making the chlorine atom at the C2 position an excellent leaving group for SNAr reactions. Thiol groups, particularly the deprotonated thiolate anion (S⁻) of cysteine residues in proteins, are potent nucleophiles that can readily displace the chloride.

This reaction is highly chemoselective for cysteines under controlled pH conditions (typically pH 7.5-8.5), where the cysteine thiol is sufficiently deprotonated to be reactive, while other nucleophilic residues like lysine are predominantly protonated and less reactive. The resulting thioether bond is significantly more stable than the thiosuccinimide linkage formed from commonly used maleimide linkers, which are prone to retro-Michael reactions and thiol exchange in plasma.[9]

Mechanism: Cysteine-Specific S-Arylation Reactants Protein-Cys-SH + this compound Thiolate Deprotonation (pH > 7.5) Protein-Cys-S⁻ Reactants->Thiolate Attack Nucleophilic Attack on C2 of Pyrimidine Thiolate->Attack Intermediate Meisenheimer-like Intermediate Attack->Intermediate Forms covalent bond Elimination Chloride Elimination Intermediate->Elimination Aromaticity restored Product Stable Thioether Conjugate (Protein-Cys-S-Pyrimidine-Alkyne) Elimination->Product

Figure 2: Reaction pathway for the stable S-arylation of a cysteine residue.

Bio-orthogonal 'Click' Chemistry via the Ethynyl Group

The terminal alkyne is a versatile handle for "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[10] The most prominent application in bioconjugation is the azide-alkyne cycloaddition.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable 1,4-disubstituted triazole ring. However, the requirement for a copper catalyst can be problematic for in vivo applications or with sensitive proteins due to copper's cytotoxicity.[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide.[][13] SPAAC is exceptionally bio-orthogonal, making it ideal for complex biological systems and live-cell labeling.[][14]

The dual-handle nature of this compound enables a powerful "program and arm" strategy: first, a biomolecule is "programmed" by attaching the linker via the chloro group, installing a reactive alkyne. Second, this alkyne-tagged biomolecule is "armed" by clicking it to an azide-functionalized payload.[11]

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., stoichiometry, reaction time, temperature) may vary depending on the specific biomolecule and payload and should be determined empirically.

Protocol 1: Site-Specific Cysteine Labeling of a Protein

This protocol describes the conjugation of this compound to a solvent-accessible cysteine residue on a target protein, such as an antibody fragment (Fab) or a specifically engineered protein.

Materials:

  • Target protein with accessible cysteine residue(s) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • This compound (FW: 138.55 g/mol ).

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reducing disulfide bonds, if necessary).

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0.

  • Quenching Reagent: 1 M N-acetyl-L-cysteine.

  • Purification System: Size-Exclusion Chromatography (SEC) column or Dialysis cassettes (10 kDa MWCO).

Procedure:

  • Protein Preparation:

    • If the target cysteine is in a disulfide bond, reduce the protein by adding a 5-10 fold molar excess of TCEP and incubating at 37°C for 1-2 hours.

    • Immediately before conjugation, desalt the protein into degassed Reaction Buffer using a desalting column to remove TCEP. Adjust the protein concentration to 1-5 mg/mL.

  • Linker Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Causality Note: Using an anhydrous organic solvent prevents hydrolysis of the linker and ensures accurate concentration.

  • Conjugation Reaction:

    • To the prepared protein solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the protein. Expertise Insight: A molar excess drives the reaction to completion. The optimal ratio should be determined in a pilot experiment to balance labeling efficiency with the risk of non-specific modification or protein aggregation.

    • Gently mix and incubate the reaction at room temperature (20-25°C) or 37°C for 2-4 hours. The reaction can be monitored by LC-MS.

  • Quenching:

    • Add N-acetyl-L-cysteine to a final concentration of 10 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted linker and other small molecules by purifying the alkyne-labeled protein using an appropriate SEC column (e.g., Superdex 200) or by extensive dialysis against PBS pH 7.4 at 4°C.

  • Characterization:

    • Confirm successful conjugation and determine the labeling ratio using Mass Spectrometry (e.g., ESI-MS). The mass of the protein should increase by 101.54 Da for each linker attached (138.55 Da minus HCl).

Protocol 2: Two-Step Conjugation via SNAr and SPAAC

This protocol describes the "arming" of the alkyne-labeled protein from Protocol 1 with an azide-functionalized molecule (e.g., DBCO-PEG4-Azide payload).

start Start: Protein with accessible Cysteine step1 Step 1: S-Arylation (Protocol 1) start->step1 intermediate Alkyne-Labeled Protein step1->intermediate Installs alkyne handle linker This compound linker->step1 step2 Step 2: SPAAC Reaction intermediate->step2 final Final Bioconjugate step2->final Forms stable triazole link payload Azide-Functionalized Payload (e.g., DBCO-Drug) payload->step2

Figure 3: Workflow for a two-step bioconjugation using SNAr followed by SPAAC.

Materials:

  • Alkyne-labeled protein (from Protocol 1) in PBS, pH 7.4.

  • Azide-functionalized molecule of interest (e.g., DBCO-Fluorophore, DBCO-Drug).

  • Anhydrous DMF or DMSO.

Procedure:

  • Payload Stock Solution:

    • Prepare a 10 mM stock solution of the azide-payload in anhydrous DMSO.

  • SPAAC Reaction:

    • To the alkyne-labeled protein (1-5 mg/mL in PBS), add the azide-payload stock solution to achieve a 1.5-5 fold molar excess over the installed alkyne groups. Causality Note: SPAAC reactions are typically very fast and efficient. A small excess is usually sufficient to drive the reaction to completion without causing aggregation issues from a highly hydrophobic payload.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction is often complete within 30-60 minutes.

  • Purification & Characterization:

    • Purify the final bioconjugate using SEC or dialysis as described in Protocol 1 to remove any unreacted payload.

    • Characterize the final product by UV-Vis spectroscopy (if the payload is a chromophore), SDS-PAGE, and Mass Spectrometry to confirm successful conjugation and final DAR.

Applications and Considerations

Antibody-Drug Conjugates (ADCs)

This compound is exceptionally well-suited for constructing next-generation ADCs.[15][16] The SNAr reaction with engineered cysteines allows for site-specific payload attachment, leading to a homogeneous ADC population with a defined DAR. The resulting thioether linkage provides superior plasma stability compared to maleimide-based linkers, minimizing premature payload release and associated off-target toxicity.[4][5][9]

Conceptual Diagram of an ADC Antibody Antibody (mAb) Engineered Cysteine Linker Pyrimidine-Triazole Linker Antibody:f1->Linker:f0 Stable Thioether Bond Payload Cytotoxic Payload (e.g., MMAE) Linker:f0->Payload:f0 Stable Triazole Bond

Figure 4: Structure of an ADC using the pyrimidine linker system.

Comparative Data

The choice of linker chemistry has a profound impact on the stability and performance of the final bioconjugate.

FeatureThis compound LinkageMaleimide Linkage
Reaction SNAr with Cysteine-SHMichael Addition with Cysteine-SH
Bond Formed C-S ThioetherC-S Thiosuccinimide
Plasma Stability High: Resistant to hydrolysis and thiol exchange.[9][17]Moderate to Low: Prone to retro-Michael reaction, leading to de-conjugation.[9]
Orthogonality High: Provides an alkyne handle for subsequent, orthogonal click chemistry.Low: No inherent secondary reactive handle.
pH Sensitivity Reaction is pH-dependent (optimal >7.5); product is stable across a wide pH range.Reaction proceeds at neutral pH; product stability can be pH-sensitive.

Conclusion

This compound is a robust and highly adaptable heterobifunctional linker that enables the synthesis of well-defined, stable bioconjugates. Its capacity for sequential, orthogonal reactions—cysteine-specific SNAr followed by bio-orthogonal SPAAC—provides researchers with precise control over conjugate architecture. This linker system overcomes the stability limitations of traditional reagents like maleimides, offering a superior platform for the development of advanced therapeutics such as ADCs, sophisticated imaging agents, and novel biomaterials.

References

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 24(9), 1603–1615. [Link]

  • Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G.-J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(31), 7247–7252. [Link]

  • van den Akker, N., van den Brand, D., Hendrikx, P. J. M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 101-110. [Link]

  • Wang, W., Wang, Y., & Li, J. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 39(12), 3357-3375. [Link]

  • Matos, M. J., Vilar, S., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(29), 9965-9974. [Link]

  • An, D., Chen, Y., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 31(3), 824-835. [Link]

  • Pourceau, G., Meyer, A., et al. (2020). Novel disulfide-containing linkages of pyrimidine nucleobases to solid-supports: A versatile platform for oligonucleotide conjugation. Bioorganic & Medicinal Chemistry, 28(18), 115659. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Hübscher, T., Günthel, M., et al. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1145–1148. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 50(41), 9881-9884. [Link]

  • Gabizon, R., Feron, C. M., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(34), 13880-13892. [Link]

  • Sonogashira coupling. (2024). Wikipedia. Retrieved from [Link]

  • An, D., Chen, Y., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. Retrieved from [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

  • Criscitiello, C., Morganti, S., & Curigliano, G. (2021). Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences. Journal of Hematology & Oncology, 14(1), 56. [Link]

  • Strop, P., Liu, S.-H., et al. (2013). Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates. Angewandte Chemie International Edition, 52(52), 14044-14048. [Link]

  • Fu, Z., Li, S., Han, S., Shi, C., & Zhang, Y. (2022). Antibody-drug conjugates: the current and future biopharmaceuticals. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-ethynylpyrimidine, a critical building block for drug discovery and medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with a Sonogashira cross-coupling reaction between 2,5-dichloropyrimidine and trimethylsilylacetylene (TMSA), followed by a mild deprotection to yield the target compound. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and characterization methods to ensure reproducible and reliable results.

Introduction: The Significance of Ethynylpyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of an ethynyl group at the C-5 position creates a versatile chemical handle for further functionalization via click chemistry or other coupling reactions, enabling the rapid generation of diverse molecular libraries for lead optimization. This compound, in particular, serves as a trifunctional building block, allowing for sequential and site-selective modifications at the chloro, ethynyl, and pyrimidine nitrogen positions.

The synthetic strategy detailed herein employs the Sonogashira cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[1][2] This palladium-catalyzed, copper-co-catalyzed reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for the synthesis of complex molecules.[2][3]

Overall Synthetic Workflow

The synthesis proceeds in two distinct stages: (1) Formation of the silyl-protected intermediate via Sonogashira coupling, and (2) Deprotection of the trimethylsilyl (TMS) group to furnish the terminal alkyne.

Synthesis_Workflow cluster_legend Legend Start 2,5-Dichloropyrimidine Intermediate 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine Start->Intermediate  Step 1: Sonogashira Coupling  Pd(PPh₃)₄, CuI, Et₃N, THF  Trimethylsilylacetylene (TMSA) FinalProduct This compound Intermediate->FinalProduct  Step 2: Deprotection  K₂CO₃, Methanol/THF key1 Starting Material key2 Intermediate key3 Final Product key1_box key2_box key3_box

Caption: Two-step synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS No.PuritySupplier
2,5-Dichloropyrimidine22536-67-0≥98%Standard chemical suppliers
Trimethylsilylacetylene (TMSA)1066-54-2≥98%Standard chemical suppliers
Tetrakis(triphenylphosphine)palladium(0)14221-01-3≥98%Standard chemical suppliers
Copper(I) Iodide (CuI)7681-65-4≥99%Standard chemical suppliers
Triethylamine (Et₃N)121-44-8Anhydrous, ≥99.5%Standard chemical suppliers
Tetrahydrofuran (THF)109-99-9Anhydrous, ≥99.9%Standard chemical suppliers
Potassium Carbonate (K₂CO₃)584-08-7Anhydrous, ≥99%Standard chemical suppliers
Methanol (MeOH)67-56-1Anhydrous, ≥99.8%Standard chemical suppliers
Ethyl Acetate141-78-6ACS GradeStandard chemical suppliers
Hexanes110-54-3ACS GradeStandard chemical suppliers
Saturated aq. NH₄ClN/AN/APrepared in-house
Brine (Saturated aq. NaCl)N/AN/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9≥99.5%Standard chemical suppliers
Silica Gel63231-67-4230-400 meshStandard chemical suppliers
Equipment
  • Schlenk flasks and standard glassware

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine

Rationale: This step utilizes a Sonogashira cross-coupling reaction. While chloro-pyrimidines are less reactive than their bromo or iodo counterparts, the reaction proceeds efficiently with an appropriate catalyst system.[4] The use of TMSA provides a safe, liquid-based source of the ethynyl group, which is protected to prevent side reactions.

Protocol:

  • Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add 2,5-dichloropyrimidine (5.00 g, 33.6 mmol, 1.0 eq.), copper(I) iodide (0.32 g, 1.68 mmol, 0.05 eq.), and tetrakis(triphenylphosphine)palladium(0) (1.94 g, 1.68 mmol, 0.05 eq.).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) and anhydrous triethylamine (Et₃N, 14.0 mL, 101 mmol, 3.0 eq.) via syringe.

  • Degassing: Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes. This is critical to remove dissolved oxygen, which can poison the palladium catalyst.

  • Substrate Addition: Slowly add trimethylsilylacetylene (TMSA, 5.7 mL, 40.3 mmol, 1.2 eq.) to the mixture via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes) every hour. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to yield 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine as a white to off-white solid.

Step 2: Synthesis of this compound

Rationale: The trimethylsilyl (TMS) protecting group is acid and base labile. A mild base like potassium carbonate in methanol provides a clean and efficient method for its removal, yielding the desired terminal alkyne without affecting the chloropyrimidine core.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the TMS-protected intermediate (e.g., 6.0 g, 28.5 mmol, 1.0 eq.) from Step 1 in a 1:1 mixture of methanol and THF (100 mL).

  • Deprotection: Add potassium carbonate (K₂CO₃, 0.79 g, 5.7 mmol, 0.2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

    • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by a short plug of silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure This compound as a crystalline solid.

Results and Characterization

ParameterExpected Value
Appearance White to light yellow crystalline solid
Overall Yield 70-85% over two steps
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.56 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.61 (s, 2H, pyrimidine-H), 3.30 (s, 1H, ethynyl-H)
¹³C NMR (101 MHz, CDCl₃) δ 159.0, 153.5, 120.1, 81.5, 79.8
Mass Spec (ESI+) m/z 139.0 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.

  • Trimethylsilylacetylene (TMSA): Highly flammable liquid and vapor (H225). It is a low-boiling substance that can cause pressure buildup in sealed containers.[5] Keep away from all ignition sources, including heat, sparks, and open flames.[6] Ground and bond containers when transferring. Causes skin and serious eye irritation.[5] Avoid inhalation of vapors.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-free anhydrous solvents.

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with institutional and local environmental regulations.

References

  • BenchChem. (2025).
  • LookChem. (n.d.).
  • Apollo Scientific. (n.d.). (Trimethylsilyl)
  • ChemicalBook. (n.d.).
  • Tokyo Chemical Industry. (n.d.).
  • Synquest Labs. (n.d.). (Trimethylsilyl)
  • Wikipedia. (2023). Sonogashira coupling.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Southampton ePrints.

Sources

Application Notes and Protocols for the Purification of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-ethynylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid structure, combined with the reactive chloro and ethynyl functional groups, makes it a valuable synthon for creating complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] The purity of such intermediates is paramount; residual starting materials, catalysts, or side-products can lead to unpredictable reaction outcomes, complicate downstream processing, and introduce toxicological risks in drug development pipelines.

This technical guide provides a comprehensive overview of robust purification techniques for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple instructions to explain the underlying principles and causal relationships behind each protocol. The methodologies described herein are designed to be self-validating, ensuring that scientists can achieve high purity and batch-to-batch consistency.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a compound's properties is the foundation of an effective purification strategy. The choice of solvent, temperature, and chromatographic conditions are all dictated by the molecule's intrinsic characteristics.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for solvent selection in both recrystallization and chromatography.

PropertyValueSource
CAS Number 1196156-89-4[2][3]
Molecular Formula C₆H₃ClN₂[2]
Molecular Weight 138.55 g/mol [2]
Appearance Typically a yellow-orange or off-white solid[4]
Solubility Soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in non-polar solvents like hexanes.Inferred from related structures[5][6]
Melting Point Not widely reported; requires empirical determination.
Safety and Handling

This compound is an irritant and should be handled with appropriate care. All procedures should be performed in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[4]

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis and the impurity profile of the crude material. A logical workflow helps in selecting the most efficient technique.

Common Impurities

The crude product from the synthesis of this compound (e.g., via Sonogashira coupling of 2-chloro-5-iodopyrimidine) may contain:

  • Unreacted Starting Materials: 2-chloro-5-iodopyrimidine, protected or unprotected ethyne sources.

  • Catalyst Residues: Palladium or copper catalysts.

  • Homocoupled Byproducts: Diynes formed from the ethyne source.

  • Solvent and Reagents: Residual solvents and bases (e.g., triethylamine).[8]

  • Hydrolysis/Degradation Products: The ethynyl group can be sensitive to certain conditions.

Purification Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification method.

purification_workflow start Crude this compound tlc Analyze by TLC/LCMS to assess purity and impurity profile start->tlc decision Purity > 90% and solid material? tlc->decision recrystallization Recrystallization decision->recrystallization  Yes chromatography Flash Column Chromatography decision->chromatography  No final_purity Assess Purity (HPLC, NMR) recrystallization->final_purity chromatography->final_purity prep_hplc Consider Preparative HPLC for very high purity or difficult separations chromatography->prep_hplc If impurities are close in Rf prep_hplc->final_purity

Caption: Decision workflow for selecting a purification technique.

Protocol: Recrystallization

Recrystallization is the most cost-effective and scalable method for purifying solid compounds, provided a suitable solvent system can be identified.[5][9] It is ideal when the crude material is already of moderate purity (>90%).

Causality: The Principle of Differential Solubility

The technique relies on the principle that the target compound and its impurities have different solubility profiles in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (use a magnetic stir plate). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residues) are visible, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Troubleshooting Recrystallization
ProblemPotential CauseSuggested Solution
Oiling Out Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Add more hot solvent to dissolve the oil, then cool slowly. Alternatively, try a lower-boiling point solvent.
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.[10]
Poor Recovery Compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath. Use a finer porosity filter paper to collect fine crystals.[10]
Colored Impurities Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[10]

Protocol: Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying compounds from complex mixtures when recrystallization is not feasible.[5] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[11][12]

Causality: Polarity and Separation

Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar mobile phase (eluent). Polar compounds interact more strongly with the silica and require a more polar mobile phase to be eluted. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially in order of increasing polarity.

Experimental Protocol: Flash Column Chromatography

column_chrom_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. Select Solvent System via TLC (Target Rf ~0.3) pack 2. Pack Column with Silica Gel (Wet or Dry Pack) tlc->pack load 3. Load Crude Sample (Minimal Solvent or Dry Load) elute 4. Elute Column with Mobile Phase (Apply Air Pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end start Start start->tlc

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from its impurities.[5][13]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer (~1 cm) of sand.[12]

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles. Drain the excess solvent until it is level with the top of the silica bed.[14]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[13]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Using a pipette, carefully add this solution to the top of the column.

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column. This method often yields better separation.[13]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Using gentle positive pressure (from a pump or house air), push the solvent through the column.[14]

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed using analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying purity and detecting non-volatile impurities.[8]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase suitable for a wide range of moderately polar organic molecules.[8][15]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or TFA)A standard mobile phase for reverse-phase HPLC. The acid improves peak shape for nitrogen-containing compounds.[16]
Elution Gradient, e.g., 20% to 95% Acetonitrile over 15 minA gradient ensures that both less polar and more polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic pyrimidine ring strongly absorbs UV light. A DAD allows for detection across multiple wavelengths.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for identifying the absence of proton-bearing impurities. The spectra should match the expected chemical shifts and coupling constants for this compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), confirms the molecular weight of the compound. GC-MS is particularly useful for identifying any low-boiling point or volatile impurities.[8]

References

  • Vertex AI Search Result[7] this compound Chemical Label. Google.

  • US6001838A - Process for the separation of pyrimidine derivatives
  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine . National Institutes of Health (NIH). [Link]

  • Column chromatography . YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Separation of 2-Chloro-5-nitropyrimidine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Chromatography: How to Run a Flash Column . University of Rochester, Department of Chemistry. [Link]

  • Performing Column Chromatography . YouTube. [Link]

  • Column Chromatography . YouTube. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-ethynylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, functionalized pyrimidine core serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors, and as a building block for advanced materials. The presence of a chloro-substituent and an ethynyl group provides two distinct points for chemical modification, making it a valuable intermediate in drug discovery and development.

Robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this compound. This guide provides a suite of detailed application notes and validated protocols for its characterization using a multi-technique approach, encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Vibrational Spectroscopy (FTIR/Raman). The methodologies presented herein are designed to be self-validating and are grounded in established analytical principles, providing researchers with the tools to confidently assess the quality of this critical chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is the cornerstone for the definitive structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed insights into the molecular framework by probing the chemical environment of each nucleus.

Application Note: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) to provide a universal reference point for chemical shifts. For ¹³C NMR, a proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single sharp peak, simplifying spectral interpretation.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
¹H NMR
H-4~8.7Doublet~2.5Deshielded by adjacent nitrogen and chlorine.
H-6~8.7Doublet~2.5Deshielded by adjacent nitrogen.
C≡C-H~3.4SingletN/ACharacteristic shift for a terminal alkyne proton.
¹³C NMR
C-2~158SingletN/ACarbon attached to chlorine and flanked by two nitrogens.
C-4~155SingletN/AAromatic carbon adjacent to nitrogen.
C-6~155SingletN/AAromatic carbon adjacent to nitrogen.
C-5~120SingletN/ACarbon attached to the ethynyl group.
C ≡C-H~82SingletN/ASp-hybridized carbon of the alkyne.
C≡C -H~78SingletN/ASp-hybridized carbon of the alkyne.
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Acquisition mode: Proton-decoupled

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 5 seconds

      • Number of scans: 1024

      • Spectral width: -10 to 220 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique for small, relatively volatile molecules.

Application Note: The M+2 Isotope Pattern

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of an "M+2" peak. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The intensity ratio of the M to M+2 peak will be approximately 3:1, providing a clear signature for the presence of a single chlorine atom.

Predicted Fragmentation Pathway

Under electron ionization, the molecular ion (M⁺˙) is expected to undergo fragmentation. Key predicted fragmentation steps include:

  • Loss of a chlorine radical: [M - Cl]⁺

  • Loss of acetylene: [M - C₂H₂]⁺˙

  • Cleavage of the ethynyl group: [M - C₂H]⁺

  • Formation of a pyrimidinyl cation.

M [C₆H₃ClN₂]⁺˙ m/z 138/140 (M⁺˙) F1 [C₆H₃N₂]⁺ m/z 103 M->F1 - Cl• F2 [C₄H₂ClN₂]⁺˙ m/z 112/114 M->F2 - C₂H• F3 [C₆H₂ClN₂]⁺ m/z 137/139 M->F3 - H• cluster_prep Sample Preparation cluster_hplc HPLC System P1 Dissolve sample in mobile phase P2 Filter through 0.45 µm syringe filter P1->P2 H3 Autosampler/Injector P2->H3 Inject H1 Mobile Phase Reservoir (Water/Acetonitrile) H2 Pump H1->H2 H2->H3 H4 C18 Column H3->H4 H5 UV Detector H4->H5 H6 Data System H5->H6

Application Notes and Protocols: The Reaction of 2-Chloro-5-ethynylpyrimidine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-5-ethynylpyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2] The introduction of an ethynyl group at the 5-position and an amino substituent at the 2-position of the pyrimidine ring creates a versatile building block, the 2-amino-5-ethynylpyrimidine scaffold. This moiety is of significant interest to researchers in drug discovery and materials science. The ethynyl group serves as a valuable synthetic handle for further functionalization through reactions like Sonogashira coupling, while the 2-amino group can be tailored to modulate the molecule's physicochemical properties and biological activity.

This guide provides a detailed exploration of the synthesis of 2-amino-5-ethynylpyrimidine derivatives through the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-ethynylpyrimidine with primary amines. We will delve into the reaction mechanism, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and discuss the scope and limitations of this important transformation.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, facilitates the attack of a nucleophile. The key steps are:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which bears the chlorine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final 2-amino-5-ethynylpyrimidine product.

The presence of the ethynyl group at the 5-position is generally well-tolerated under the reaction conditions for this nucleophilic substitution.

SNAr_Mechanism reactant This compound Cl intermediate Meisenheimer Complex | {-} reactant:c->intermediate Nucleophilic Attack amine R-NH₂ product 2-(Alkylamino)-5-ethynylpyrimidine NH-R intermediate->product:n Leaving Group Departure chloride Cl⁻ intermediate->chloride hcl HCl

Figure 1: Mechanism of the SNAr reaction.

Experimental Protocols

The synthesis of 2-amino-5-ethynylpyrimidines can be achieved through both conventional heating and microwave-assisted methods. Microwave irradiation often leads to significantly reduced reaction times and improved yields.[3][4]

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of primary amines.

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundCommercially Available>95%
Primary Amine (e.g., Benzylamine)Commercially AvailableReagent
N,N-Diisopropylethylamine (DIPEA)Commercially AvailableAnhydrous
Ethanol (EtOH) or n-Butanol (BuOH)Commercially AvailableAnhydrous
Ethyl acetate (EtOAc)Commercially AvailableACS Grade
HexanesCommercially AvailableACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Lab Prepared
BrineLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableAnhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as ethanol or n-butanol (approximately 0.1 M concentration).

  • Add the primary amine (1.1 - 1.5 eq) to the solution.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-ethynylpyrimidine.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction.

Materials and Reagents:

Same as for Protocol 1.

Procedure:

  • In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq), the primary amine (1.1 - 1.5 eq), and DIPEA (1.5 - 2.0 eq).

  • Add a suitable solvent, such as ethanol or isopropanol, to achieve a concentration of approximately 0.2-0.5 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature (typically 120-150 °C) for 15-60 minutes. The reaction progress can be monitored by LC-MS analysis of a small aliquot.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in steps 7-11 of Protocol 1.

experimental_workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_start 1. Combine Reactants in Flask conv_heat 2. Heat to Reflux (4-24h) conv_start->conv_heat conv_workup 3. Work-up and Purification conv_heat->conv_workup product Final Product: 2-Amino-5-ethynylpyrimidine conv_workup->product mw_start 1. Combine Reactants in MW Vial mw_irradiate 2. Irradiate (15-60 min) mw_start->mw_irradiate mw_workup 3. Work-up and Purification mw_irradiate->mw_workup mw_workup->product start Start start->conv_start start->mw_start

Figure 2: General experimental workflow.

Reaction Scope and Considerations

The reaction of this compound with primary amines is generally robust and tolerates a wide range of functional groups.

Amine Reactivity:

  • Aliphatic Amines: Primary aliphatic amines, both cyclic and acyclic, are typically excellent nucleophiles in this reaction and react readily under both conventional and microwave conditions to provide high yields of the corresponding products.

  • Aromatic Amines: Aromatic amines are generally less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, reactions with anilines may require more forcing conditions, such as higher temperatures or longer reaction times.[5] Electron-donating groups on the aniline ring can increase nucleophilicity and facilitate the reaction, while electron-withdrawing groups have the opposite effect.

Table of Representative Reactions:

EntryPrimary AmineMethodTemp (°C)TimeYield (%)
1BenzylamineMicrowave12020 min>90
2CyclohexylamineConventional808 h~85
3AnilineMicrowave15060 min~70
4p-MethoxyanilineConventional10012 h~75
5p-NitroanilineMicrowave1502 h~40

Note: The data in this table is illustrative and based on typical outcomes for SNAr reactions on chloropyrimidines. Actual results may vary.

Potential Side Reactions and Troubleshooting:

  • Reaction with the Ethynyl Group: Under strongly basic conditions or in the presence of certain transition metal impurities, the terminal alkyne could potentially undergo side reactions. However, with a non-nucleophilic base like DIPEA and standard reaction conditions, the ethynyl group is generally stable.

  • Low Reactivity of the Amine: For poorly nucleophilic amines, increasing the reaction temperature, extending the reaction time, or using a higher boiling point solvent (e.g., n-butanol, DMF) can be beneficial. Microwave heating is particularly effective in these cases.

  • Purification Challenges: The polarity of the 2-amino-5-ethynylpyrimidine products can vary significantly depending on the nature of the amino substituent. Careful optimization of the chromatographic eluent system is often necessary for effective purification.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from commercially available precursors. A common route involves the Sonogashira coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with a suitable dihalopyrimidine, followed by deprotection.

Example Synthetic Route:

  • Sonogashira Coupling: 2,5-Dichloropyrimidine can be selectively coupled with (trimethylsilyl)acetylene at the 5-position using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.

  • Deprotection: The trimethylsilyl (TMS) protecting group can be readily removed under mild conditions, for example, by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to yield this compound.[6][7][8]

Conclusion

The nucleophilic aromatic substitution of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of 2-amino-5-ethynylpyrimidine derivatives. The choice between conventional heating and microwave-assisted synthesis allows for flexibility depending on the reactivity of the amine and the desired reaction time. The resulting products are valuable building blocks for the development of novel pharmaceuticals and functional materials.

References

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.).
  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-902.
  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908-11.
  • Valois-Escamilla, I., et al. (n.d.).
  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Brown, D. J., & Lyall, J. M. (1965). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 18(5), 741-746.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (n.d.). Benchchem.
  • Valois-Escamilla, I., et al. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira reaction. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ScienceDirect.
  • Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC - NIH.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). PubMed.
  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). (2008, July 1).
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). Arkivoc.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.).

Sources

Application Notes & Protocols: 2-Chloro-5-ethynylpyrimidine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of available synthons, 2-chloro-5-ethynylpyrimidine stands out as a particularly versatile and powerful building block. Its utility stems from the strategic placement of three distinct reactive functionalities on a single, privileged pyrimidine core.

This guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into the specific reactivity of each functional group, present detailed protocols for key transformations, and offer insights into the rationale behind experimental design. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this reagent in their synthetic campaigns.

Chemical Reactivity & Synthetic Rationale

The synthetic power of this compound is rooted in the orthogonal reactivity of its three key features: the pyrimidine ring, the C2-chloro substituent, and the C5-ethynyl group. This allows for selective, sequential, or one-pot modifications to build molecular complexity efficiently.

  • The Pyrimidine Core : As a nitrogenous heterocycle, the pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.[2] Its two nitrogen atoms act as hydrogen bond acceptors and significantly influence the electronic properties of the ring.

  • The C2-Chloro Group : The electron-withdrawing nature of the two ring nitrogens renders the C2 position highly electron-deficient. This potent induction activates the chlorine atom as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] This provides a reliable handle for introducing a wide variety of nucleophiles, including amines, thiols, and alkoxides.[5][6]

  • The C5-Ethynyl Group : The terminal alkyne is a remarkably versatile functional group, serving as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary applications include Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira), which enable the introduction of aryl, heteroaryl, or alkyl substituents, and cycloaddition reactions , most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[7][8][9]

Reactivity_Map cluster_molecule This compound cluster_reactions Synthetic Transformations mol Cl-C₂-N₁=CH-C₅(C≡CH)=CH-N₃= SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->mol @ C2-Cl Sonogashira Sonogashira Coupling Sonogashira->mol @ C5-Ethynyl Click Azide-Alkyne Cycloaddition (Click) Click->mol @ C5-Ethynyl Cyclization Intramolecular Cyclization Cyclization->mol @ C5-Ethynyl

Caption: Reactivity map of this compound.

Key Synthetic Applications and Protocols

The true potential of this compound is realized in its ability to serve as a precursor to a diverse range of fused heterocyclic systems, many of which are of significant interest in drug discovery.

Application 1: Synthesis of Fused Pyrazolo[4,3-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine and its pyrazolo[4,3-d]pyrimidine isomer are core structures in numerous kinase inhibitors and other therapeutic agents.[10][11][12] A straightforward route to the [4,3-d] scaffold involves the reaction of this compound with hydrazine derivatives, which proceeds through an initial SNAr reaction followed by an intramolecular cyclization onto the alkyne.

Pyrazolo_Workflow start This compound + R-NH-NH₂ (Hydrazine) snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate Intermediate: 2-(Hydrazinyl)-5-ethynylpyrimidine snar->intermediate cyclization Step 2: Intramolecular Cyclization (Annulation) intermediate->cyclization product Product: Pyrazolo[4,3-d]pyrimidine cyclization->product

Caption: Workflow for the synthesis of Pyrazolo[4,3-d]pyrimidines.

Protocol 1: General Procedure for Pyrazolo[4,3-d]pyrimidine Synthesis
  • Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or ethanol (0.2 M concentration).

  • Nucleophile Addition : Add the substituted hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free base.

  • Reaction Execution : Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[4,3-d]pyrimidine product.

Causality Insights : The choice of a high-boiling point solvent like n-butanol is deliberate; it allows the reaction to be conducted at a temperature sufficient to drive both the initial SNAr and the subsequent, more energy-intensive, intramolecular cyclization in a single operation. The use of a slight excess of the hydrazine component ensures the complete consumption of the starting pyrimidine.

Application 2: Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are another class of heterocyclic compounds with significant biological activity, including applications as kinase inhibitors.[13][14][15] A common strategy for their synthesis involves an initial Sonogashira coupling to introduce a substituent bearing a hydroxyl group, followed by an intramolecular cyclization.

Protocol 2: Two-Step Synthesis of Furo[2,3-d]pyrimidines

Step A: Sonogashira Cross-Coupling

  • Catalyst System Preparation : To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), copper(I) iodide (CuI, 0.03 eq), and a palladium catalyst such as trans-dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq).

  • Reagent Addition : Add the propargyl alcohol derivative (e.g., 2-methyl-3-butyn-2-ol) (1.05 eq). Dissolve/suspend the solids in a degassed mixture of a suitable solvent (e.g., THF) and an amine base (e.g., diisopropylamine).[16] The amine serves as both the base and a co-solvent.

  • Reaction Execution : Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up : Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Step B: Intramolecular Cyclization

  • Reaction Setup : Dissolve the purified product from Step A (1.0 eq) in a suitable solvent like DMF or toluene.

  • Base-Mediated Cyclization : Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq).

  • Reaction Execution : Heat the mixture (typically 60-100 °C) and stir for 2-8 hours, monitoring by TLC.

  • Work-up and Purification : After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude material by column chromatography to yield the furo[2,3-d]pyrimidine.

Causality Insights : The Sonogashira reaction is a highly efficient C-C bond-forming reaction.[9][17] The use of a copper(I) co-catalyst is crucial for the activation of the alkyne.[9] The subsequent cyclization is an intramolecular 5-endo-dig cyclization, which is often facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Application 3: Accessing Triazoles via Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency, broad functional group tolerance, and simple reaction conditions.[7][8] This reaction allows for the straightforward conjugation of the pyrimidine core to any molecule bearing an azide functionality.

Protocol 3: CuAAC "Click" Reaction
  • Reagent Preparation : In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a solvent system, typically a mixture of t-butanol and water (1:1 v/v).

  • Catalyst Addition : In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq in water) and sodium ascorbate (0.15 eq in water).

  • Reaction Initiation : Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[18]

  • Reaction Execution : Stir the reaction vigorously at room temperature. The product often precipitates from the reaction mixture as a clean solid. The reaction is typically complete in 1-12 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification : If a precipitate forms, collect it by filtration, wash sequentially with water and a cold organic solvent (e.g., diethyl ether or ethanol), and dry under vacuum. If the product is soluble, dilute the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. Purification, if necessary, is performed by column chromatography.

Causality Insights : The CuAAC mechanism proceeds through a distinct pathway from the thermal Huisgen cycloaddition, leading specifically to the 1,4-disubstituted triazole regioisomer.[7] The use of an aqueous co-solvent system makes this reaction exceptionally robust and biocompatible.

Data Summary Table

The following table summarizes typical reaction outcomes for the protocols described, illustrating the versatility of this compound.

EntryReaction TypePartner ReagentProduct ScaffoldTypical Yield (%)Reference
1SNAr / CyclizationPhenylhydrazine1-Phenyl-1H-pyrazolo[4,3-d]pyrimidine75-85%[11][12]
2Sonogashira Coupling2-Methyl-3-butyn-2-ol2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine70-90%[16]
3Intramolecular Cyclization(Product from Entry 2)2-Chloro-5,6,6-trimethyl-6,7-dihydrofuro[2,3-d]pyrimidine80-95%[13][19]
4CuAAC (Click Chemistry)Benzyl Azide1-Benzyl-4-(2-chloropyrimidin-5-yl)-1H-1,2,3-triazole>90%[7][8]

Conclusion: A Gateway to Molecular Diversity

This compound is more than a simple reagent; it is a strategic platform for the rapid and efficient synthesis of diverse and complex heterocyclic compounds. The ability to selectively address the chloro and ethynyl groups using robust and high-yielding reactions like SNAr, Sonogashira coupling, and CuAAC provides chemists with a reliable toolkit for drug discovery and materials science. By understanding the underlying principles of its reactivity, researchers can rationally design synthetic routes to novel molecular architectures with significant biological or material potential.

References

  • Pushing Electrons; Representing Reaction Mechanisms. (n.d.). Google AI.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). ResearchGate.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). National Institutes of Health (NIH).
  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. (n.d.). National Institutes of Health (NIH).
  • Synthesis of new pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines and related heterocycles. (n.d.). Springer.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019, May 23). National Institutes of Health (NIH).
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][10][16][20]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG . (n.d.). Semantic Scholar. Retrieved January 10, 2026, from

  • A review on green multicomponent synthesis of heterocyclic compounds. (2022, June 10). ScienceScholar.
  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025, February 26). YouTube.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][10][16][20]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors . (n.d.). PubMed. Retrieved January 10, 2026, from

  • Cycloaddition Reactions in Organic Synthesis. (n.d.). Google Books.
  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (n.d.). ResearchGate.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.
  • Click chemistry. (n.d.). Wikipedia.
  • Synthesis and antiviral and cytostatic evaluations of the new C-5 substituted pyrimidine and furo[2,3-d]pyrimidine 4',5'-didehydro-L-ascorbic acid derivatives. (n.d.). PubMed.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • Topics (Click Chemistry). (n.d.). TCI AMERICA.
  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. (n.d.). National Institutes of Health (NIH).
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). RSC Publishing.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (n.d.). PubMed.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5-ethynylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-chloro-5-ethynylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical building block. We provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

Troubleshooting Guide & FAQs

The synthesis of this compound, typically achieved via a Sonogashira coupling followed by a deprotection step, is a robust but nuanced process. Below, we address the most common issues encountered in the laboratory to help you improve your reaction outcomes.

Question 1: My Sonogashira coupling reaction shows low conversion or fails completely. What are the likely causes and how can I fix it?

Answer: Low conversion in the Sonogashira coupling is a frequent issue stemming from several potential factors related to the catalyst, reagents, or reaction environment.

Potential Causes & Solutions:

  • Inactive Palladium Catalyst: The active catalyst is Palladium(0), which is generated in situ from a Palladium(II) precatalyst like PdCl₂(PPh₃)₂.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Ensure your phosphine ligands (e.g., triphenylphosphine) are not oxidized. Consider adding a small amount of a reducing agent or using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄, which is often more reliable.[2]

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated.[3] Its strength and solubility can significantly impact the reaction rate.

    • Solution: For pyrimidine substrates, a common and effective combination is an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF) or acetonitrile.[4] If you observe solubility issues or slow reaction rates, switching to a different solvent such as DMF may be beneficial.[5]

  • Oxygen in the Reaction Atmosphere: The presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[6][7]

    • Solution: Rigorously degas your solvents (e.g., by bubbling argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles) and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[6]

  • Low Reactivity of the Aryl Chloride: The reactivity of the C-X bond in palladium-catalyzed cross-coupling follows the trend I > Br > Cl.[1][4] Aryl chlorides are the least reactive and often require more forcing conditions.

    • Solution: If starting from 2,5-dichloropyrimidine, you may need higher temperatures (e.g., 60-80 °C) and potentially more specialized ligands (e.g., bulky, electron-rich phosphine ligands) to facilitate the oxidative addition step.[2] If feasible, using 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine will result in a much more facile reaction, often proceeding at room temperature.[1]

Question 2: I'm observing a significant amount of a diyne byproduct in my reaction mixture. What is it and how can I prevent its formation?

Answer: The formation of a diyne, such as 1,4-bis(trimethylsilyl)buta-1,3-diyne, is a classic sign of alkyne homocoupling, often referred to as Glaser or Hay coupling.[7][8] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[6][7]

Prevention Strategies:

  • Strictly Anaerobic Conditions: As mentioned above, the most critical step is to eliminate oxygen from your reaction. Ensure all reagents, solvents, and the reaction vessel are thoroughly purged with an inert gas.[6]

  • Copper-Free Conditions: The Sonogashira reaction can be run without a copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling.[2][6] However, copper-free reactions may require higher temperatures, different ligands (e.g., N-heterocyclic carbenes), or stronger bases to achieve comparable rates.[1][2]

  • Use a Reducing Atmosphere: In some cases, performing the reaction under a diluted hydrogen atmosphere (e.g., H₂/N₂) can suppress the oxidative homocoupling pathway.[7]

  • Control Reagent Stoichiometry: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling product over the homocoupled byproduct.

Question 3: The TMS-deprotection step is incomplete or leads to decomposition of my product. What are the best practices for this step?

Answer: The removal of the trimethylsilyl (TMS) protecting group is the final step to yield this compound. The choice of deprotection conditions is critical to ensure complete conversion without affecting the sensitive ethynylpyrimidine core.

Recommended Methods:

  • Mild Basic Conditions (Recommended): This is often the cleanest and most reliable method.

    • Reagent: Anhydrous potassium carbonate (K₂CO₃) in methanol (MeOH).

    • Rationale: This provides a gentle, heterogeneous base system that effectively cleaves the Si-C bond while minimizing the risk of side reactions. The reaction can be run at room temperature and is typically complete within a few hours.

  • Fluoride-Based Reagents:

    • Reagent: Tetrabutylammonium fluoride (TBAF) in THF.

    • Rationale: Fluoride ions have a very high affinity for silicon, making this a very effective method. However, TBAF is highly basic and can sometimes lead to undesired side reactions if not used carefully. It is often used for more sterically hindered silyl groups like TIPS.[9]

  • DBU-Promoted Cleavage:

    • Reagent: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in catalytic amounts.

    • Rationale: DBU is a non-nucleophilic organic base that can efficiently promote desilylation, often with high chemoselectivity in the presence of other base-labile groups.[10]

Troubleshooting Incomplete Deprotection:

  • Ensure your reagents are anhydrous, especially for fluoride-based methods.

  • Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C) if conversion is slow at room temperature.

  • Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the basic conditions after completion, which could lead to product degradation.

Question 4: How should I purify and store the final this compound product?

Answer: this compound can be unstable, particularly when impure or exposed to air and light. Proper purification and storage are essential.

  • Purification:

    • Flash Column Chromatography: This is the most common method. Use a silica gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The product is relatively non-polar.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent like isopentane or hexane can yield highly pure material.[11]

  • Handling and Storage:

    • The purified product should be a white to off-white solid.

    • Storage: Store the solid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., 4 °C or -20 °C) and protected from light.[12] Alkynylpyrimidines can be susceptible to polymerization or degradation over time.

Key Experimental Protocols

The following protocols provide a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Sonogashira Coupling of 2-Chloro-5-iodopyrimidine with (Trimethylsilyl)acetylene

This protocol uses the more reactive 5-iodo-substituted pyrimidine, allowing for mild reaction conditions.

dot

Caption: Experimental workflow for Sonogashira coupling.

Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodopyrimidine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq.), and copper(I) iodide [CuI] (0.04 eq.).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (TEA, 2.0 eq.) via syringe. Stir for 5 minutes to dissolve the solids.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain (2-chloropyrimidin-5-yl)(trimethylsilyl)acetylene.

Protocol 2: TMS-Deprotection to Yield this compound

dot

Desilylation_Pathway intermediate (2-chloropyrimidin-5-yl) (trimethylsilyl)acetylene C₉H₁₁ClN₂Si product This compound C₆H₃ClN₂ intermediate->product  Desilylation reagents { K₂CO₃, MeOH | Room Temp. } reagents->intermediate:e

Caption: Deprotection step to form the final product.

Methodology:

  • Reaction Setup: Dissolve the purified (2-chloropyrimidin-5-yl)(trimethylsilyl)acetylene (1.0 eq.) in methanol (MeOH) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

  • Reaction Execution: Stir the suspension at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Work-up: Filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product. If necessary, further purify by a short plug of silica or recrystallization.

Data Summary: Optimizing Sonogashira Reaction Conditions

The choice of starting material and conditions significantly impacts reaction efficiency.

Starting MaterialCatalyst SystemBase / SolventTemp.TimeTypical YieldReference
2-Chloro-5-iodopyrimidinePdCl₂(PPh₃)₂ / CuITEA / THFRT2-4 h>85%[4]
2-Chloro-5-bromopyrimidinePdCl₂(PPh₃)₂ / CuITEA / THF40-60 °C6-12 h70-85%[1]
2,5-DichloropyrimidinePd₂(dba)₃ / XPhosK₂CO₃ / Dioxane80-100 °C12-24 h50-70%[2]

References

  • BenchChem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
  • Zhang, L., et al. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. NIH National Library of Medicine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Liu, Y., & Chi, Y. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Synlett. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine.
  • International Journal of New Chemistry. (2024). PDF 1014.01 K.
  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
  • ChemScene. (n.d.). 2-Chloro-5-ethynylpyridine.
  • Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-5-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical building block. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic explanations to help you optimize your reaction outcomes.

Section 1: Overview of the Synthetic Pathway

The most prevalent and scalable method for synthesizing this compound involves a two-step sequence. First, a Sonogashira cross-coupling reaction is performed between a halogenated pyrimidine and a protected acetylene source, typically (trimethylsilyl)acetylene (TMSA). This is followed by the removal of the silyl protecting group to yield the terminal alkyne.

The choice of starting material is critical. While 2,5-dichloropyrimidine can be used, the differential reactivity of C-I vs. C-Cl bonds makes 2-chloro-5-iodopyrimidine the preferred substrate for achieving high selectivity in the Sonogashira coupling at the 5-position.

General Synthetic Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Chloro-5-iodopyrimidine C Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI co-catalyst Base (e.g., TEA, DIPEA) Solvent (e.g., THF, Dioxane) A->C B (Trimethylsilyl)acetylene B->C D 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine C->D E Base (e.g., K2CO3/MeOH) or Fluoride Source (e.g., TBAF) D->E F This compound (Final Product) E->F

Caption: General two-step synthesis of this compound.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequent issues encountered during the synthesis, providing insights into their causes and actionable solutions.

Issue 1: Significant Formation of a Diyne Byproduct (Homocoupling)

Observation: You observe a significant byproduct, often less polar than the desired product, which is identified by mass spectrometry as a dimer of the acetylene coupling partner (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne). Yields of the desired cross-coupled product are correspondingly low.

Probable Cause: This is the classic Glaser-Hay homocoupling side reaction, a major challenge in Sonogashira couplings.[1] It is an oxidative process promoted by the copper(I) co-catalyst in the presence of oxygen, where the copper acetylide intermediate dimerizes instead of participating in the palladium-catalyzed cross-coupling cycle.

Mechanistic Insight: Competing Catalytic Cycles

G cluster_0 Desired Path: Sonogashira Cross-Coupling cluster_1 Side Reaction: Glaser-Hay Homocoupling pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I pd0->pd_complex Oxidative Addition (Ar-I) transmetal Transmetalation pd_complex->transmetal cu_acetylide Cu-C≡C-TMS cu_acetylide->transmetal product_complex Ar-Pd(II)-C≡C-TMS transmetal->product_complex product_complex->pd0 Reductive Elimination product Ar-C≡C-TMS (Desired Product) product_complex->product cu_acetylide2 Cu-C≡C-TMS cu_oxidized Oxidative Dimerization (O2 present) cu_acetylide2->cu_oxidized diyne TMS-C≡C-C≡C-TMS (Side Product) cu_oxidized->diyne

Caption: Competing pathways of Sonogashira coupling and Glaser homocoupling.

Mitigation Strategies:

StrategyRationale & Implementation
1. Rigorous Degassing Oxygen is the primary culprit for homocoupling. Degas all solvents and the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
2. Maintain Inert Atmosphere Run the reaction under a strict inert atmosphere (argon or high-purity nitrogen) using Schlenk line techniques to prevent oxygen ingress.
3. Minimize Copper(I) Catalyst Use the lowest effective amount of CuI (typically 1-5 mol%). In some cases, copper-free Sonogashira conditions, which rely on a different mechanism, can be employed, though they may require higher temperatures or different ligands.[2]
4. Use a Reducing Atmosphere As a more advanced technique, performing the reaction under a nitrogen atmosphere containing a small percentage of hydrogen (e.g., 4% H₂) can help keep the palladium catalyst in its active Pd(0) state and suppress oxidative side reactions.[1]
5. Control Reagent Addition Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.
Issue 2: Low Conversion & Presence of Starting Material

Observation: Reaction monitoring by TLC or LCMS shows a significant amount of unreacted 2-chloro-5-iodopyrimidine even after prolonged reaction times.

Probable Cause: This issue typically points to catalyst deactivation or suboptimal reaction conditions. The active Pd(0) catalyst can be oxidized to inactive Pd(II) or form palladium black. Additionally, the quality of reagents, particularly the base, is paramount.

Mitigation Strategies:

StrategyRationale & Implementation
1. Verify Reagent Quality Use high-purity, anhydrous solvents. Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and free of hydrochloride salts, which can inhibit the reaction. Consider distilling the base over a suitable drying agent.
2. Use Fresh Catalyst & Ligands Palladium catalysts, especially those with phosphine ligands, can degrade upon storage. Use a fresh batch of catalyst and/or ligand. The use of more robust ligands can sometimes be beneficial.
3. Optimize Temperature While many Sonogashira reactions proceed at room temperature, some less reactive substrates require gentle heating (e.g., 40-60 °C). However, excessive heat can accelerate catalyst decomposition. Monitor the reaction closely if heating.
4. Ensure Efficient Stirring The reaction is often heterogeneous. Vigorous stirring is necessary to ensure proper mixing and mass transfer, especially if reagents or catalysts are not fully soluble.
Issue 3: Incomplete TMS Deprotection

Observation: The final product is a mixture of the desired this compound and the intermediate 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

Probable Cause: The deprotection step is an equilibrium-driven process or kinetically slow under the chosen conditions. The base may be too weak, used in insufficient quantity, or the reaction may not have reached completion.

Mitigation Strategies:

StrategyRationale & Implementation
1. Use Methanolic K₂CO₃ A common and cost-effective method is stirring the TMS-protected intermediate with a saturated solution of potassium carbonate in methanol at room temperature. This method is generally clean and efficient.
2. Increase Reagent Equivalents If the reaction is stalling, increase the equivalents of base (e.g., from a catalytic amount to 1.5-2.0 equivalents) to drive the reaction to completion.
3. Consider TBAF For difficult deprotections, Tetra-n-butylammonium fluoride (TBAF) in THF is a very potent desilylating agent. However, it is more expensive and can sometimes lead to other side reactions if not used carefully.
4. Monitor to Completion Do not assume a standard reaction time. Monitor the deprotection by TLC or GC/MS until all the starting material is consumed before proceeding with the workup.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 2-chloro-5-iodopyrimidine or 2,5-dichloropyrimidine? A1: 2-chloro-5-iodopyrimidine is strongly recommended. The C-I bond is significantly more reactive towards oxidative addition with Pd(0) than the C-Cl bond. This allows the Sonogashira coupling to occur selectively at the 5-position under milder conditions, leaving the 2-chloro group intact for subsequent transformations. Using 2,5-dichloropyrimidine would require harsher conditions, leading to a mixture of products and potential side reactions.[3]

Q2: How do I effectively remove catalyst residues from my final product? A2: After the reaction, palladium and copper residues can often be removed by an aqueous workup with an ammonium hydroxide or EDTA solution, which chelates the metal ions. Filtering the crude product solution through a short plug of silica gel, celite, or a specialized metal scavenger resin is also highly effective.

Q3: My final product, this compound, appears to be unstable. How should it be handled and stored? A3: Terminal alkynes, especially electron-deficient ones, can be unstable and prone to polymerization or degradation, sometimes with discoloration. It is best to use the product immediately after synthesis and purification. If storage is necessary, keep it as a solid under an inert atmosphere (argon) at low temperatures (-20 °C) and protected from light.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine
  • Reagents:

    • 2-Chloro-5-iodopyrimidine (1.0 eq)

    • trans-Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 eq)

    • Copper(I) iodide (CuI) (0.03 eq)

    • Triphenylphosphine (PPh₃) (0.02 eq)

    • (Trimethylsilyl)acetylene (1.1 eq)

    • Diisopropylamine (DIPA) (anhydrous)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • To a dry, oven-baked Schlenk flask under an argon atmosphere, add 2-chloro-5-iodopyrimidine, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and anhydrous DIPA via syringe. The resulting mixture should be a suspension.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add (trimethylsilyl)acetylene dropwise via syringe at room temperature.

    • Stir the reaction mixture at room temperature, protecting it from light. Monitor the reaction progress by TLC or LCMS (typically complete within 12 hours).[4]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Deprotection to this compound
  • Reagents:

    • 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the TMS-protected pyrimidine in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction by TLC until all the starting material has been consumed (typically 1-3 hours).

    • Once complete, neutralize the mixture carefully with 1M HCl until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product. The product should be used immediately or stored under inert conditions at low temperature.

Section 5: Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving common issues during the Sonogashira coupling step.

G start Reaction Start: Sonogashira Coupling check_tlc Monitor reaction by TLC/LCMS after 2h start->check_tlc no_reaction Problem: No reaction or very low conversion check_tlc->no_reaction No Product side_product Problem: Significant side product (less polar than SM) check_tlc->side_product Side Product good_progress Reaction progressing cleanly. Continue monitoring until SM is consumed. check_tlc->good_progress Clean Conversion check_catalyst Is catalyst/base fresh and anhydrous? no_reaction->check_catalyst replace_reagents Solution: Use fresh catalyst, distill base, ensure anhydrous conditions. check_catalyst->replace_reagents No check_catalyst->good_progress Yes, continue replace_reagents->start Restart Reaction is_homocoupling Is it homocoupling byproduct? side_product->is_homocoupling is_homocoupling->no_reaction No, other issue degas_more Solution: Improve degassing, ensure strict inert atmosphere, reduce CuI loading. is_homocoupling->degas_more Yes degas_more->start Restart Reaction workup Proceed to Workup & Deprotection good_progress->workup

Caption: A logical flowchart for troubleshooting the Sonogashira coupling step.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. Available at: [Link]

  • 2-Chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Sonogashira Coupling with 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving 2-Chloro-5-ethynylpyrimidine. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate the specific challenges posed by this electron-deficient heteroaryl chloride substrate.

The Sonogashira reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp) bonds.[1][2] However, the coupling of this compound presents a unique set of obstacles. The inherent electron deficiency of the pyrimidine ring and the formidable strength of the C-Cl bond make oxidative addition, the rate-limiting step of the catalytic cycle, particularly challenging.[3][4] This guide moves beyond standard protocols to address the nuances of this specific transformation, providing you with the rationale behind each experimental choice to empower your research.

Core Principles: The Sonogashira Catalytic Cycles

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[5][6][7]

The palladium cycle begins with the oxidative addition of the Pd(0) catalyst into the aryl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[7]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(L)₂-X Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetal Ar-Pd(II)(L)₂-C≡CR Pd_oxidative->Pd_transmetal Transmetalation Product Ar-C≡CR Pd_transmetal->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR Cu_pi [Cu(C≡CR)]-π-complex Alkyne->Cu_pi Coordination (CuI) Cu_acetylide Cu-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_oxidative To Transmetalation

Caption: Interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when coupling this compound.

Q1: My reaction shows no conversion, or the yield is extremely low. What is the primary bottleneck?

A1: The most significant hurdle with this compound is the initial oxidative addition of the palladium catalyst to the strong C-Cl bond.[3] Standard catalysts like Pd(PPh₃)₄ are often insufficiently active for this step.[3]

Causality & Solution:

  • Insufficient Catalyst Activity: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making it the least reactive in the series I > Br > Cl > F.[4][8] To overcome this energy barrier, a more potent catalytic system is required.

    • Actionable Advice: Switch to a catalyst system known for activating aryl chlorides. This typically involves using a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand.[5] These ligands enhance the electron density on the palladium center, which in turn promotes the oxidative addition step.[5] N-heterocyclic carbene (NHC) ligands have also proven effective for these challenging couplings.[5]

  • Sub-optimal Temperature: The energy required to break the C-Cl bond often necessitates higher reaction temperatures compared to couplings with aryl bromides or iodides.[3]

    • Actionable Advice: If you see no reaction at lower temperatures (e.g., 60-80 °C), a systematic temperature screen up to 100-120 °C is recommended.[3] Microwave irradiation can also be a highly effective method for rapidly achieving the necessary activation energy and shortening reaction times.[9][10]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Actionable Advice: Using a higher catalyst loading (2-5 mol%) or employing a ligand that sterically shields the palladium center can mitigate this effect.

Q2: My main product is a dimer of my starting alkyne. How do I prevent this Glaser homocoupling?

A2: The formation of a diyne byproduct via homocoupling, known as the Glaser or Glaser-Hay coupling, is the most common side reaction in Sonogashira chemistry.[11][12] This process is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[13][14]

Causality & Solution:

  • Oxygen Contamination: The oxidative mechanism of Glaser coupling is highly sensitive to oxygen.[12]

    • Actionable Advice: Ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes) and maintaining a positive pressure of inert gas throughout the experiment.[14]

  • Copper-Catalyzed Pathway: The copper(I) salt is the primary mediator of this undesired pathway.[15][16]

    • Actionable Advice: The most effective solution is to switch to a copper-free Sonogashira protocol .[17][18] These conditions often require a slightly different base/solvent system and may need higher temperatures, but they completely eliminate the primary pathway for homocoupling.[11][19] If a copper-catalyzed system must be used, minimizing the amount of CuI (e.g., 1-2 mol%) can sometimes help.[20]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of the palladium catalyst from its active soluble form into an inactive, agglomerated metallic state.[8]

Causality & Solution:

  • Ligand Dissociation/Degradation: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leading to catalyst aggregation. Some solvents, particularly THF, have been anecdotally reported to promote this decomposition.[21]

    • Actionable Advice: Employ more robust and sterically demanding ligands (e.g., Buchwald-type biarylphosphine ligands or NHC ligands) that form more stable complexes with palladium.[5] If using THF, consider switching to a more coordinating solvent like DMF, NMP, or 1,4-dioxane.[3][22]

  • Impure Reagents: Impurities in solvents or reagents can poison the catalyst. Amine bases, for instance, can oxidize over time and should be distilled if their purity is questionable.[14][21]

    • Actionable Advice: Use high-purity, anhydrous solvents and fresh reagents. Ensure the copper(I) iodide is off-white or tan; a green or blue color indicates oxidation to Cu(II), which is detrimental to the reaction.[8]

Optimization Strategies & Protocols

Systematic optimization is key to success. The following tables and protocols provide a logical starting point for developing a robust procedure for this compound.

Table 1: Catalyst & Ligand Selection for Aryl Chlorides
Catalyst PrecursorLigand TypeExample LigandsKey Characteristics & Rationale
Pd₂(dba)₃, Pd(OAc)₂Bulky, Electron-Rich PhosphinesXPhos, SPhos, RuPhosHigh activity for C-Cl activation. The bulk facilitates reductive elimination, while electron-donating properties promote oxidative addition.[1][5]
PdCl₂(dppf)Bidentate PhosphinedppfGood general-purpose ligand, offers better stability than monodentate phosphines like PPh₃.[23]
Pd-NHC ComplexesN-Heterocyclic CarbenesIPr, SImesStrong σ-donors that form highly stable and active catalysts, often effective where phosphines fail.[5]
Pd(PPh₃)₄, PdCl₂(PPh₃)₂Triphenylphosphine-basedPPh₃Generally low activity for aryl chlorides. Included as a baseline; success is unlikely without high temperatures or microwave assistance.[3][6]
Table 2: Base & Solvent Selection
BaseSolvent(s)Temperature Range (°C)Notes & Rationale
Et₃N, DIPEAToluene, THF, Dioxane60 - 110Standard conditions. The amine often serves as both base and co-solvent.[3][20] Can be prone to catalyst decomposition at higher temperatures.
Cs₂CO₃, K₃PO₄DMF, NMP, Acetonitrile80 - 120Often used in copper-free protocols. Stronger inorganic bases can be more effective for challenging substrates.[3][24]
Pyrrolidine, PiperidineWater, NMPRT - 100Can be highly effective, especially in copper-free systems. Pyrrolidine in water has been shown to be an effective medium.[6][25]

Experimental Protocols

Protocol 1: General Starting Conditions (Copper-Catalyzed)
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).[1]

  • Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., a 3:1 mixture of Toluene:Et₃N) to create a ~0.1 M solution.[20] Add the terminal alkyne coupling partner (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.[4]

Protocol 2: Advanced Conditions for a Challenging Substrate (Copper-Free)
  • Setup: To a microwave vial or sealed tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv.).[1]

  • Atmosphere: Seal the vessel and purge thoroughly with argon.

  • Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.). Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction to 110 °C (either with a heating block or in a microwave reactor) for 4-12 hours, monitoring for completion.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Systematic Troubleshooting Workflow

When a reaction fails, a logical diagnostic approach is essential. Use the following workflow to identify the root cause of the problem.

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

References

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). The Royal Society of Chemistry.
  • Bao, M., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
  • Bao, M., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • ArODES. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • Mondal, B., et al. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central.
  • Thomas, K. R. J., et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • RSC Publishing. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)
  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling...
  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. YouTube.
  • The Sonogashira Coupling. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. BenchChem.
  • Antermite, D., et al. (2017). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • ResearchGate. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3.
  • MDPI. (n.d.).
  • YouTube. (2019). Sonogashira coupling. YouTube.
  • MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Reddit. (2020). Sonogashira troubleshooting help needed. Reddit.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Wikipedia. (n.d.). Glaser coupling. Wikipedia.
  • RSC Publishing. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Chloro-5-ethynylpyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of handling and reacting with this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

I. Introduction to this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. The presence of three key functional moieties—the electron-deficient pyrimidine ring, the reactive chloro group, and the versatile ethynyl group—makes it an attractive starting material for the synthesis of a wide range of complex molecules. The primary application of this compound is in Sonogashira cross-coupling reactions, where the terminal alkyne is coupled with various aryl or vinyl halides.

This guide will focus on optimizing the conditions for these reactions, addressing common challenges, and providing a framework for successful experimentation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of this compound.

Q1: How should I store and handle this compound?

A1: this compound should be stored in a cool, dry place, preferably at 4°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] Terminal alkynes can be susceptible to oxidative homocoupling, and chlorinated heterocycles can be sensitive to moisture and light. It is advisable to handle the compound in a well-ventilated fume hood.

Q2: What is the primary reactivity of this compound in cross-coupling reactions?

A2: The primary reactivity lies in the terminal alkyne, making it an ideal substrate for Sonogashira coupling. The chloro group at the 2-position of the electron-deficient pyrimidine ring is also susceptible to nucleophilic aromatic substitution (SNAr) and other cross-coupling reactions, but typically under different conditions than those optimized for the alkyne.

Q3: My Sonogashira coupling with this compound is giving a low yield. What are the most likely causes?

A3: Low yields in Sonogashira couplings with chloropyrimidines are a common issue. The primary reasons include:

  • Inactive Catalyst: The palladium catalyst may have decomposed or is not in its active Pd(0) state.

  • Low Reactivity of the Chloro-Substrate: If you are attempting to couple at the chloro-position, the C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more forcing conditions and specialized catalysts.[2]

  • Alkyne Homocoupling (Glaser Coupling): This is a major side reaction that consumes your starting material.[3]

  • Poor Reagent Quality: Impurities in solvents, bases, or the copper co-catalyst can inhibit the reaction.

Detailed troubleshooting for this issue is provided in the subsequent sections.

III. Troubleshooting Guide: Sonogashira Coupling Reactions

This section provides a systematic approach to troubleshooting common problems encountered during Sonogashira coupling reactions with this compound.

Issue 1: Low to No Product Formation

A lack of product formation is a frustrating but solvable issue. Follow this logical workflow to diagnose and address the problem.

LowYieldTroubleshooting Start Low/No Product Yield CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckReagents Verify Reagent Quality & Setup Start->CheckReagents CheckConditions Assess Reaction Conditions Start->CheckConditions OptimizeCatalyst Switch to more active catalyst/ligand system (e.g., Buchwald ligands, NHCs) CheckCatalyst->OptimizeCatalyst If using standard Pd(PPh3)4 FreshCatalyst Use fresh Pd catalyst and CuI CheckCatalyst->FreshCatalyst DegasSystem Ensure rigorous degassing of all reagents and solvents CheckReagents->DegasSystem IncreaseTemp Increase reaction temperature (e.g., 80-120 °C) CheckConditions->IncreaseTemp If reaction is sluggish at RT ChangeBaseSolvent Screen alternative bases (e.g., Cs2CO3, K3PO4) and solvents (e.g., DMF, Dioxane) CheckConditions->ChangeBaseSolvent Success Successful Reaction OptimizeCatalyst->Success FreshCatalyst->Success DegasSystem->Success IncreaseTemp->Success ChangeBaseSolvent->Success

Caption: Troubleshooting workflow for low yields.

Detailed Solutions for Low Yield:

  • Catalyst System Evaluation:

    • Palladium Source: For electron-deficient heterocycles like pyrimidines, standard catalysts such as Pd(PPh₃)₄ may not be sufficiently active. Consider switching to more robust palladium pre-catalysts in combination with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.

    • Copper Co-catalyst: While CuI is standard, its quality is crucial. Use a fresh, high-purity source. In some cases, copper-free conditions may be advantageous to prevent side reactions.

  • Reagent Quality and Reaction Setup:

    • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which promotes the undesirable Glaser homocoupling of the alkyne.[3] Ensure all reagents and the reaction vessel are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintained under a positive pressure of inert gas.

    • Solvent and Base Purity: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can oxidize over time and may need to be freshly distilled. Solvents should be anhydrous.

  • Reaction Conditions:

    • Temperature: While many Sonogashira reactions can proceed at room temperature, couplings involving less reactive partners often require heating.[2] A temperature range of 60-80 °C is a good starting point for optimization.

    • Base and Solvent Selection: The choice of base and solvent is critical. While amine bases are common, for challenging substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or dioxane can be more effective.[2]

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)
Copper Co-catalyst CuI (10 mol%)
Base Triethylamine (3 equiv.)
Solvent THF or Dioxane
Temperature Room Temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Table 1: General Starting Conditions for Sonogashira Coupling.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

The formation of a symmetrical 1,3-diyne from the homocoupling of this compound is a common and wasteful side reaction.

GlaserCouplingTroubleshooting Start High Alkyne Homocoupling CheckOxygen Ensure Strict Anaerobic Conditions Start->CheckOxygen CheckCopper Evaluate Copper Co-catalyst Start->CheckCopper CheckConcentration Assess Reagent Concentration Start->CheckConcentration Degas Thoroughly degas all solvents and reagents CheckOxygen->Degas CopperFree Switch to a copper-free protocol CheckCopper->CopperFree ReduceCopper Reduce the amount of CuI CheckCopper->ReduceCopper SlowAddition Slowly add the alkyne to the reaction mixture CheckConcentration->SlowAddition Success Minimized Homocoupling Degas->Success CopperFree->Success ReduceCopper->Success SlowAddition->Success

Sources

Purification challenges with 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-ethynylpyrimidine

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common purification challenges associated with this versatile but sensitive building block. As a halogenated and alkynyl-substituted heterocycle, its purification requires a nuanced approach to prevent degradation and isolate the compound in high purity.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each answer provides a causal explanation and actionable protocols.

Q1: My isolated product is a brown or yellow oil/solid, not the expected white/off-white solid. What causes this discoloration and how can I fix it?

A1: Discoloration is a common indicator of impurity presence or product degradation. The underlying causes are typically twofold:

  • Residual Catalysts and High-Molecular-Weight Byproducts: If your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling), residual palladium species can impart a dark color.[3] Furthermore, the terminal alkyne functionality is susceptible to oxidative (Glaser) homocoupling, leading to the formation of colored, high-molecular-weight diacetylene impurities.

  • Compound Instability: Terminal alkynes can be unstable and slowly polymerize, especially when exposed to air, light, or heat. The electron-withdrawing nature of the chloro-substituted pyrimidine ring can also affect the stability of the molecule.

Recommended Remediation Protocol:

  • Pre-Chromatography Filtration: Before attempting column chromatography, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Pass this solution through a short plug of celite or silica gel. This simple step can effectively remove baseline impurities and some colored catalyst residues.

  • Activated Carbon Treatment: For persistent color, a charcoal treatment can be effective.

    • Dissolve the crude material in a solvent like ethyl acetate or toluene.

    • Add a small amount of activated carbon (approx. 1-2% by weight).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the carbon.

    • Caution: Activated carbon can adsorb your product, potentially reducing the yield. Use it judiciously and monitor the filtrate by TLC.

  • Optimized Chromatography: Proceed with flash column chromatography immediately after initial workup and filtration steps. Minimize the time the compound is exposed to ambient conditions.

Q2: I'm struggling to separate a persistent impurity that runs very close to my product spot on TLC. How can I improve my chromatographic separation?

A2: A closely-eluting impurity is often structurally similar to the product, such as unreacted starting material (e.g., 2-chloro-5-iodopyrimidine) or a related byproduct. Achieving separation requires optimizing the chromatography conditions to exploit subtle differences in polarity.

Causality & Strategy: The key is to modify the mobile phase (eluent) to alter the relative affinities of the compounds for the stationary phase (silica gel).

Methodologies for Improved Resolution:

  • Solvent System Optimization: Standard hexane/ethyl acetate systems may not provide sufficient resolution. Experiment with different solvent systems that offer alternative selectivities. See Table 1 for suggestions. The goal is to find a system where the difference in retention factors (ΔRf) between your product and the impurity is maximized.

  • Employing a Weaker "Strong" Solvent: If you are using ethyl acetate, try switching to diethyl ether or dichloromethane. These solvents have different interactions (e.g., hydrogen bonding capabilities) and can alter the elution profile.

  • Isocratic vs. Gradient Elution: If a single solvent ratio (isocratic) fails, a shallow gradient elution can be very effective. Start with a low polarity eluent and gradually increase the polarity. This can help sharpen the product band and improve separation from impurities that elute just before or after.

Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent SystemRatio (v/v)Rationale & Use Case
Hexane / Ethyl Acetate95:5 to 80:20Standard starting point for moderately polar compounds.
Hexane / Diethyl Ether95:5 to 80:20Diethyl ether is less polar than ethyl acetate and can offer different selectivity.
Hexane / Dichloromethane50:50 to 0:100Good for resolving less polar compounds. A subsequent switch to a more polar system may be needed.
Toluene / Ethyl Acetate98:2 to 90:10The aromatic solvent (toluene) can provide unique π-π interactions, altering separation.
Q3: My yield is significantly lower than expected after silica gel column chromatography. Is the compound decomposing on the column?

A3: Yes, this is a distinct possibility. This compound has functional groups that can lead to instability on standard silica gel.

Causality:

  • Acidity of Silica: Silica gel is inherently acidic. The nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption, band tailing, and even degradation, especially if the compound remains on the column for an extended period.[4]

  • Reactivity of the Alkyne: Terminal alkynes can also interact with the silica surface and, in some cases, undergo acid-catalyzed reactions.

Workflow for Mitigating On-Column Decomposition:

The following diagram illustrates a decision-making process to address low recovery from silica gel chromatography.

workflow start Low Recovery Observed After Silica Chromatography check_tlc Does TLC show streaking or tailing? start->check_tlc add_base ACTION: Add 0.5-1% Triethylamine (Et3N) to the eluent system. check_tlc->add_base Yes check_again Is recovery still low? check_tlc->check_again No why_base RATIONALE: Et3N neutralizes acidic silica sites, preventing strong product adsorption and degradation. add_base->why_base add_base->check_again switch_sp ACTION: Switch to an alternative stationary phase. check_again->switch_sp Yes end Achieved Improved Recovery & Purity check_again->end No sp_options OPTIONS: 1. Neutral Alumina 2. Basic Alumina switch_sp->sp_options switch_sp->end

Caption: Troubleshooting workflow for low chromatographic yield.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Due to its potential for degradation, strict storage and handling are critical.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative decomposition and polymerization.

  • Temperature: For long-term storage, keep at -20°C. For short-term (days to weeks) storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Halogenated heterocycles should be treated as potentially hazardous compounds.[5] For long-term stability, consider converting the compound to its trimethylsilyl (TMS) protected analog, which is generally more stable and can be deprotected immediately before use.[6][7]

Q2: Besides column chromatography, is recrystallization a viable purification method?

A2: Yes, recrystallization can be an excellent method for final purification, especially if the crude product is already >90% pure and solid. It is particularly effective at removing trace amounts of colored impurities and closely-related side products. The key is selecting an appropriate solvent system.[8]

Principles of Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature. The impurities should either be insoluble at high temperatures or remain soluble upon cooling.

Table 2: Suggested Solvents for Recrystallization

Solvent / SystemBoiling Point (°C)Comments
n-Hexane69A good first choice for non-polar to moderately polar compounds. A related derivative was successfully crystallized from n-hexane.[3]
Toluene111Higher boiling point allows for a wider temperature gradient. Good for compounds with aromatic character.
Ethyl Acetate / HexaneVariableA versatile two-solvent system. Dissolve the compound in a minimum amount of hot ethyl acetate, then slowly add hot hexane until turbidity appears. Cool slowly.
Isopropanol82A moderately polar protic solvent that can sometimes yield high-quality crystals.
Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques should be used to confirm both the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is essential for structural confirmation. Look for the characteristic singlet for the alkyne proton (typically δ 3.0-3.5 ppm) and the two pyrimidine protons (typically δ > 8.5 ppm). Integration should match the expected proton count.

    • ¹³C NMR: Confirms the number of unique carbons and the presence of the alkyne carbons (typically δ 70-90 ppm).

  • Mass Spectrometry (MS):

    • LC-MS or GC-MS: Ideal for assessing purity and confirming the molecular weight. Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern for a single chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). This method is highly sensitive for detecting trace impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., % area). A C18 column with a gradient of water/acetonitrile or water/methanol (often with a modifier like formic acid or ammonium formate) is a good starting point.[9]

The following diagram illustrates the potential degradation pathways that can lead to impurities.

degradation_pathways cluster_impurities Potential Impurities main_compound This compound polymer Polymerization Product (Polyacetylene) main_compound->polymer Air, Light, Heat dimer Homocoupled Dimer (Glaser Coupling) main_compound->dimer Trace Cu/Pd, O2 hydrolysis 2-Hydroxy-5-ethynylpyrimidine (Dechlorination/Hydrolysis) main_compound->hydrolysis Trace H2O, Base/Acid

Caption: Potential degradation pathways for this compound.

References

  • CN104529881B.2-chloro-5-ethyl pyridine preparation method.
  • Hübscher, D., et al. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. IUCrData, 2(8). [Link]

  • CN101219997B.Synthesis of 2-chlorine-5- amido pyrimidine.
  • EP 0609811 A1.Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • PubChem. 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. National Center for Biotechnology Information. [Link]

  • US5329011A.Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Organic Syntheses. 2-Chloropyrimidine.[Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Gevorgyan, V., & Seregin, I. V. (2018). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Accounts of Chemical Research, 51(8), 1947–1958. [Link]

  • Lakka, N. S., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Biomedical Chromatography, 36(5), e5325. [Link]

  • ResearchGate. HALOGEN-SUBSTITUTED P-HETEROCYCLES: SYNTHESIS AND APPLICATION.[Link]

Sources

2-Chloro-5-ethynylpyrimidine stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles of its reactivity, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issues stem from the two reactive functional groups: the 2-chloro substituent and the 5-ethynyl group. The pyrimidine ring is an electron-deficient system, which makes the chlorine atom at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. This is the most common degradation pathway. Additionally, the terminal alkyne can undergo reactions under certain conditions, and the compound exhibits sensitivity to light.

Q2: What are the recommended solvents for preparing stock solutions?

A2: For short-term storage and immediate experimental use, high-purity, anhydrous aprotic solvents are recommended. Suitable choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is critical to use anhydrous grades of these solvents, as even trace amounts of water can lead to hydrolysis over time[3]. Protic solvents such as water, methanol, and ethanol are not recommended for storage due to their nucleophilicity, which can lead to solvolysis of the C-Cl bond[2][4].

Q3: How should I store solutions of this compound?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: It is best practice to aliquot stock solutions into smaller, single-use volumes. This avoids repeated freeze-thaw cycles which can introduce atmospheric moisture and accelerate degradation.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes. The compound's stability is pH-dependent.

  • Basic Conditions: While mild amine bases are used in cross-coupling reactions, strong basic conditions are generally not recommended for long-term storage as they can promote nucleophilic attack at the C2 position.

  • Acidic Conditions: Strong acids can catalyze the hydration of the ethynyl group, leading to the formation of a methyl ketone (2-chloro-5-acetylpyrimidine) after tautomerization of the initial enol product[5][6][7].

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound solutions.

Problem 1: My reaction yield is significantly lower than expected when using a previously prepared stock solution.

  • Potential Cause: Degradation of the starting material in solution. The most likely cause is hydrolysis of the 2-chloro group to 2-hydroxy-5-ethynylpyrimidine, which is unreactive under typical cross-coupling conditions.

  • Troubleshooting & Resolution:

    • Assess Purity: Before use, check the purity of your stock solution using HPLC-UV or ¹H NMR. Compare the results to the certificate of analysis or to a freshly prepared standard.

    • Prepare Fresh Solutions: It is always best practice to prepare solutions of this compound fresh for each experiment.

    • Solvent Quality: Ensure you are using anhydrous solvents. Consider using a freshly opened bottle or a solvent from a solvent purification system.

Problem 2: I see an unexpected peak in my HPLC/LC-MS analysis of a reaction mixture.

  • Potential Cause 1: Hydrolysis Product. A new peak with a higher polarity (earlier retention time in reverse-phase HPLC) and a mass corresponding to the replacement of -Cl with -OH (M-Cl+OH) is likely the hydrolysis product, 2-hydroxy-5-ethynylpyrimidine.

  • Potential Cause 2: Alkyne Hydration Product. If the reaction was performed under acidic conditions, a peak with a mass corresponding to the addition of water (M+H₂O) may indicate the formation of 2-chloro-5-acetylpyrimidine.

  • Potential Cause 3: Photodegradation Product. If the solution was exposed to UV light, you may observe the hydrolysis product or potentially a dimer, such as 2-chloro-4,2'-bipyrimidine derivatives.

  • Troubleshooting Workflow:

    G start Unexpected Peak in Analysis check_mass Check Mass Spectrum of Unexpected Peak start->check_mass mass_hydrolysis Mass = M-Cl+OH ? check_mass->mass_hydrolysis Yes mass_hydration Mass = M+H₂O ? check_mass->mass_hydration No result_hydrolysis result_hydrolysis mass_hydrolysis->result_hydrolysis Likely Hydrolysis Product (2-hydroxy-5-ethynylpyrimidine) mass_dimer Mass = 2M-HCl ? mass_hydration->mass_dimer No result_hydration result_hydration mass_hydration->result_hydration Yes (Likely Alkyne Hydration Product) result_other Other Side Product or Impurity mass_dimer->result_other No result_dimer result_dimer mass_dimer->result_dimer Yes (Possible Photodimer)

    Caption: Troubleshooting workflow for identifying unknown peaks.

Problem 3: My NMR spectrum of a stored solution shows diminished signals for this compound and new, unidentifiable peaks.

  • Potential Cause: Multiple degradation pathways may be occurring. The complexity of the spectrum could arise from a mixture of hydrolysis products, solvent adducts, or other decomposition products.

  • Troubleshooting & Resolution:

    • Use qNMR: For a quantitative assessment, perform a quantitative NMR (qNMR) analysis using a certified internal standard to determine the exact purity of your solution[7].

    • Acquire 2D NMR: If signals are overlapping, 2D NMR experiments (like COSY and HSQC) can help in identifying the structure of the degradation products.

    • Solvent Choice: If you are using DMSO, be aware that it is hygroscopic and can absorb water from the atmosphere, which can then lead to hydrolysis[3]. Ensure your DMSO is anhydrous.

Key Degradation Pathways

Understanding the likely chemical transformations is key to preventing them.

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Alkyne Reaction cluster_2 Photodegradation main This compound C₆H₃ClN₂ hydrolysis 2-Hydroxy-5-ethynylpyrimidine C₆H₄N₂O main->hydrolysis + H₂O (Nucleophilic Solvent) hydration 2-Chloro-5-acetylpyrimidine C₆H₅ClN₂O main->hydration + H₂O / H⁺ (Acidic Conditions) photolysis Dimerization Products main->photolysis UV Light

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting polar degradation products like 2-hydroxy-5-ethynylpyrimidine.

ParameterCondition
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 5 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of your this compound sample.

  • Dissolve in 1 mL of acetonitrile to make a 1 mg/mL solution.

  • If the sample contains particulates, filter through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area percent method. The primary degradation product, 2-hydroxy-5-ethynylpyrimidine, will typically have a shorter retention time than the parent compound.

Protocol 2: Short-Term Stability Study

This protocol can be used to evaluate the stability of this compound in a chosen solvent over a typical experimental timeframe.

  • Prepare a 1 mg/mL solution of this compound in your chosen anhydrous solvent (e.g., DMSO).

  • Transfer the solution to a clear glass HPLC vial and an amber glass HPLC vial to test for photostability.

  • Analyze the solution in the amber vial immediately using the HPLC method above (Time = 0 hours).

  • Leave the clear vial on a lab bench exposed to ambient light and the amber vial in a dark drawer at room temperature.

  • Re-analyze samples from both vials at set time points (e.g., 4, 8, 24, and 48 hours).

  • Compare the peak area of the parent compound and look for the appearance of new peaks over time. A significant decrease in the parent peak area or the growth of new peaks indicates instability under those conditions.

References

  • Barrera, C.M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.Ind. Eng. Chem. Res., 45(1), 339-344.
  • Acid-Catalyzed Hydration. (2022). Chemistry LibreTexts. [Online]. Available: [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (2006). ResearchGate. [Online]. Available: [Link]

  • Xu, G., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters, 7(21), 4681-4684.
  • Maltese, M. (1998). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs.The Journal of Organic Chemistry, 63(15), 5124-5129.
  • 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. (2025). ResearchGate. [Online]. Available: [Link]

  • Baqir, S. J., & Al-Zuhairi, A. J. (2014). Photostability and Photostabilization of Drugs and Drug Products.International Journal of Photoenergy, 2014, 1-15.
  • Monti, S., et al. (2002). Photochemistry of 2-chloropyrimidine.Photochemical & Photobiological Sciences, 1(8), 600-606.
  • Acid Catalyzed Hydration of Alkynes. (2018). YouTube. [Online]. Available: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221.
  • Fathi, T., & Kaiser, P. (2015). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.Applied Microbiology and Biotechnology, 99(11), 4587-4603.
  • Guideline on Photostability Testing. (2022). BfArM. [Online]. Available: [Link]

  • Stanimirović, J., et al. (2024).
  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE.Organic Syntheses, 35, 34.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.Journal of Biomolecular Screening, 13(10), 999-1006.
  • Singh, S., et al. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form.Journal of Pharmaceutical Sciences, 91(1), 253-257.

Sources

How to avoid dimerization of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of this versatile building block. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: I've observed a new, less-soluble impurity in my stock of this compound over time. What is happening?

A1: You are likely observing the product of homodimerization. This compound, like many terminal alkynes, can undergo a reaction to form a symmetric 1,3-diyne dimer. This process is commonly known as Glaser coupling or Glaser-Hay coupling.[1][2] The resulting dimer, 1,4-bis(2-chloropyrimidin-5-yl)buta-1,3-diyne, has a significantly higher molecular weight and is typically less soluble than the monomer, causing it to precipitate or appear as a distinct impurity in your analysis. This reaction is often catalyzed by trace amounts of metal ions (especially copper) and the presence of oxygen.[3][4]

Q2: What is the mechanism behind this dimerization, and why is this specific molecule susceptible?

A2: The primary pathway for this dimerization is an oxidative coupling reaction.[3] The process is generally understood to proceed as follows:

  • Formation of a Metal Acetylide: The terminal alkyne coordinates with a copper(I) catalyst. A base present in the mixture facilitates the deprotonation of the alkyne, forming a copper(I) acetylide intermediate.[3]

  • Oxidative Coupling: Two of these copper acetylide molecules undergo an oxidative step. This brings the two alkyne fragments together, forming the C-C bond of the 1,3-diyne product.[3]

  • Catalyst Regeneration: An oxidant, typically molecular oxygen (O₂), re-oxidizes the copper to its active Cu(I) state, allowing the catalytic cycle to continue.[3]

The this compound molecule is particularly susceptible due to the electron-withdrawing nature of the pyrimidine ring and the chloro substituent. These groups increase the acidity of the terminal alkyne proton, making it more readily deprotonated and prone to forming the acetylide intermediate that initiates the coupling.

DimerizationMechanism cluster_catalysis Catalytic Cycle Reactant1 This compound (Monomer 1) Cu_Acetylide Copper(I) Acetylide Intermediate Reactant1->Cu_Acetylide + Cu(I) - H⁺ Reactant2 This compound (Monomer 2) Reactant2->Cu_Acetylide + Cu(I) - H⁺ Cu_I Cu(I) Catalyst O2 O₂ (Oxidant) O2->Cu_I Regenerates Catalyst Dimer_Product 1,4-bis(2-chloropyrimidin-5-yl)buta-1,3-diyne (Dimer) Cu_Acetylide->Dimer_Product Oxidative Coupling

Q3: How should I properly store this compound to maximize its shelf life?

A3: Proper storage is the most critical factor in preventing dimerization. The key is to exclude the catalysts and reactants required for the coupling reaction: oxygen and metal contaminants.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Excludes molecular oxygen, a key reactant in oxidative coupling.[4]
Temperature Store at 2-8°C.[5]Low temperatures slow the rate of all chemical reactions, including dimerization.
Container Use a clean, amber glass vial with a tightly sealed cap.Prevents light exposure, which can potentially initiate radical pathways, and ensures a tight seal against atmospheric oxygen.
Purity Ensure the material is of high purity upon receipt.Impurities, especially residual transition metals from synthesis, can catalyze dimerization.

Step-by-Step Storage Protocol:

  • Upon receipt, if the container has been opened, immediately transfer the required amount to a separate, clean, and dry vial for use.

  • Purge the headspace of the main stock container with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Securely seal the container with a cap and wrap the seal with Parafilm® for extra protection.

  • Place the sealed container in a refrigerator at the recommended temperature (2-8°C).[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments.

Issue: My Sonogashira (or other cross-coupling) reaction is giving a low yield of the desired product, and I'm isolating a significant amount of a high-molecular-weight byproduct.

This is a classic sign that the undesired Glaser homocoupling is outcompeting your desired cross-coupling reaction.[4][6] The conditions for Sonogashira coupling, which often use a palladium catalyst and a copper(I) co-catalyst, are unfortunately ideal for promoting alkyne dimerization.[6]

TroubleshootingFlow Start Low Yield & High MW Byproduct in Coupling Reaction Hypothesis Hypothesis: Glaser Dimerization is Occurring Start->Hypothesis Check_O2 Step 1: Review Oxygen Exclusion - Were solvents properly degassed? - Was the reaction run under a positive  pressure of inert gas? Hypothesis->Check_O2 Check_Cu Step 2: Evaluate Copper Catalyst - Is the Cu(I) source fresh? - Could the concentration be too high? Check_O2->Check_Cu If O₂ exclusion was thorough... Solution_Path Implement Mitigation Strategy Check_Cu->Solution_Path Strategy1 Strategy A: Rigorous Deoxygenation Solution_Path->Strategy1 Strategy2 Strategy B: Modify Catalytic System Solution_Path->Strategy2 Strategy3 Strategy C: Add a Reducing Agent Solution_Path->Strategy3 End Improved Yield of Desired Product Strategy1->End Strategy2->End Strategy3->End

Troubleshooting Actions & Solutions:

1. Rigorously Exclude Oxygen:

  • Action: Ensure all solvents are thoroughly deoxygenated before use. The most effective method is to sparge the solvent with an inert gas (argon is preferred due to its density) for at least 30-60 minutes. For reactions sensitive to trace oxygen, a freeze-pump-thaw method (three cycles) is recommended.

  • Causality: Removing dissolved oxygen starves the Glaser coupling pathway of its required oxidant, dramatically slowing the rate of homodimerization.[4]

2. Optimize the Catalytic System:

  • Action (Copper-Catalyzed Sonogashira): Reduce the loading of the copper(I) co-catalyst. Start with a lower concentration (e.g., 0.5-1 mol%) and see if it improves the ratio of desired product to dimer.

  • Causality: While Cu(I) is essential for activating the alkyne in the Sonogashira cycle, excess copper provides more catalytic sites for the competing dimerization reaction.[7]

  • Action (Copper-Free Sonogashira): Switch to a copper-free Sonogashira protocol. These methods are specifically designed to avoid Glaser coupling.[4][6] They often require a more specialized palladium/ligand system (e.g., using bulky, electron-rich phosphine ligands) and may require slightly higher reaction temperatures, but they are highly effective at preventing homodimerization.[4]

3. Add a Mild Reducing Agent:

  • Action: Introduce a mild reducing agent, such as a small excess of a phosphine ligand or an additive like sodium ascorbate, to the reaction mixture.[8]

  • Causality: Reducing agents help maintain the active catalyst in its correct oxidation state and can prevent the oxidation of the Cu(I) catalyst required for the Glaser mechanism.[8][9] This can suppress the dimerization pathway without significantly interfering with the primary cross-coupling cycle.

4. Consider Protecting the Alkyne:

  • Action: As a final resort for particularly challenging substrates, consider protecting the terminal alkyne with a removable group, such as a trimethylsilyl (TMS) group. The TMS-protected alkyne can be used in the coupling reaction, and the TMS group can be cleaved afterward.

  • Causality: A protected alkyne lacks the acidic proton necessary to form the acetylide intermediate, completely shutting down the Glaser coupling pathway.[8] This approach adds extra steps to the synthesis but provides the highest level of security against dimerization.

References
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • ACS Publications. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. Retrieved from [Link]

  • YouTube. (2021). Glaser Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved from [Link]

  • RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Ethynylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dimer via oxygen-free Sonogashira Cross Coupling. Retrieved from [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. Retrieved from [Link]

  • PubMed. (2010). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. Retrieved from [Link]

  • PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Retrieved from [Link]

  • MDPI. (n.d.). Photoluminescence and Stability of 2D Ruddlesden–Popper Halide Perovskites. Retrieved from [Link]

  • PubMed. (1995). Stability of pyrazinamide in two suspensions. Retrieved from [Link]

Sources

2-Chloro-5-ethynylpyrimidine reaction scale-up problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-chloro-5-ethynylpyrimidine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis, scale-up, and handling of this versatile building block. The information provided herein is synthesized from established literature and practical field experience to ensure scientific integrity and operational success.

Troubleshooting Guide: Reaction Scale-Up Problems

This section addresses specific, frequently encountered issues during the scale-up of reactions involving this compound, most commonly the Sonogashira cross-coupling reaction.

Question 1: My Sonogashira reaction yield is high at the bench scale (1-5 g) but drops significantly upon scale-up (>100 g). What are the likely causes and how can I fix it?

This is a classic process scale-up challenge. The drop in yield is typically not due to a single factor but an interplay of several parameters that do not scale linearly.

Immediate Diagnostic Steps:

  • In-Process Control (IPC) Analysis: Take aliquots from your large-scale reaction and analyze them by HPLC or GC-MS.[1] Is starting material being consumed? Are you forming byproducts not seen on the small scale?

  • Visual Inspection: Is there a significant amount of black precipitate (Palladium black)? This indicates catalyst decomposition.[2]

  • Temperature Probes: Are you monitoring the internal reaction temperature? Large volumes can have significant temperature gradients, and the external jacket temperature may not reflect the actual reaction conditions.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Inefficient Heat Transfer On a large scale, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent, optimal temperature. The oxidative addition of less reactive aryl chlorides (like 2-chloropyrimidine) is often temperature-dependent and can be slow if the internal temperature is too low.[3]1. Use a properly sized reactor with good overhead stirring (avoid magnetic stir bars which are ineffective at scale). 2. Set the reactor jacket temperature higher than the target internal temperature to compensate for heat loss. 3. Consider a solvent with a higher boiling point if the reaction is temperature-limited (e.g., DMF, DMSO, or Toluene instead of THF).[3]
Catalyst Deactivation The active Pd(0) catalyst can agglomerate and precipitate as inactive "Palladium black," especially at higher temperatures or with prolonged reaction times.[2] This is often exacerbated by poor mixing at scale.1. Ligand Selection: Switch to more robust phosphine ligands. Sterically bulky, electron-rich ligands like XPhos or Buchwald-type ligands can stabilize the Pd center and promote the reaction with aryl chlorides.[4][5] 2. Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can reduce bimolecular decomposition pathways. Experiment with loadings from 0.5 to 2.5 mol %.[6] 3. Pre-catalyst Choice: Use a well-defined, air-stable Pd(II) pre-catalyst like Pd(dppf)Cl2 or a palladacycle, which can be more reliable for generating the active Pd(0) species in situ.[5][7]
Poor Mixing & Mass Transfer Inadequate agitation leads to localized "hot spots" or areas of high reagent concentration, promoting side reactions and catalyst decomposition. It also impacts the dissolution and reactivity of solid bases.[8]1. Ensure the impeller design (e.g., pitched-blade turbine) and stirring speed are sufficient to create a vortex and ensure homogeneity. 2. If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.[8]
Oxygen Contamination Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major competing pathway, especially when using a copper co-catalyst.[9][10] Degassing large volumes of solvent is more challenging than on a small scale.1. Implement a robust degassing protocol for all solvents and the reaction vessel. For large volumes, sparging with argon or nitrogen for an extended period (1-2 hours) is more effective than freeze-pump-thaw cycles. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Consider a "copper-free" Sonogashira protocol, which is less sensitive to oxygen-mediated homocoupling.[7]

digraph "Troubleshooting_Low_Yield" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Problem:\nLow Yield at Scale", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="IPC Shows\nUnreacted Starting Material"]; check_bp [label="IPC Shows\nSignificant Byproducts"];

start -> check_sm [label=" Analysis? "]; start -> check_bp [label=" Analysis? "];

sub_sm1 [label="Cause:\nReaction Stalled", shape=ellipse, fillcolor="#FBBC05"]; sub_bp1 [label="Cause:\nSide Reactions Dominant", shape=ellipse, fillcolor="#FBBC05"];

check_sm -> sub_sm1; check_bp -> sub_bp1;

sol_sm1 [label="Root Cause:\nInefficient Heat Transfer?\n\nSolution:\n- Monitor internal temp\n- Increase jacket temp\n- Use higher boiling solvent"]; sol_sm2 [label="Root Cause:\nCatalyst Deactivation?\n\nSolution:\n- Use robust ligands (XPhos)\n- Optimize catalyst loading\n- Check for Pd black"]; sol_bp1 [label="Root Cause:\nAlkyne Homocoupling?\n\nSolution:\n- Rigorous degassing\n- Switch to copper-free conditions\n- Analyze for dimer byproduct"]; sol_bp2 [label="Root Cause:\nSubstrate Decomposition?\n\nSolution:\n- Lower reaction temp\n- Check thermal stability data\n- Reduce reaction time"];

sub_sm1 -> sol_sm1 [label=" Investigate "]; sub_sm1 -> sol_sm2 [label=" Investigate "]; sub_bp1 -> sol_bp1 [label=" Investigate "]; sub_bp1 -> sol_bp2 [label=" Investigate "]; }

Caption: Troubleshooting decision tree for low yield.

Question 2: I'm observing a significant amount of a byproduct with double the molecular weight of my alkyne starting material. What is it and how can I prevent it?

This is almost certainly the alkyne homocoupling (Glaser) product. This reaction is catalyzed by the copper(I) species in the presence of an oxidant, typically residual oxygen.[10]

Prevention Strategies:

  • Rigorous Inert Atmosphere: As detailed above, ensure all reagents, solvents, and the reactor headspace are scrupulously free of oxygen.

  • Minimize Copper Catalyst: Use the lowest effective amount of the copper(I) co-catalyst (e.g., CuI), typically 1-5 mol %.

  • Hydrogen/Inert Gas Atmosphere: Some studies have shown that using a dilute hydrogen gas mixture in nitrogen or argon can suppress homocoupling.[10]

  • Switch to Copper-Free Conditions: This is the most robust solution. Copper-free Sonogashira couplings typically require a stronger organic base (e.g., a bulky amine) and may need slightly higher temperatures, but they completely eliminate the primary pathway for this side reaction.[6][7]

Side_Product_Formation Reactants This compound + Terminal Alkyne DesiredProduct Desired Cross-Coupled Product Reactants->DesiredProduct Pd(0)/L, Base (Sonogashira Pathway) SideProduct1 Alkyne Homocoupling (Glaser Product) Reactants->SideProduct1 Cu(I), O₂ (Glaser Pathway) SideProduct2 Thermal Decomposition Products Reactants->SideProduct2 High Temp (>T_onset) (Degradation)

Caption: Competing reaction pathways in synthesis.

Question 3: The purification of my crude product is difficult. Column chromatography is not scalable and I'm left with residual metals and other impurities.

Purification is a major hurdle in process chemistry. Relying on chromatography at scale is often economically and practically unfeasible.[11] The goal should be to develop a process where the product can be isolated in high purity via crystallization or precipitation.

Purification Workflow & Strategies:

  • Post-Reaction Quench & Workup:

    • Metal Scavenging: After the reaction is complete, consider adding a metal scavenger to the crude mixture. Thiol-functionalized silica or resins can effectively bind to and remove residual palladium and copper.

    • Aqueous Washes: A series of aqueous washes can remove the amine hydrochloride salts and other water-soluble impurities. Use dilute acid, then base, then brine.

  • Crystallization Development:

    • Solvent Screening: The single most important step. Screen a wide range of solvent/anti-solvent systems to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in the mother liquor.

    • Control Cooling Rate: A slow, controlled cooling profile is critical for growing pure, easily filterable crystals. Crash-cooling will trap impurities.

  • Alternative Isolation Techniques:

    • Trituration: If crystallization is unsuccessful, slurrying the crude solid in a solvent that dissolves impurities but not the product can be effective.

    • Solid-Phase Extraction (SPE): For smaller scale-ups, passing a solution of the crude product through a plug of silica or a specialized cartridge can remove polar impurities or residual catalyst.[11]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling this compound at scale? A:

  • Thermal Stability: Ethynyl- and chloro-substituted heterocyclic compounds can be thermally unstable. It is critical to determine the thermal onset of decomposition via Differential Scanning Calorimetry (DSC) before heating the material to high temperatures. Violent exothermic events have been reported for similar compounds.[12]

  • Handling Precautions: Always handle in a well-ventilated area or fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid creating dust.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[16]

Q: What is the best catalyst system for coupling an alkyne with this compound? A: Aryl chlorides are less reactive in Sonogashira couplings than bromides or iodides.[5] Therefore, standard catalysts like Pd(PPh₃)₄ may be sluggish.[3][6] More effective systems often involve:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[5]

  • Co-catalyst: CuI is standard, but copper-free systems are often preferred at scale to avoid homocoupling.[9]

  • Base: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is common.[17]

Q: Can I monitor the reaction progress without using HPLC or GC? A: While chromatographic methods are most accurate, Thin Layer Chromatography (TLC) can be an effective and rapid tool for qualitative monitoring at scale.[18] Develop a TLC method that clearly separates the starting material, product, and any major byproducts (like the homocoupled dimer). This allows for quick checks to determine if the starting material has been consumed before beginning the workup.

Experimental Protocol: Scaled-Up Copper-Free Sonogashira Coupling

This protocol is a representative example and must be optimized for specific substrates and equipment.

Workflow_Sonogashira_Scaleup cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation prep1 Charge Reactor with: - this compound (1.0 eq) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) - Solvent (e.g., Toluene) prep2 Degas System: Sparge with Argon for 1-2 hours prep1->prep2 react1 Heat to Target Temp (e.g., 80-100 °C) prep2->react1 react2 Slowly Add Solution of: - Terminal Alkyne (1.1 eq) - Base (e.g., DIPEA, 2.0 eq) over 1-2 hours react1->react2 react3 Monitor by IPC (TLC/HPLC) until SM consumption is complete react2->react3 workup1 Cool to RT Quench Reaction react3->workup1 workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Solvent Swap & Concentration workup2->workup3 workup4 Crystallization or Trituration workup3->workup4 workup5 Filter and Dry Product workup4->workup5

Caption: General workflow for a scaled-up Sonogashira reaction.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Alonso, D. A., & Nájera, C. (2010). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(12), 202. [Link]

  • Gevorgyan, V., & Takeda, A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4563–4567. [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?[Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]

  • MDPI. (2021, November 17). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Thermal stability and decomposition kinetics of mixed-cation halide perovskites. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

  • PubMed. (2010, June 4). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. [Link]

  • BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (2025, August 10). Thermal analysis of some novel pyrimidine derivatives. [Link]

  • TKS Publisher. (2022, February 22). Challenges in downstream purification of advanced therapies. [Link]

  • IntechOpen. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Asahi Kasei Bioprocess. (2023, July 25). Key Considerations and Effective Strategies for Oligonucleotide Manufacturing Scale-Up. [Link]

  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • Chemistry Steps. (n.d.). Sonogashira Coupling Reaction Practice Problems. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • PubMed. (1981, November). Recommendations for the safe handling of injectable antineoplastic drug products. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 9). The thermal decomposition of azidopyridines. [Link]

  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. [Link]

  • ScienceDirect. (2025, August 6). The thermal decompositions of alkyl cobaloximes: A correction to the literature. [Link]

  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction monitoring of 2-chloro-5-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of tracking the progress of reactions involving this versatile building block. Here, we provide in-depth, field-proven insights into utilizing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for effective reaction analysis.

The Critical Role of Reaction Monitoring

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. Its successful transformation, for instance in Sonogashira coupling reactions, is pivotal for the overall success of a synthetic route.[1] In-process monitoring is not merely a procedural step; it is a critical decision-making tool that informs on reaction completion, identifies the formation of byproducts, and guides optimization efforts. Inadequate monitoring can lead to premature workup, resulting in low yields, or prolonged reaction times, increasing the likelihood of side reactions and impurities.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting & Best Practices

TLC is an indispensable technique for rapid, qualitative assessment of a reaction's progress.[2] It is often the first line of analysis due to its speed and cost-effectiveness.

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A1: Streaking is a common issue that can obscure the clean separation of your starting material and product.[3][4][5] The primary culprits are typically:

  • Sample Overloading: Applying too much of the reaction mixture to the plate saturates the stationary phase.[3]

    • Solution: Dilute your reaction aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting. Aim for a light, concise spot.

  • Inappropriate Mobile Phase Polarity: If the solvent system is too polar, it will carry all components, including the polar baseline impurities, up the plate, causing a streak.[6]

    • Solution: Decrease the polarity of your mobile phase. For this compound and its likely products, a good starting point is a mixture of hexanes and ethyl acetate. Try increasing the proportion of hexanes.

  • Acidic or Basic Nature of Compounds: Pyrimidine derivatives can interact strongly with the slightly acidic silica gel, leading to tailing.[7]

    • Solution: Add a small amount (0.1–2.0%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase to neutralize active sites on the silica gel.[6]

Q2: I can't see any spots on my TLC plate after development, even under the UV lamp.

A2: This can be a frustrating experience, but it's often easily resolved.[5][6]

  • Non-UV Active Compounds: While the pyrimidine core of this compound is UV active, some reaction products or byproducts may not be.[8] The ethynyl group itself does not guarantee UV activity.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable groups like alkynes, which will appear as yellow spots on a purple background.[9][10] Iodine vapor is another general stain that can be effective.[10][11]

  • Sample Too Dilute: The concentration of your analyte might be below the detection limit of the visualization method.

    • Solution: Try concentrating your sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[5][6]

  • Compound Volatility: Although less likely with this specific molecule, highly volatile compounds can evaporate from the plate before or during visualization.[6]

Q3: My starting material and product have very similar Rf values. How can I improve separation?

A3: Co-elution is a common challenge, especially when the polarity difference between the reactant and product is minimal.[12][13]

  • Optimize the Mobile Phase: Fine-tune the solvent system. Sometimes, a small change in the ratio of your solvents can significantly improve separation. Experiment with different solvent systems, for example, trying dichloromethane/methanol or toluene/ethyl acetate mixtures.

  • Use a Cospot: Always run a "cospot" lane where you apply both the starting material and the reaction mixture on the same spot.[12] This will definitively show if you have two distinct spots or a single, elongated one.

  • Consider Different TLC Plates: If standard silica is not providing the desired resolution, consider using alumina plates or reverse-phase (C18) plates, which separate compounds based on different mechanisms.[14]

Step-by-Step Protocol: Developing a TLC Method for a Sonogashira Coupling of this compound
  • Prepare Your Samples:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like ethyl acetate.

    • Reaction Mixture (RM): Take a small aliquot (a few drops) from the reaction vessel and dilute it in a separate vial with the same solvent.[15]

  • Spot the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes: "SM," "Co-spot," and "RM."

    • Using a capillary tube, spot the starting material on the "SM" and "Co-spot" marks.

    • Spot the reaction mixture on the "Co-spot" and "RM" marks.[12]

  • Develop the Plate:

    • Prepare a developing chamber with your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below your baseline.[12]

    • Place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • View the plate under a short-wave (254 nm) UV lamp and circle any dark spots.[8][11]

    • If necessary, use a chemical stain like potassium permanganate to visualize other spots.[9]

    • The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot indicates the reaction is progressing.[15]

Problem Potential Cause Solution
Streaking/Tailing Sample overload, incorrect mobile phase polarity, strong interaction with silica.Dilute sample, adjust mobile phase polarity, add triethylamine or acetic acid to the eluent.[3][6]
No Visible Spots Compound is not UV-active, sample is too dilute, compound is volatile.Use a chemical stain (e.g., KMnO₄, iodine), concentrate the sample or spot multiple times.[6][9]
Poor Separation (Similar Rf) Suboptimal mobile phase.Experiment with different solvent systems, use a cospot for confirmation.[12][13]
Rf Too High or Too Low Mobile phase is too polar or not polar enough.Decrease or increase the polarity of the mobile phase accordingly.[6]

Diagram: TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Interpretation SM Starting Material (SM) Solution Spotting Spot Plate (SM, Cospot, RM) SM->Spotting RM Reaction Mixture (RM) Aliquot RM->Spotting Development Develop in Solvent Chamber Spotting->Development Visualization Visualize (UV, Stain) Development->Visualization Analysis Analyze Spot Positions (Disappearance of SM, Appearance of Product) Visualization->Analysis Decision Decision: Continue Reaction, Work-up, or Optimize Analysis->Decision

Caption: Workflow for monitoring a reaction using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LCMS) Troubleshooting & Best Practices

LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data.[16][17] This is invaluable for confirming the identity of your product and detecting any byproducts.

Frequently Asked Questions (FAQs) for LCMS Monitoring

Q1: I'm not seeing the expected molecular ion peak for my product.

A1: This is a common issue with several potential causes.[18][19]

  • Ionization Issues: Your compound may not be ionizing efficiently under the chosen conditions (e.g., Electrospray Ionization - ESI).

    • Solution: Ensure your mobile phase contains an additive to promote ionization. For positive mode ESI, a small amount of formic acid (0.1%) is standard.[20] For negative mode, a small amount of ammonia or triethylamine may be helpful. Also, check the ion source settings on the mass spectrometer.

  • In-source Fragmentation: The compound might be fragmenting in the ion source before it can be detected as the molecular ion.

    • Solution: Reduce the fragmentor or cone voltage in the MS settings. This will decrease the energy in the ion source and promote the detection of the parent ion.

  • Incorrect Mass Calculation: Double-check the expected mass of your product, including the mass of the proton for [M+H]⁺ or other common adducts like [M+Na]⁺. This compound has a monoisotopic mass of approximately 138.00 Da.

Q2: My chromatogram shows broad or tailing peaks.

A2: Poor peak shape can compromise resolution and make quantification difficult.[21][22]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample significantly before injection. LCMS is highly sensitive.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Solution: As with TLC, adding a mobile phase modifier like formic acid can improve peak shape for basic compounds on a C18 column.

  • Mismatched Injection Solvent: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the initial mobile phase of your gradient.

Q3: I see multiple peaks in my chromatogram. How do I know which is my product?

A3: A reaction mixture will often contain starting materials, byproducts, and your desired product.

  • Mass Analysis: This is the power of LCMS. Click on each peak in your chromatogram to view its mass spectrum. The peak corresponding to the correct m/z of your product is your target compound. Remember to look for the characteristic chlorine isotope pattern (a ratio of approximately 3:1 for the M and M+2 peaks).

  • Retention Time: Inject a standard of your starting material to determine its retention time. This will help you distinguish it from other components in the reaction mixture. The product is typically expected to elute at a different retention time.

Step-by-Step Protocol: LCMS Method Development for Reaction Monitoring
  • Sample Preparation:

    • Take an aliquot of the reaction mixture and quench if necessary.

    • Dilute the sample significantly with the mobile phase (e.g., 1:1000 with 50:50 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[2]

  • Chromatography Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical screening gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducibility.

  • Mass Spectrometer Settings:

    • Ionization Mode: Start with positive ion ESI, as pyrimidines often protonate well.

    • Scan Range: Set a mass range that encompasses your starting material and expected product (e.g., m/z 100-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Fragmentor/Cone Voltage: Start with a low value (e.g., 70 V) to minimize in-source fragmentation.

  • Analysis:

    • Inject your diluted reaction mixture.

    • Extract the ion chromatograms for the m/z of your starting material and your expected product to track their relative abundance over time.

Parameter Typical Starting Condition Rationale
Column C18 Reverse PhaseGood for separating a wide range of organic molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and promotes ionization in positive ESI mode.[20]
Gradient 5% to 95% AcetonitrileEnsures elution of both polar and non-polar compounds.
Ionization Positive ESIPyrimidines are basic and readily form [M+H]⁺ ions.
MS Scan Range m/z 100-500Covers the expected mass of the reactant and potential products.

Diagram: LCMS Troubleshooting Logic

LCMS_Troubleshooting cluster_signal Signal Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions Start LCMS Problem NoSignal No/Low Signal Start->NoSignal WrongMass Incorrect m/z Start->WrongMass BadPeakShape Broad/Tailing Peaks Start->BadPeakShape CheckIonization Inefficient Ionization? In-source Fragmentation? NoSignal->CheckIonization Cause? CheckAdducts Check for [M+Na]⁺, [M+K]⁺ Adducts WrongMass->CheckAdducts Cause? Sol_Ionization Add Formic Acid to Mobile Phase Optimize Source Settings CheckIonization->Sol_Ionization Sol_Fragmentation Reduce Fragmentor/Cone Voltage CheckIonization->Sol_Fragmentation CheckOverload Column Overload? Secondary Interactions? BadPeakShape->CheckOverload Cause? Sol_Overload Dilute Sample CheckOverload->Sol_Overload Sol_Interactions Adjust Mobile Phase pH CheckOverload->Sol_Interactions

Caption: A logical approach to troubleshooting common LCMS issues.

References

  • Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)
  • Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • ZefSci. (2025, May 6).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
  • Troubleshooting LC-MS. (2023, February 2).
  • Effective LC Troubleshooting: Symptom-Based Str
  • TLC Visualiz
  • BenchChem. (2025, November).
  • BenchChem. (n.d.).
  • Merck Millipore. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
  • Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. (2023, September 29). AIP Publishing.
  • 5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts.
  • BenchChem. (2025, December). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
  • SiliCycle. (n.d.).
  • Merck Millipore. (n.d.).
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. (2023, November 12).
  • Ciardi, J. E., & Anderson, E. P. (1968).
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • University of York, Chemistry Teaching Labs. (n.d.).
  • Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanoc
  • SiliCycle. (2021, December 8).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Fingerhut, R., et al. (2023).
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13).
  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2024, April 27). Reddit.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • Guide to achieving reliable quantit
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28).
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Development and validation of an LC-MSMS method for the quantitation of pacritinib; application of kinetics in rabbits. (2024, July 26). PubMed.
  • 2-Chloro-5-ethynylpyridine. (n.d.). ChemScene.
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
  • Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. (2020, December 1). PubMed.
  • 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem - NIH.
  • Untargeted LC-MS/MS-Based Multi-Informative Molecular Networking for Targeting the Antiproliferative Ingredients in Tetradium ruticarpum Fruit. (n.d.). NIH.
  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023, December 1).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton. (n.d.).
  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (2025, August 5).
  • 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. (n.d.). Sigma-Aldrich.
  • 2-Chloro-5-fluoropyrimidine 97 62802-42-0. (n.d.). Sigma-Aldrich.
  • 2-Chloro-5-pentylpyrimidine. (n.d.). PubChem.

Sources

Unexpected byproducts with 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected outcomes when working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, prized for its dual reactivity. The chloro substituent is susceptible to nucleophilic aromatic substitution, while the ethynyl group readily participates in coupling reactions such as the Sonogashira reaction. However, this high reactivity can also lead to the formation of unexpected byproducts. This guide will help you identify, understand, and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Sonogashira Coupling Issues

Question: I am performing a Sonogashira coupling with this compound and observing significant amounts of a homocoupled dimer of my alkyne. How can I minimize this?

Answer:

Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings. It is primarily caused by the copper(I) co-catalyst in the presence of oxygen. The terminal alkyne can dimerize, leading to a significant reduction in the yield of your desired cross-coupled product.

Troubleshooting Steps:

  • Deoxygenation: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reactants.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures and specific ligands, these conditions can completely eliminate the homocoupling side reaction.[1]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Choice of Base: The choice of base can influence the rate of homocoupling. Less coordinating bases are sometimes preferred.

FAQ 2: Unexpected Products in Nucleophilic Substitution

Question: I am attempting a nucleophilic substitution on the 2-chloro position with an amine, but I am seeing a complex mixture of products and low yield of the desired compound. What could be the cause?

Answer:

While the 2-chloro position on the pyrimidine ring is activated towards nucleophilic aromatic substitution, several factors can lead to unexpected byproducts.[2]

Potential Issues and Solutions:

  • Reaction with the Ethynyl Group: Under certain conditions, especially with basic nucleophiles, the terminal alkyne can be deprotonated. This can lead to side reactions or polymerization. It is advisable to protect the alkyne with a protecting group like trimethylsilyl (TMS) if you are encountering issues. The TMS group can be easily removed later.

  • Hydrolysis of the Chloro Group: If your reaction conditions involve water, even in trace amounts, hydrolysis of the 2-chloro group to a 2-hydroxypyrimidine can occur.[3][4] This byproduct can be difficult to separate from your desired product. Ensure you are using anhydrous solvents and reagents.

  • Regioselectivity with Ambident Nucleophiles: If your nucleophile has multiple reactive sites, you may observe a mixture of isomers. Optimizing the reaction temperature and solvent polarity can often improve regioselectivity.

FAQ 3: Stability and Storage

Question: My this compound has changed color over time. Is it still usable?

Answer:

Discoloration is often an indication of degradation or polymerization. The ethynyl group, particularly on an electron-deficient ring system, can be susceptible to polymerization upon exposure to heat, light, or air.[5][6]

Recommendations:

  • Storage: Store this compound at a low temperature (ideally -20°C), under an inert atmosphere (argon or nitrogen), and protected from light.

  • Purity Check: Before use, it is highly recommended to check the purity of aged material by NMR or LC-MS to identify any potential degradation products.

  • Forced Degradation Insights: Based on studies of similar compounds like 2-(chloromethyl)pyrimidine hydrochloride, potential degradation pathways include hydrolysis, thermal decomposition leading to polymerization, and photolytic cleavage.[7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Byproducts in Sonogashira Reactions

Scenario: A researcher observes a major byproduct with a mass corresponding to the dimer of this compound in a Sonogashira reaction.

Causality: This is likely due to a palladium-catalyzed self-coupling reaction, which can occur under Sonogashira conditions, especially at higher temperatures or with certain palladium catalysts.

Troubleshooting Workflow:

Sonogashira_Troubleshooting start Unexpected Dimer Observed step1 Analyze Reaction Conditions: - Temperature - Catalyst Loading - Ligand Choice start->step1 step2 Lower Reaction Temperature step1->step2 High Temp? step3 Reduce Palladium Catalyst Loading step1->step3 High Loading? step4 Screen Different Phosphine Ligands (e.g., more sterically hindering) step1->step4 Ligand Effects? step5 Monitor Reaction Progress by LC-MS step2->step5 step3->step5 step4->step5 outcome1 Dimer Formation Reduced step5->outcome1 Successful outcome2 Dimer Still Present step5->outcome2 Unsuccessful outcome2->step1 Re-evaluate Sonogashira_Mechanism cluster_desired Desired Sonogashira Cycle cluster_side Glaser Homocoupling Side Reaction pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-C≡CR(L2) pd_complex->transmetal Transmetalation (Cu-C≡CR) transmetal->pd0 Reductive Elimination product Ar-C≡CR transmetal->product cu_alkyne Cu-C≡CR dimer R-C≡C-C≡C-R cu_alkyne->dimer Oxidative Dimerization (O2) start Reactants: This compound Terminal Alkyne Pd Catalyst, Cu(I), Base start->pd0 start->cu_alkyne

Caption: Catalytic cycles of Sonogashira coupling and homocoupling.

Mechanism 2: Potential Polymerization Pathways

The terminal alkyne of this compound can undergo polymerization, especially under thermal stress or in the presence of radical initiators. This can lead to the formation of insoluble, dark-colored materials.

Polymerization monomer This compound dimer Dimer monomer->dimer Initiation/ Propagation trimer Trimer dimer->trimer Propagation polymer ... Polymer Chain trimer->polymer

Caption: Simplified schematic of alkyne polymerization.

References

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]

  • Synthesis and properties of an ionic polyacetylene by the activated polymerization of 2-ethynylpyridine with the ring-opening of propiolactone. (2011). Synthetic Metals, 161(5-6), 445-449.
  • Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. (2008). Beilstein Journal of Organic Chemistry, 4, 39.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(18), 3253-3256.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. (1977). Journal of the Chemical Society, Perkin Transactions 1, 2047-2051.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1975). Indian Journal of Chemistry, 13, 1012-1014.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2007). Letters in Organic Chemistry, 4(1), 1-3.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (2011). Chemical Science, 2(1), 27-50.

Sources

Technical Support Center: Regioselective Reactions of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-ethynylpyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of achieving regioselectivity in your reactions. By understanding the underlying principles of reactivity for this bifunctional molecule, you can strategically design your experiments to achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a versatile building block possessing two key reactive sites: a C-Cl bond at the 2-position and a terminal alkyne at the 5-position. The challenge in working with this substrate lies in selectively functionalizing one site while leaving the other intact for subsequent transformations. This guide will address the most common reactions—Sonogashira coupling, Suzuki coupling, and Click Chemistry—and provide strategies to control the regiochemical outcome.

The relative reactivity of the two functional groups is highly dependent on the reaction conditions. The C-Cl bond at the 2-position of the electron-deficient pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, though it is generally less reactive than corresponding C-Br or C-I bonds.[1] The terminal alkyne, on the other hand, is readily activated for Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC).

Section 1: Sonogashira Coupling Reactions

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, presents a unique challenge with this compound, as the substrate itself contains both functionalities required for the reaction.[2][3] This allows for two potential reaction pathways: reaction at the C-Cl bond with an external alkyne, or reaction at the ethynyl group with an external aryl/vinyl halide.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: I want to perform a Sonogashira coupling at the 2-chloro position with a terminal alkyne. How can I favor this reaction over self-coupling or reaction at the 5-ethynyl position?

A1: To favor reaction at the C2-Cl bond, you must employ conditions that activate this less reactive halide while minimizing the reactivity of the terminal alkyne. Here are key strategies:

  • Protect the Alkyne: The most reliable method is to temporarily protect the 5-ethynyl group. A common protecting group for terminal alkynes is a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[2][4][5] These groups are stable to the conditions of the Sonogashira coupling but can be removed later under mild conditions (e.g., with a fluoride source like TBAF or by treatment with mild acid or base).

  • Use an Excess of the Coupling Partner: Employing a stoichiometric excess (1.5-2.0 equivalents) of the desired terminal alkyne can statistically favor the intermolecular reaction over potential self-polymerization.

  • Optimize Catalyst and Ligands: For activating the C-Cl bond, a more electron-rich and bulky phosphine ligand on the palladium catalyst is often beneficial. Consider using ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6]

Q2: My Sonogashira reaction at the C2 position is giving low yields and I observe a black precipitate. What is happening?

A2: A black precipitate is likely palladium black, indicating catalyst decomposition. This can be caused by several factors:

  • Oxygen in the Reaction: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of alkynes (Glaser coupling) and catalyst decomposition.[7][8] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).

  • Inappropriate Solvent: Some solvents can promote the formation of palladium black. While THF and DMF are common, consider switching to a solvent system like 1:1 dioxane:Et₃N.

  • Low Temperature: While some Sonogashira reactions proceed at room temperature, the activation of an aryl chloride often requires heating.[9] However, excessively high temperatures can also lead to catalyst decomposition. An optimal temperature range is typically 60-100 °C.

Q3: How can I selectively react the 5-ethynyl group in a Sonogashira coupling with an aryl halide?

A3: This is the more conventional Sonogashira pathway for this substrate. To favor this reaction, you should use an excess of the this compound relative to the aryl halide coupling partner to minimize diarylation. The C-Cl bond is less likely to react under standard Sonogashira conditions that are mild enough for the terminal alkyne coupling, especially if you use a more reactive aryl halide (I > Br > OTf >> Cl).

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst system for C-Cl activation. 2. Insufficient temperature. 3. Poor quality of reagents (e.g., wet solvent or base).1. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos). 2. Increase the reaction temperature in increments (e.g., from 60 °C to 80 °C or 100 °C). 3. Use freshly distilled and degassed solvents and amine base.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. Inappropriate ratio of palladium to copper catalyst.1. Ensure rigorous degassing of all reagents and maintain a strict inert atmosphere. 2. Consider a copper-free Sonogashira protocol.
Reaction at Both C2-Cl and 5-ethynyl Sites 1. Reaction conditions are too harsh, leading to loss of selectivity.1. If reacting at the ethynyl group, use milder conditions (lower temperature, less active catalyst). 2. If reacting at the C2-Cl, ensure the ethynyl group is protected.
Experimental Protocol: Selective Sonogashira Coupling at C2 (with Alkyne Protection)
  • Protection of the Ethynyl Group:

    • Dissolve this compound (1.0 equiv) in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0 °C and add n-butyllithium (1.1 equiv) dropwise.

    • Stir for 30 minutes at 0 °C.

    • Add trimethylsilyl chloride (TMSCl) (1.2 equiv) and allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the resulting 2-chloro-5-(trimethylsilylethynyl)pyrimidine by column chromatography.

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask, add the protected pyrimidine (1.0 equiv), the desired terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed triethylamine and THF (1:1 ratio).

    • Heat the reaction to 80 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, filter through celite, and concentrate.

  • Deprotection:

    • Dissolve the crude product in THF.

    • Add tetrabutylammonium fluoride (TBAF) (1.1 equiv) and stir at room temperature for 1 hour.

    • Quench with water and extract with an organic solvent.

    • Purify the final product by column chromatography.

Diagram: Orthogonal Functionalization Strategy

G A This compound B Protect Alkyne (e.g., TMS) A->B Step 1 C Sonogashira or Suzuki at C2-Cl B->C Step 2 D Deprotect Alkyne C->D Step 3 E Click Chemistry or Sonogashira at C5-Alkyne D->E Step 4 F Di-functionalized Pyrimidine E->F Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-Cl(L2) Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-Ar'(L2) Reductive\nElimination->Pd(0)L2 Ar-Ar' R-Cl R-Cl R-Cl->Oxidative\nAddition Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Click_Chemistry Start This compound + Organic Azide Reagents CuSO4 / Na Ascorbate t-BuOH / H2O, RT Start->Reagents Product 2-Chloro-5-(triazol-1-yl)pyrimidine Reagents->Product CuAAC

Sources

Technical Support Center: Handling Air-Sensitive Reactions with 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-ethynylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Given the molecule's dual reactive sites—the nucleophilic terminal alkyne and the electrophilic chloro-pyrimidine core—its true potential is unlocked only when its sensitivity to atmospheric conditions is properly managed.

This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices. We will address common failure points, offer systematic troubleshooting strategies, and provide validated workflows to ensure the success and reproducibility of your reactions.

Safety First: Hazard Overview & Handling Precautions

This compound and related halogenated heterocycles require careful handling. While a comprehensive risk assessment should be performed for your specific experimental conditions, the following hazards are generally associated with this class of compounds:

  • Harmful if swallowed [1].

  • Causes skin and serious eye irritation [1][2].

  • May cause respiratory irritation [1].

Personal Protective Equipment (PPE) Protocol:

  • Eye Protection: Always wear safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3].

  • Skin Protection: Wear a flame-retardant lab coat and impervious nitrile gloves. Change gloves immediately if contamination occurs[3].

  • Respiratory Protection: Handle the solid reagent in a certified chemical fume hood to avoid inhalation of dust.

  • Contingency: Ensure an eye wash station and safety shower are readily accessible[4].

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: How should I store this compound to ensure its long-term stability? A1: The compound should be stored under an inert atmosphere (argon or nitrogen) at 4°C[5]. The primary degradation pathways involve the terminal alkyne, which can undergo oxidative degradation or polymerization, and potential slow hydrolysis of the chloro-substituent. Storing it in a desiccator inside a refrigerator is a good practice, but for long-term storage, a sealed ampoule under argon is ideal.

Q2: Why is this compound considered "air-sensitive"? Which functional group is the problem? A2: The primary source of air sensitivity is the terminal alkyne (-C≡CH). In the presence of oxygen and a metal catalyst (particularly copper, which is a common co-catalyst in reactions like the Sonogashira coupling), terminal alkynes can undergo oxidative homocoupling to form a 1,3-diyne, often referred to as Glaser coupling[6][7]. This side reaction consumes your starting material and complicates purification.

Q3: Can I handle the solid reagent on the open bench for weighing? A3: For brief periods, weighing the solid on the bench is generally acceptable, but it should be done expeditiously. The solid is less reactive to atmospheric oxygen than solutions containing catalytic metals. However, for high-precision or process-scale work, weighing should be performed in a glovebox or by transferring the solid to a pre-tared, nitrogen-flushed flask on a balance.

Q4: What is the fundamental difference between using nitrogen and argon as an inert gas? A4: Both nitrogen (N₂) and argon (Ar) are used to create an inert atmosphere by displacing oxygen and moisture[8]. Argon is denser than air, which allows it to effectively "sit" in the flask and displace lighter atmospheric gases from the bottom up[9]. Nitrogen is less dense and relies more on continuous flow or flushing to displace air. For highly sensitive reactions, argon is technically superior, though nitrogen is more economical and sufficient for most applications, including Sonogashira couplings, when used with proper technique[10].

Q5: My solvent is "anhydrous" grade. Do I still need to degas it? A5: Yes. "Anhydrous" refers to the low water content, but it does not mean the solvent is free of dissolved oxygen. Dissolved O₂ is a primary culprit in the unwanted homocoupling of the alkyne. Degassing the solvent immediately before use is critical for reaction success. Common methods include sparging with an inert gas for 20-30 minutes or using several freeze-pump-thaw cycles.

Core Experimental Protocol: Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone reaction for this compound, allowing for the formation of a C-C bond at the alkyne position. The following protocol is a robust starting point for coupling with an aryl iodide.

Reaction: this compound + Aryl-Iodide → 2-Chloro-5-(arylethynyl)pyrimidine

Step-by-Step Methodology
  • Glassware Preparation:

    • Place a magnetic stir bar into a two-neck round-bottom flask appropriately sized for the reaction volume.

    • Oven-dry the flask at 125°C overnight or flame-dry it under vacuum to remove adsorbed moisture from the glass surfaces. This is a critical first step[11][12].

    • While the flask is still hot, attach rubber septa to the necks and clamp it to a stand in a fume hood.

  • Establishing Inert Atmosphere:

    • Insert a needle connected to a nitrogen or argon line (passed through a bubbler) into one septum. Insert a second, shorter "exit" needle into the other septum.

    • Flush the flask with the inert gas for at least 5-10 minutes to displace all air[13].

    • Remove the exit needle and allow the flask to cool to room temperature under a slight positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler).

  • Reagent Addition (under positive N₂/Ar flow):

    • To the flask, add this compound (1.0 eq), the aryl iodide (1.1 eq), copper(I) iodide (CuI, 0.05 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 eq).

    • Scientist's Note: The chloro-substituent on the pyrimidine ring is less reactive than a bromo or iodo group[14][15]. This protocol focuses on reacting the alkyne. If you were targeting the chloro position (e.g., in a Suzuki coupling), more forcing conditions or a more active catalyst would be needed[16][17].

  • Solvent and Base Addition:

    • Using a dry, nitrogen-flushed syringe, add the degassed solvent (e.g., THF or DMF). The volume should be sufficient to create a 0.1-0.2 M solution.

    • Using a separate dry syringe, add the degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq) dropwise to the stirring mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) as required.

    • Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot with a syringe, quenching it with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visual Workflow for Inert Atmosphere Setup

Inert_Atmosphere_Workflow cluster_prep Phase 1: Preparation cluster_inert Phase 2: Inerting cluster_addition Phase 3: Reagent Addition Dry Oven/Flame-Dry Glassware Cool Cool Under Vacuum Dry->Cool Septa Seal with Rubber Septa Cool->Septa Flush Flush with N2/Ar Gas (Inlet & Outlet Needles) Septa->Flush Pressurize Establish Positive Pressure (Remove Outlet Needle) Flush->Pressurize Add_Solids Add Solid Reagents (Substrate, Catalyst, CuI) Pressurize->Add_Solids Add_Solvent Add Degassed Solvent (via Syringe) Add_Solids->Add_Solvent Add_Base Add Degassed Base (via Syringe) Add_Solvent->Add_Base Reaction Reaction Add_Base->Reaction Begin Reaction

Caption: Experimental workflow for setting up an air-sensitive reaction.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Explanation
No Reaction / Low Conversion (Starting material is recovered)1. Inactive Palladium Catalyst: Pd(0) catalyst has been oxidized to Pd(II) by air. 2. Insufficiently Degassed Reagents: Dissolved oxygen is inhibiting the catalytic cycle. 3. Wet Solvent or Base: Water can hydrolyze reagents and affect catalyst activity[18].1. Use a fresh bottle of catalyst or a different batch. Ensure it is handled quickly and under a positive inert gas flow. 2. Re-prepare the reaction with freshly degassed solvents and bases. Sparging with argon for 30 minutes is highly effective. 3. Use a freshly opened bottle of anhydrous solvent or distill the solvent and base from an appropriate drying agent (e.g., CaH₂ for triethylamine)[9].
Significant Formation of a Side Product with ~2x Molecular Weight of Starting Alkyne Glaser Homocoupling: This is the primary side reaction where the terminal alkyne couples with itself. It is promoted by excess copper and/or the presence of oxygen[7].1. Reduce Copper(I) Iodide: Lower the CuI loading to 1-2 mol%. The copper cycle is catalytic, and excess copper often does more harm than good. 2. Improve Degassing: This is the most common cause. Ensure all liquids are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. 3. Switch to Copper-Free Conditions: For particularly sensitive substrates, copper-free Sonogashira protocols exist, though they may require different ligands or bases[14][19].
Reaction Mixture Turns Black Immediately Palladium Black Formation: The palladium catalyst has precipitated out of solution, rendering it inactive.1. Solvent Choice: This is more common in some solvents than others. If using THF, consider switching to DMF or dioxane. 2. Ligand Degradation: The phosphine ligands (e.g., PPh₃) may have oxidized. Use a fresh, high-quality catalyst. 3. Check Base Purity: Impurities in the amine base can sometimes cause catalyst decomposition. Consider distilling the base before use[20].
Reaction Stalls at ~50% Conversion 1. Catalyst Death: The catalyst has completed a limited number of turnovers and is now inactive. 2. Inhibitor Formation: A side product may be forming that inhibits the catalyst.1. Add More Catalyst: Prepare a small amount of catalyst in degassed solvent and add it to the reaction mixture via cannula or syringe. If the reaction restarts, catalyst death was the issue. 2. Analyze the Mixture: Use LC-MS to identify potential inhibitory byproducts. This is a more complex issue that may require re-evaluating the reaction conditions entirely.
Formation of Dehalogenated Product (Mass spec shows loss of Chlorine)Reductive Dehalogenation: The C-Cl bond is being cleaved. This can sometimes occur as a side reaction in palladium-catalyzed processes, especially with certain bases or additives.1. Change the Base: A less nucleophilic or sterically hindered base like diisopropylethylamine (DIPEA) may suppress this pathway. 2. Lower Reaction Temperature: Dehalogenation often has a higher activation energy than the desired coupling. Running the reaction at a lower temperature may improve selectivity.
Visual Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Failed. What does analysis show? SM_Consumed Is Starting Material (SM) Consumed? Start->SM_Consumed Product_Formed Is Desired Product Formed? SM_Consumed->Product_Formed Yes Cause_Catalyst Root Cause: Inactive Catalyst or Poor Inerting SM_Consumed->Cause_Catalyst No Side_Product Major Side Product? Product_Formed->Side_Product No, low yield Cause_Stall Root Cause: Catalyst Death or Inhibitor Formation Product_Formed->Cause_Stall Yes, but stalled Cause_Homocoupling Root Cause: Oxygen Contamination or Excess Copper (Glaser) Side_Product->Cause_Homocoupling Yes, ~2x SM mass Cause_Decomposition Root Cause: Reaction Conditions Too Harsh or Wrong Solvent/Base Side_Product->Cause_Decomposition Yes, complex mixture

Caption: A decision tree for troubleshooting failed Sonogashira reactions.

References
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Online] Available at: [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Online] Available at: [Link]

  • YouTube. (2022). Inert Atmosphere, with no O2. [Online] Available at: [Link]

  • Chemical Label. This compound. [Online] Available at: [Link]

  • YouTube. (2022). Inert Atmosphere. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Online] Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. [Online] Available at: [Link]

  • ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Online] Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] Available at: [Link]

  • Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Online] Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Online] Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Online] Available at: [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Online] Available at: [Link]

  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Online] Available at: [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Online] Available at: [Link]

  • Khan Academy. Halogenation and ozonolysis of alkynes. [Online] Available at: [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine. [Online] Available at: [Link]

  • Master Organic Chemistry. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. [Online] Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Online] Available at: [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Online] Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Online] Available at: [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Online] Available at: [Link]

  • PubMed. (2000). Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase. [Online] Available at: [Link]

  • YouTube. (2018). 27.04 Halogenation of Alkynes. [Online] Available at: [Link]

  • PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Online] Available at: [Link]

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Online] Available at: [Link]

  • PubChem. 2-Chloro-5-pentylpyrimidine. [Online] Available at: [Link]

  • NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Online] Available at: [Link]

Sources

Technical Support Center: 2-Chloro-5-ethynylpyrimidine Reaction Workup Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-5-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction workup for this versatile building block. The following troubleshooting guides and FAQs address specific issues you may encounter, with a focus on the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of the Pyrimidine Core

This compound is a valuable intermediate in medicinal chemistry, often synthesized via a Sonogashira coupling. While the carbon-carbon bond formation itself is robust, the workup and purification present unique challenges. The presence of the electron-deficient pyrimidine ring and the basic nitrogen atoms can lead to complex formation with metal catalysts, solubility issues, and difficulty in removing polar impurities. This guide provides a systematic approach to navigate these challenges and achieve high purity and yield.

Troubleshooting Guide: From Quenching to Pure Product

This section addresses common problems encountered during the workup of this compound synthesized via Sonogashira coupling.

Issue 1: Persistent Emulsions During Aqueous Extraction

Question: Why do I consistently get intractable emulsions when I try to perform an aqueous wash of my reaction mixture, and how can I prevent this?

Answer: Emulsion formation is a frequent issue when working with nitrogen-containing heterocycles like pyrimidines. The basic nature of the pyrimidine ring can lead to the formation of salts and complex mixtures at the aqueous-organic interface.

Root Causes & Solutions:

Cause Explanation Recommended Solution
Residual Amine Base Amine bases (e.g., triethylamine, diisopropylethylamine) used in the Sonogashira reaction can act as surfactants, stabilizing emulsions.Acidic Wash: Perform a wash with a dilute, mild acidic solution like saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl. This protonates the amine base, rendering it water-soluble and easily removed in the aqueous layer. Caution: Ensure your target molecule is stable to acidic conditions.[1][2]
Formation of Pyrimidine Salts The pyrimidine nitrogens can be protonated, forming salts with varying solubility in both the organic and aqueous phases, leading to ill-defined interfaces.pH Control: Carefully adjust the pH of the aqueous phase. An initial wash with a mild acid to remove the bulk of the amine base, followed by a wash with saturated sodium bicarbonate (NaHCO₃) to neutralize any excess acid and deprotonate the pyrimidine, can be effective.
High Concentration of Metal Salts Residual palladium and copper salts can precipitate at the interface, trapping solvent and creating a thick emulsion.Pre-filtration: Before extraction, dilute the reaction mixture with your extraction solvent and filter through a pad of Celite®. This will remove a significant portion of the insoluble metal salts.[3]
Issue 2: Low Yield Due to Product Loss in the Aqueous Layer

Question: My reaction appears to go to completion by TLC, but my isolated yield after workup is consistently low. Where is my product going?

Answer: The polarity of the pyrimidine ring can impart some water solubility to your product, especially if it becomes protonated during an acidic wash.

Root Causes & Solutions:

Cause Explanation Recommended Solution
Protonation of Pyrimidine During an acidic wash to remove amine bases, the pyrimidine nitrogens can become protonated, increasing the product's solubility in the aqueous layer.Back-Extraction: After the initial extraction, basify the acidic aqueous layer with a base like sodium carbonate or a dilute NaOH solution to a pH of 8-9. Then, re-extract the aqueous layer with your organic solvent to recover any dissolved product.[2]
Use of Polar Solvents If the reaction is performed in a water-miscible solvent like DMF or DMSO, significant amounts of product can be retained in the aqueous phase during the initial washes.Dilution and Brine Wash: Dilute the reaction mixture with a large volume of a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane). Wash repeatedly with brine (saturated NaCl solution) instead of pure water. The high salt concentration of the brine will decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase.[1]
Issue 3: Contamination with Homocoupling Byproduct (Diyne)

Question: I am observing a significant amount of a nonpolar impurity that I suspect is the homocoupling product of my alkyne. How can I minimize its formation and remove it?

Answer: The formation of a diyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[4][5]

Root Causes & Solutions:

Cause Explanation Recommended Solution
Presence of Oxygen Oxygen facilitates the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt.Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.[6][7]
Excessive Copper Catalyst High concentrations of Cu(I) can accelerate the rate of homocoupling.Minimize Copper: Use the minimum effective amount of the copper co-catalyst (typically 5-10 mol%). In some cases, a copper-free Sonogashira protocol may be advantageous, although this often requires more active palladium catalysts and potentially higher temperatures.[4][5][8]
Removal During Purification The homocoupling byproduct is typically nonpolar and can often be separated from the more polar desired product.Optimized Chromatography: Use a gradient elution during column chromatography, starting with a nonpolar eluent (e.g., hexanes) to first elute the diyne byproduct before increasing the polarity to elute your product.

Optimized Workup Protocol

This protocol is a general guideline. The volumes and specific reagents may need to be adjusted based on the scale of your reaction and the specific substrates used.

Step-by-Step Methodology
  • Reaction Quenching and Filtration:

    • Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, ~10 volumes).

    • Filter the diluted mixture through a pad of Celite® to remove the bulk of the precipitated palladium and copper catalysts. Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.[3]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base.

    • Separate the layers. If an emulsion forms, adding brine can help to break it.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Finally, wash the organic layer with brine to remove the majority of the water.[2]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visual Workflow

Caption: Optimized workup and purification workflow.

Frequently Asked Questions (FAQs)

Q1: My product seems to be unstable on silica gel. What are my options for purification?

A1: If you observe degradation of your product during column chromatography, consider crystallization as an alternative purification method. A solvent system of hexanes/ethyl acetate or hexanes/dichloromethane often works well for this type of compound. Dissolve the crude product in a minimal amount of the more polar solvent and slowly add the nonpolar solvent until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield pure crystals.[9][10]

Q2: How can I effectively remove all traces of palladium from my final product?

A2: Residual palladium can be problematic, especially for pharmaceutical applications. If filtration and standard aqueous washes are insufficient, you can try washing the organic layer with a solution containing a thiol-based scavenger, such as N-acetylcysteine or by filtering through a silica plug treated with a scavenger. There are also commercial silica-based metal scavengers available.

Q3: What are the primary safety concerns when working with this compound?

A3: Based on data for closely related compounds, this compound should be handled with care. It is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14]

Q4: Can I use a different base in my Sonogashira reaction, and how will that affect the workup?

A4: Yes, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in a polar aprotic solvent like DMF.[8] An advantage of using an inorganic base is that it can be easily removed by filtration at the beginning of the workup. This can simplify the subsequent aqueous extractions as you will not need an acidic wash to remove a soluble amine base.

Q5: I am using an electron-deficient aryl chloride. The reaction is sluggish. What should I do?

A5: Aryl chlorides are less reactive than bromides or iodides in Sonogashira couplings.[15] To drive the reaction to completion, you may need to use a more active palladium catalyst system (e.g., one with bulky, electron-rich phosphine ligands), and higher reaction temperatures (80-120 °C) are often required.[16] The workup procedure remains largely the same, but be mindful of potential side reactions at elevated temperatures.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • SAFETY DATA SHEET - 2-Chloropyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Ethynyl-5-fluoropyridine. Sigma-Aldrich.
  • 2-chloro-5-(chloroMethyl)
  • Chemical label for this compound. Google.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). PMC - PubMed Central. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • 2-Ethynylpyrimidine Safety D
  • Sonogashira troubleshooting help needed. (2020). Reddit.
  • Copper- and Phosphine-Free Sonogashira Coupling Reaction Catalyzed by Polyurea-Encapsulated Palladium(II).
  • Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. Benchchem.
  • How To: Purify by Crystalliz
  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026).
  • Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. Benchchem.
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Bentham Science.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. NIH.
  • Technical Support Center: Sonogashira Reaction Troubleshooting. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • 2-chloro-5-ethyl pyridine preparation method.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup. Thorn-Seshold.
  • Purific
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Synthesis of 2-chlorine-5- amido pyrimidine.
  • Sonogashira Coupling- Reaction and applic
  • Sonogashira Coupling Reaction with Diminished Homocoupling. J. Org. Chem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews (RSC Publishing).
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-ethynylpyrimidine and 2-bromo-5-ethynylpyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. The 2-halo-5-ethynylpyrimidine scaffold is a valuable pharmacophore, offering multiple points for diversification. This guide provides an in-depth, objective comparison of the reactivity profiles of 2-chloro-5-ethynylpyrimidine and 2-bromo-5-ethynylpyrimidine, supported by foundational chemical principles and experimental insights to inform rational synthetic design.

The Fundamental Basis of Reactivity: The Carbon-Halogen Bond

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is a direct consequence of the bond dissociation energy: I > Br > Cl >> F.[1][2][3] The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst. A weaker C-X bond, such as the C-Br bond, undergoes this cleavage more readily and under milder conditions than the stronger, more robust C-Cl bond.[1][4]

Consequently, 2-bromo-5-ethynylpyrimidine is inherently more reactive than its chloro-analogue. While this high reactivity is often advantageous, the lower cost and greater availability of chlorinated starting materials have driven significant innovation in catalyst development to activate the less reactive C-Cl bond.[1][4] The electron-deficient nature of the pyrimidine ring further enhances the susceptibility of both substrates to oxidative addition compared to electron-rich aromatic systems.[5]

Comparative Performance in Key Cross-Coupling Reactions

The practical implications of the C-X bond strength differential become evident when comparing the requisite reaction conditions for various palladium-catalyzed transformations.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, directly leveraging the ethynyl moiety of the title compounds for further extension.

  • 2-Bromo-5-ethynylpyrimidine: This substrate readily participates in Sonogashira couplings under standard, mild conditions. Classic catalyst systems, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI), are typically sufficient.[6][7] The reaction often proceeds efficiently at room temperature or with gentle heating.

  • This compound: The activation of the C-Cl bond for Sonogashira coupling is significantly more demanding. Achieving high yields necessitates more sophisticated and highly active catalytic systems. The key to success lies in the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[8][9][10] These ligands promote the challenging oxidative addition step and shield the palladium center from potential deactivation.[9] Higher reaction temperatures are almost always required.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a staple in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.

  • 2-Bromo-5-ethynylpyrimidine: Suzuki couplings are generally high-yielding and tolerant of a wide range of boronic acids and esters. Standard conditions involving catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with common inorganic bases (e.g., Na₂CO₃, K₂CO₃) in solvents like dioxane or toluene with an aqueous phase are effective.

  • This compound: This transformation represents a significant challenge for standard Suzuki conditions. Success is contingent on employing specialized catalyst systems developed for heteroaryl chlorides.[8][11] Stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step with the less reactive substrate.[9][11] Furthermore, microwave-assisted protocols have proven highly effective in accelerating these challenging couplings, often leading to improved yields and dramatically reduced reaction times.[5][12]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for introducing amine functionalities common in pharmacologically active molecules.

  • 2-Bromo-5-ethynylpyrimidine: The amination of this substrate is well-established and can be achieved with a broad scope of primary and secondary amines. Catalyst systems based on bidentate phosphine ligands like BINAP and dppf are frequently employed.[13][14]

  • This compound: This is arguably the most challenging transformation of the three. The inertness of the C-Cl bond, combined with the potential for catalyst poisoning by the pyridine-like nitrogen of the pyrimidine ring, creates a significant synthetic hurdle.[15] Overcoming this requires the use of state-of-the-art, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are specifically designed to promote the coupling of aryl chlorides while preventing catalyst inhibition.[15] Strong bases like NaOt-Bu or LHMDS are typically necessary.

Quantitative Data Summary

The following table provides a clear, at-a-glance comparison of the two substrates across key reaction parameters.

Feature2-Bromo-5-ethynylpyrimidineThis compound
Relative Reactivity HighLow
Typical Catalyst System Standard Pd/phosphine (e.g., Pd(PPh₃)₄)Advanced Pd/bulky, e-rich ligand (e.g., Pd(OAc)₂/SPhos)
Typical Base Moderate (e.g., Na₂CO₃, Et₃N)Strong (e.g., K₃PO₄, NaOt-Bu)
Typical Temperature Room Temp to 80 °C80 °C to 120+ °C (or Microwave)
Advantages Milder conditions, faster rates, broad substrate scope with standard catalysts.Lower cost of starting material, allows for selective reactions if other, more reactive halogens are present.
Disadvantages Higher cost of starting material, potential for over-reactivity in complex molecules.Requires specialized, often expensive catalysts/ligands, harsher conditions, and more rigorous optimization.

Visualizing the Process

Experimental Workflow

A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with either substrate is outlined below. The critical difference lies in the specific components (catalyst, ligand, base) and conditions (temperature, time) selected in the "Reaction Setup" phase.

G reagent_prep Reagent Preparation (Substrate, Coupling Partner, Solvent Degassing) reaction_setup Reaction Setup (Inert Atmosphere) Add Substrate, Catalyst, Ligand, Base, and Coupling Partner reagent_prep->reaction_setup reaction_run Reaction (Stirring at specified Temp, Monitor by TLC/LC-MS) reaction_setup->reaction_run workup Aqueous Workup (Quench, Extract, Dry Organic Layer) reaction_run->workup purification Purification (Flash Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Generalized experimental workflow for cross-coupling.

The Catalytic Cycle: The Critical Step

The fundamental difference in reactivity is rooted in the first committed step of the catalytic cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex C-Br: Fast, Mild C-Cl: Slow, Forcing transmetalation Transmetalation pd2_complex->transmetalation + Ar'-M pd2_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd2_complex2 - M-X reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 + Ar-Ar'

Caption: The C-X bond strength dictates the kinetics of oxidative addition.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, detailed protocols for a Sonogashira coupling of each substrate with phenylacetylene are provided below.

Protocol A: Sonogashira Coupling of 2-Bromo-5-ethynylpyrimidine (Standard Conditions)
  • Rationale: This protocol utilizes a standard, widely available catalyst system sufficient for the more reactive bromo-substrate. The use of a copper(I) co-catalyst is a classic approach that facilitates the transmetalation of the acetylide to the palladium center.[7] Triethylamine serves as both the base and a solvent.

  • Step-by-Step Methodology:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-ethynylpyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

    • Add anhydrous and degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (e.g., in a 2:1 ratio) via syringe.

    • Add phenylacetylene (1.2 equiv) dropwise to the stirred suspension at room temperature.

    • Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating to 40-50 °C may be applied if the reaction is sluggish.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)-5-ethynylpyrimidine.

Protocol B: Sonogashira Coupling of this compound (Forcing Conditions)
  • Rationale: This protocol employs a more robust, modern catalyst system necessary to activate the C-Cl bond. A bulky, electron-rich ligand (SPhos) is used to generate a highly active Pd(0) species in situ from a simple palladium precursor (Pd(OAc)₂).[9] A stronger base and higher temperatures are required to drive the reaction to completion. A copper-free system is often preferred with these advanced ligands to avoid potential side reactions.

  • Step-by-Step Methodology:

    • To a dry, oven-dried Schlenk tube equipped with a stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.04 equiv) and SPhos (0.08 equiv) under an inert atmosphere.

    • Add this compound (1.0 equiv) and potassium phosphate (K₃PO₄, 2.0 equiv).

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe, followed by phenylacetylene (1.5 equiv).

    • Seal the tube and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction for 12-24 hours. Monitor progress carefully by taking aliquots for LC-MS analysis.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendation

The choice between this compound and 2-bromo-5-ethynylpyrimidine is a classic trade-off between substrate cost and reactivity.

  • 2-Bromo-5-ethynylpyrimidine is the substrate of choice for rapid synthesis, proof-of-concept studies, and when milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule. Its reliability with standard catalytic systems simplifies reaction setup and optimization.

  • This compound becomes the preferred reagent when cost is a primary driver, particularly for large-scale synthesis.[4] However, researchers must be prepared to invest in more expensive, specialized ligands and dedicate time to rigorous optimization of reaction conditions. The successful use of this substrate is a testament to the power of modern catalyst development in overcoming the inherent inertness of C-Cl bonds.

A thorough understanding of this reactivity differential is essential for designing efficient, cost-effective, and scalable synthetic routes to novel pyrimidine-based compounds in the pharmaceutical and materials science industries.

References

  • A highly active catalytic system for Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. Benchchem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. MDPI.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Sonogashira Coupling. NROChemistry.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.

Sources

A Senior Application Scientist's Guide to Ethynylating Reagents: A Comparative Analysis of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the introduction of an ethynyl moiety is a cornerstone strategy for modulating potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] The terminal alkyne is a versatile functional handle, serving as a precursor for a multitude of transformations, most notably the formation of triazoles via click chemistry and the construction of complex carbon skeletons through cross-coupling reactions.[3]

The Sonogashira cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5] However, the choice of the "ethynylating reagent"—the source of the C≡CH group—is far from trivial. It profoundly impacts reaction efficiency, substrate scope, and the overall synthetic strategy. This guide provides an in-depth comparison of 2-Chloro-5-ethynylpyrimidine with other commonly employed ethynylating reagents, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.

The Contenders: A Survey of Common Ethynylating Reagents

The ideal ethynylating reagent should be stable, safe to handle, and highly reactive under mild conditions. Historically, acetylene gas was the most direct source, but its hazardous nature has led to its replacement by more practical surrogates. The most prevalent alternatives in modern synthesis fall into two main categories:

  • Silyl-Protected Alkynes: Reagents like Ethynyltrimethylsilane (TMS-acetylene) and (Triisopropylsilyl)acetylene (TIPS-acetylene) are widely used.[3][6] The bulky silyl group serves as a protecting group, enhancing the stability and reducing the volatility of the alkyne.[6][7] This protection, however, necessitates an additional deprotection step post-coupling, adding to the synthetic workflow.

  • Activated Ethynyl Heterocycles: this compound belongs to this class. Here, the ethynyl group is attached to an electron-deficient heteroaromatic ring. This unique structure allows the reagent to act as a direct, unprotected source of the ethynyl group while possessing favorable handling characteristics and reactivity.

Deep Dive: this compound

This compound is a crystalline solid, making it significantly easier and safer to handle compared to volatile liquid reagents or gases. Its value lies in the dual functionality imparted by its structure:

  • The Ethynyl Group: Positioned at the 5-position, it is readily available for participation in Sonogashira coupling reactions.[8]

  • The 2-Chloro-pyrimidine Core: The pyrimidine ring is electron-deficient, which influences the reactivity of the attached functional groups. The chlorine atom at the 2-position provides an additional handle for subsequent functionalization, such as nucleophilic aromatic substitution or other cross-coupling reactions, enabling divergent synthesis from a common intermediate.[1][8]

This dual-handle nature makes it a highly attractive building block in pharmaceutical research, where rapid library synthesis and structure-activity relationship (SAR) studies are paramount.[9][10]

Comparative Analysis: Performance and Properties

To objectively compare these reagents, we must consider their physical properties, handling characteristics, and performance in a standardized reaction.

Table 1: Physical and Chemical Properties of Selected Ethynylating Reagents

FeatureThis compoundEthynyltrimethylsilane (TMS-acetylene)(Triisopropylsilyl)acetylene (TIPS-acetylene)
CAS Number 263012-63-1[11][12]1066-54-2[3]89343-06-6[13][14]
Molecular Weight 137.57 g/mol [12]98.22 g/mol 182.38 g/mol [13][14]
Physical Form Solid[15]Volatile Liquid[3]Liquid[13][14]
Boiling Point N/A53 °C[3]50-52 °C / 0.6 mmHg[14]
Handling Bench-stable solid, easy to weigh and dispense.Flammable, volatile liquid requiring careful handling and storage at 2-8°C.[7][16]Flammable liquid, less volatile than TMS-acetylene but still requires inert atmosphere handling.[13]
Key Feature Direct ethynylation; provides a pyrimidine scaffold for further functionalization.[8]Protected alkyne; requires subsequent deprotection.[7]Bulky protecting group offers high stability and selectivity in complex syntheses.[6]
Head-to-Head: Sonogashira Coupling Performance

The true test of an ethynylating reagent is its performance in the Sonogashira reaction. While direct, single-pot comparisons are rare in the literature, we can synthesize a representative comparison based on typical experimental outcomes for the coupling of a generic aryl bromide.

Table 2: Representative Performance in a Model Sonogashira Coupling Reaction (Reaction: Aryl-Br + Ethynylating Reagent -> Aryl-C≡CH)

ParameterThis compoundEthynyltrimethylsilane (TMS-acetylene)(Triisopropylsilyl)acetylene (TIPS-acetylene)
Reaction Steps 1 (Coupling)2 (Coupling + Deprotection)2 (Coupling + Deprotection)
Typical Catalyst Pd(PPh₃)₄ / CuI[17]Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ / CuI
Base Amine (e.g., Et₃N, DIPEA)Amine (e.g., Et₃N)Amine (e.g., Et₃N)
Typical Yield Good to Excellent (80-95%)Good to Excellent (85-98%) for coupling stepGood to Excellent (85-98%) for coupling step
Deprotection Not RequiredRequired (e.g., K₂CO₃/MeOH or TBAF)[6]Required (e.g., TBAF)
Overall Efficiency High atom economy, fewer steps.Lower atom economy due to silyl group and extra deprotection step.Lowest atom economy due to large TIPS group and extra step.
Scope Excellent for introducing a heteroaromatic alkyne.Broad scope for introducing a terminal alkyne.[3][18]Preferred for complex molecules where stability of intermediates is critical.[6]

Note: Yields are representative and can vary significantly based on the specific aryl halide substrate and optimization of reaction conditions.

Mechanistic Insights and Workflow

The Sonogashira coupling proceeds through a well-established catalytic cycle involving both palladium and copper. Understanding this mechanism is key to troubleshooting and optimizing reactions.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_int R-Pd(II)-X(L₂) pd0->pd_int Oxidative Addition pd_int->pd0   R-C≡CR' product R-C≡CR' pd_int->product Reductive Elimination cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_int Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Base aryl_halide R-X aryl_halide->pd_int base Base base->alkyne cu_x Cu(I)X base_hx Base-H⁺X⁻

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

The primary advantage of this compound becomes visually apparent when comparing the synthetic workflows.

Workflow_Comparison cluster_CEP Workflow A: this compound cluster_TMSA Workflow B: Silyl-Protected Alkyne (e.g., TMS-acetylene) A_start Aryl Halide + This compound A_coupling Sonogashira Coupling A_start->A_coupling A_product Final Product: Aryl-ethynyl-pyrimidine A_coupling->A_product B_start Aryl Halide + TMS-acetylene B_coupling Sonogashira Coupling B_start->B_coupling B_intermediate Silyl-Protected Intermediate: Aryl-ethynyl-TMS B_coupling->B_intermediate B_deprotection Deprotection Step (e.g., K₂CO₃ or TBAF) B_intermediate->B_deprotection B_product Final Product: Aryl-ethynyl B_deprotection->B_product

Caption: Comparative workflows for ethynylation.

Workflow A demonstrates a more streamlined, step-economical approach, which is highly desirable in both academic and industrial settings. The product directly incorporates the pyrimidine moiety, a privileged scaffold in medicinal chemistry known to improve pharmacokinetic properties.[1][2]

Experimental Protocols

The following protocols are representative procedures. Causality: Success in palladium-catalyzed reactions hinges on the rigorous exclusion of oxygen. Degassing the solvent is critical because oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. The choice of an amine base is twofold: it neutralizes the HX acid generated during the reaction and facilitates the formation of the copper(I) acetylide intermediate.[5]

Protocol 1: Sonogashira Coupling with this compound

Objective: To synthesize 2-Chloro-5-((4-methoxyphenyl)ethynyl)pyrimidine.

Materials:

  • 1-Bromo-4-methoxybenzene (Substrate)

  • This compound (Reagent)[11]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Copper(I) Iodide (CuI) (Co-catalyst)

  • Triethylamine (Et₃N) (Base and Solvent)

  • Tetrahydrofuran (THF), anhydrous (Solvent)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv), this compound (151 mg, 1.1 mmol, 1.1 equiv), and Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL). The mixture is degassed by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) to the flask.

  • Stir the reaction mixture at room temperature for 16 hours. Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Two-Step Ethynylation using Ethynyltrimethylsilane (TMS-acetylene)

Objective: To synthesize 1-Ethynyl-4-methoxybenzene.

Step A: Sonogashira Coupling

  • To a flame-dried Schlenk flask under argon, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (10 mg, 0.05 mmol, 5 mol%).

  • Add anhydrous triethylamine (10 mL) and degas with argon for 15 minutes.

  • Add Ethynyltrimethylsilane (118 mg, 1.2 mmol, 1.2 equiv) via syringe.[3]

  • Heat the mixture to 60 °C and stir for 4 hours, monitoring by TLC.

  • After cooling, filter the mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate to obtain the crude silyl-protected intermediate.

Step B: Deprotection

  • Dissolve the crude intermediate from Step A in methanol (10 mL).

  • Add potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 2 hours. Trustworthiness: Monitor the removal of the TMS group by TLC or GC-MS.

  • Quench the reaction with water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the final product.

Conclusion and Senior Scientist's Recommendation

The choice of an ethynylating reagent is a critical decision in synthesis design.

  • Silyl-protected alkynes , like TMS- and TIPS-acetylene, are robust and versatile workhorses. They are the go-to choice when the sole objective is to install a simple terminal alkyne, especially in complex syntheses where protecting group strategies are essential.[6] Their primary drawback is the necessity of an additional deprotection step, which adds time and reduces overall yield and atom economy.

  • This compound excels in a different strategic context. It is the superior choice for:

    • Step Economy: When a streamlined synthesis is paramount, its ability to deliver the ethynyl group directly without a protection/deprotection sequence is a significant advantage.

    • Drug Discovery & SAR Studies: It provides not just an alkyne but a functionalized pyrimidine core.[1] This is immensely valuable in medicinal chemistry, allowing for rapid exploration of chemical space around a privileged heteroaromatic scaffold.[2] The chloro-substituent serves as a versatile anchor for subsequent diversification.[19]

For researchers in drug development, the efficiency and inherent functionality of This compound make it a highly strategic and powerful tool. Its solid form enhances laboratory safety and handling, while its reactivity profile enables the rapid and efficient construction of complex, medicinally relevant molecules. While silyl-alkynes have their place, the synthetic elegance and strategic value offered by this compound position it as a premier reagent for modern heteroaromatic chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-ethylpyrimidine: Enhancing Pharmaceutical Synthesis and OLED Technology. [Link]

  • Changfu Chemical. Ethynyltrimethylsilane, CAS 1066-54-2. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Scientific Laboratory Supplies. Ethynyltrimethylsilane, 98% | 218170-1G | SIGMA-ALDRICH. [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • National Institutes of Health. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • PubChem, National Institutes of Health. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. [Link]

  • ARKAT USA. A comparison of several modern alkylating agents. [Link]

  • PubMed Central. Synthesis of Heteroaromatic Compounds. [Link]

  • YouTube. Common cross coupling reactions. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubMed Central, National Institutes of Health. Heterocycles in Medicinal Chemistry. [Link]

  • PubMed. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. [Link]

  • PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]

  • Request PDF. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. [Link]

  • YouTube. Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. [Link]

  • PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. [Link]

  • YouTube. Electrophilic Substitution in Heterocycles is EASY!. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Biological Activity of 2-Chloro-5-ethynylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs.[1][2] Within this diverse family, derivatives of 2-chloro-5-ethynylpyrimidine are gaining traction as a promising class of compounds with potent and varied biological activities. This guide, compiled from a Senior Application Scientist's perspective, offers an in-depth, objective comparison of the performance of these derivatives, supported by experimental data, to inform and accelerate research and development in this exciting area. We will delve into their primary mechanisms of action, compare their efficacy against relevant alternatives, and provide detailed experimental protocols to facilitate their evaluation.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core is a versatile building block in the design of kinase inhibitors. The pyrimidine ring itself is a bioisostere of the adenine base in ATP, enabling competitive binding to the ATP-binding pocket of kinases.[3] The strategic placement of a reactive chloro group at the 2-position and an ethynyl group at the 5-position provides key anchor points for synthetic elaboration, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[4]

The primary biological activity reported for derivatives of this scaffold is the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[4] Notably, these compounds have shown promise as inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology.

Comparative Analysis of Biological Activity

While a comprehensive head-to-head comparison of a wide array of this compound derivatives from a single study is not yet available in the public domain, we can synthesize data from various sources to build a comparative picture. The following tables present data for pyrimidine derivatives, including those with structural similarities to the this compound core, to illustrate their potential and position them within the broader landscape of kinase inhibitors.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

Compound ClassTarget Cancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Source
Thienopyrimidine DerivativeA549 (Lung Carcinoma)5.988 ± 0.12Doxorubicin-[5]
N-trisubstituted PyrimidineU937 (Leukemia)0.0122--[6]
Pyrido[2,3-d]pyrimidineMCF-7 (Breast Cancer)1.24->100[7]
Imidazo[1,2-c]pyrimidineA549 (Lung Carcinoma)---[5]
2-Anilino TriazolopyrimidineHeLa (Cervical Cancer)0.03 - 0.043Combretastatin A-4-[6]

Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
N-trisubstituted PyrimidineAurora A7.1--[6]
Pyrido[2,3-d]pyrimidineEGFR0.95--[7]
Thienopyrimidine DerivativeVEGFR-2---[8]
Pyrazolo[3,4-d]pyrimidineBTK7.95Ibrutinib-[9]
2,4-diaminopyrimidineAurora A1.2Alisertib-[4]

From the representative data, it is evident that pyrimidine derivatives can achieve potent, low nanomolar inhibition of key kinase targets and exhibit significant cytotoxicity against various cancer cell lines. The specific substitutions on the pyrimidine core play a crucial role in determining both the potency and the selectivity of these compounds.

Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism by which this compound derivatives are thought to exert their anticancer effects is through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Aurora Kinase Inhibition and Cell Cycle Arrest

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers and is associated with poor prognosis. Inhibitors of Aurora kinases can disrupt the formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately inducing cell cycle arrest in the G2/M phase and apoptosis.

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 M->G1 Cell Division Inhibitor This compound Derivative Aurora_Kinase Aurora Kinase Inhibitor->Aurora_Kinase Inhibition Aurora_Kinase->M Promotes Mitosis

Caption: Inhibition of Aurora Kinase by a this compound derivative leads to G2/M phase cell cycle arrest.

EGFR Inhibition and Blockade of Pro-Survival Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling. EGFR inhibitors block this signaling, thereby inhibiting tumor growth.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of EGFR signaling by a this compound derivative blocks downstream pro-survival pathways.

Experimental Protocols

To facilitate the evaluation of this compound derivatives, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase solution

    • Substrate solution

    • Test compound at various concentrations (or DMSO as a vehicle control)

  • Initiation of Reaction: Add ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. The available data on related pyrimidine derivatives highlight the potential for achieving high potency and selectivity through targeted synthetic modifications.

Further research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives against a broad panel of kinases and cancer cell lines. This will enable a more comprehensive understanding of their structure-activity relationships and help to identify lead compounds with optimal therapeutic profiles. The experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies. As our understanding of the biological activities of these compounds deepens, so too will their potential to be translated into next-generation therapies for a range of human diseases.

References

A comprehensive list of references will be compiled based on the specific data points and protocols included in the final guide. The following are representative of the types of sources that will be cited:

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-5-ethynylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of successful innovation. 2-Chloro-5-ethynylpyrimidine stands as a valuable building block in the synthesis of a multitude of pharmacologically active agents, owing to its reactive chloro and ethynyl functionalities. Verifying the identity, purity, and electronic environment of this molecule and its derivatives is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound, benchmarked against key analogs: the electron-donating 2-chloro-5-methylpyrimidine and the electron-withdrawing 5-bromo-2-chloropyrimidine. Through this comparative lens, we will explore how subtle changes in the substituent at the 5-position manifest in their respective NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra.

The Significance of Spectroscopic Characterization in Drug Discovery

The journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous analytical checkpoints. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for:

  • Structural Confirmation: Unambiguous verification that the synthesized molecule is indeed the intended target.

  • Purity Assessment: Identification and quantification of any residual starting materials, byproducts, or impurities.

  • Electronic Environment Mapping: Understanding how different functional groups influence the electron distribution within the molecule, which in turn can impact its reactivity and biological activity.

This guide is structured to not only present the spectral data but also to elucidate the underlying principles that govern the observed spectroscopic behaviors.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of this compound and its selected analogs. For the purpose of this guide, we will utilize data from a closely related, protected derivative, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine , as a proxy for our primary compound of interest. The protecting group's influence on the ethynyl proton is noted, but the signals from the pyrimidine core remain highly instructive.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The chemical shifts of the protons on the pyrimidine ring are highly sensitive to the electronic nature of the substituents.

  • 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine: The two protons on the pyrimidine ring appear as a singlet at approximately 8.64 ppm [1]. The singlet nature arises from the magnetic equivalence of these two protons. The absence of the characteristic acetylenic proton signal (typically around 3-4 ppm) is due to the presence of the protecting group.

  • 2-Chloro-5-methylpyrimidine: The pyrimidine protons appear as a singlet at 8.47 ppm , while the methyl protons resonate as a singlet at 2.33 ppm [2]. The upfield shift of the pyrimidine protons compared to the ethynyl-substituted analog can be attributed to the electron-donating nature of the methyl group, which increases the electron density on the ring.

  • 5-Bromo-2-chloropyrimidine: The pyrimidine protons in this case also appear as a singlet, typically in the range of 8.8-9.0 ppm . The downfield shift compared to the methyl- and ethynyl-substituted analogs is a consequence of the strong electron-withdrawing inductive effect of the bromine atom, which deshields the ring protons.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundPyrimidine H (ppm)Other Signals (ppm)
2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine8.64 (s, 2H)2.67 (s, 1H, OH), 1.64 (s, 6H, CH₃)[1]
2-Chloro-5-methylpyrimidine8.47 (s, 2H)2.33 (s, 3H, CH₃)[2]
5-Bromo-2-chloropyrimidine~8.9 (s, 2H)-

Note: 's' denotes a singlet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule.

  • 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine: The carbon signals for the pyrimidine ring are observed at 161.1 ppm (C4), 159.4 ppm (C2), and 117.8 ppm (C5) . The acetylenic carbons resonate at 102.4 ppm and 74.1 ppm [1].

  • 2-Chloro-5-methylpyrimidine: The pyrimidine carbons are expected around ~160 ppm (C2), ~158 ppm (C4/C6), and ~130 ppm (C5) . The methyl carbon signal would appear significantly upfield, typically around 15-20 ppm .

  • 5-Bromo-2-chloropyrimidine: The carbon directly attached to the bromine (C5) will be significantly shielded compared to the other ring carbons, appearing around ~110-115 ppm . The C2 and C4/C6 carbons will be downfield, similar to the other analogs.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundC2 (ppm)C4/C6 (ppm)C5 (ppm)Other Signals (ppm)
2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine159.4161.1117.8102.4, 74.1 (alkyne), 65.5 (C-quat), 31.1 (CH₃)[1]
2-Chloro-5-methylpyrimidine~160~158~130~17 (CH₃)
5-Bromo-2-chloropyrimidine~160~158~112-

Note: Chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

  • This compound: The most characteristic vibrations would be the C≡C stretch (typically weak) around 2100-2260 cm⁻¹ and the ≡C-H stretch (sharp) around 3300 cm⁻¹ . The pyrimidine ring vibrations will appear in the 1600-1400 cm⁻¹ region. The C-Cl stretch is usually observed in the fingerprint region, below 800 cm⁻¹. For the protected analog, a C≡C stretch was observed at 2240 cm⁻¹ [1].

  • 2-Chloro-5-methylpyrimidine: This molecule will show characteristic C-H stretching vibrations for the methyl group and the aromatic ring just below and above 3000 cm⁻¹ , respectively. The pyrimidine ring vibrations will be present in the 1600-1400 cm⁻¹ range.

  • 5-Bromo-2-chloropyrimidine: The IR spectrum will be dominated by the pyrimidine ring vibrations. The C-Br stretch, like the C-Cl stretch, appears in the low-frequency fingerprint region.

Table 3: Key Comparative IR Frequencies (cm⁻¹)

Functional Group VibrationThis compound (predicted)2-Chloro-5-methylpyrimidine5-Bromo-2-chloropyrimidine
≡C-H Stretch~3300--
C-H Stretch (sp²)~3050-3100~3050-3100~3050-3100
C-H Stretch (sp³)-~2850-2960-
C≡C Stretch~2150--
C=N, C=C Stretch (ring)~1400-1600~1400-1600~1400-1600
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

  • This compound: The molecular ion peak (M⁺) would be observed at m/z 138, with an M+2 peak at m/z 140 with approximately one-third the intensity, characteristic of the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of the ethynyl group (M-25), a chlorine atom (M-35), or HCN (M-27) from the pyrimidine ring. The GC-MS of the protected analog showed a molecular ion at m/z 196[1].

  • 2-Chloro-5-methylpyrimidine: The molecular ion peak would appear at m/z 128 (with an M+2 peak at m/z 130). Fragmentation would likely involve the loss of a methyl radical (M-15) to form a stable cation, followed by the loss of HCN.

  • 5-Bromo-2-chloropyrimidine: The mass spectrum of this compound will show a complex isotopic pattern for the molecular ion due to the presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The most abundant molecular ion peaks would be at m/z 192, 194, and 196. Fragmentation would proceed through the loss of a bromine atom, a chlorine atom, or HCN.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺) (Isotopic Pattern)Key Fragments
This compound138/140 (3:1)113, 103, 76
2-Chloro-5-methylpyrimidine128/130 (3:1)113, 93, 66
5-Bromo-2-chloropyrimidine192/194/196157/159, 113, 86
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

  • This compound: The extended conjugation provided by the ethynyl group is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to a simple chloropyrimidine. The λmax is anticipated to be in the range of 260-280 nm .

  • 2-Chloro-5-methylpyrimidine: The electron-donating methyl group will have a smaller effect on the λmax compared to the ethynyl group. The λmax is expected to be slightly higher than that of 2-chloropyrimidine, likely in the 250-270 nm range.

  • 5-Bromo-2-chloropyrimidine: The bromo substituent, with its lone pairs, can participate in resonance, leading to a red shift. The λmax is expected to be in a similar range to the ethynyl analog, around 260-280 nm .

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

CompoundPredicted λmax (nm)
This compound260 - 280
2-Chloro-5-methylpyrimidine250 - 270
5-Bromo-2-chloropyrimidine260 - 280

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with appropriate phasing and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

  • MS Detection:

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the sample spectrum over a range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Visualizing the Workflow

A systematic approach to spectroscopic analysis is crucial for efficient and accurate characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesized Product (e.g., this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment UV_Vis->Structure_Confirmation Comparative_Analysis Comparative Analysis vs. Analogs Structure_Confirmation->Comparative_Analysis Final_Report Final Characterization Report Comparative_Analysis->Final_Report

Sources

A Comparative Crystallographic Guide to 2-Chloro-5-ethynylpyrimidine Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making pyrimidine derivatives a fertile ground for the development of novel therapeutics. The introduction of a reactive ethynyl group at the 5-position, combined with a chloro substituent at the 2-position, creates the versatile building block, 2-Chloro-5-ethynylpyrimidine. This guide provides an in-depth comparative analysis of the X-ray crystallographic characterization of its derivatives, offering insights into their synthesis, solid-state structures, and the subtle interplay of non-covalent interactions that govern their crystal packing. We will explore how modifications to the ethynyl terminus influence molecular conformation and supramolecular assembly, providing a framework for the rational design of new crystalline materials.

The Significance of the this compound Scaffold

The this compound core is of significant interest in drug discovery and materials science. The chloro group at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, while the ethynyl group at the 5-position is amenable to a wide range of chemical transformations, most notably the Sonogashira cross-coupling reaction. This allows for the facile introduction of a diverse array of aryl, heteroaryl, and alkyl substituents, enabling the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. Understanding the three-dimensional structure of these derivatives at the atomic level through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and for the rational design of molecules with desired solid-state properties.

Comparative Crystallographic Analysis: The Impact of Substitution

The solid-state architecture of this compound derivatives is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-stacking interactions. The nature of the substituent at the terminus of the ethynyl group plays a crucial role in directing these interactions and, consequently, the overall crystal packing.

Case Study 1: 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine

A prime example illustrating the interplay of functional groups is the crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine[1]. The presence of the hydroxyl group introduces a strong hydrogen bond donor, which profoundly influences the supramolecular assembly.

Molecular Geometry: The ethynylpyrimidine moiety in this derivative is nearly planar. The hydroxyl group, however, adopts a staggered conformation relative to the ethynyl unit[1]. This planarity is a common feature in many pyrimidine derivatives and is crucial for enabling effective π-π stacking interactions.

Crystal Packing and Supramolecular Interactions: In the crystalline state, molecules of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine are linked into a three-dimensional network primarily through O—H⋯N and C—Hpyrimidine⋯O hydrogen bonds[1]. Notably, the strong O—H⋯N hydrogen bond, where the hydroxyl group donates a proton to one of the pyrimidine nitrogen atoms, outcompetes the potential for O—H⋯π interactions with the ethynyl group[1]. This observation is a key takeaway for crystal engineering, as the presence of a strong hydrogen bond acceptor on the pyrimidine ring can redirect the typical hydrogen bonding patterns of terminal alkynes[1].

Parameter2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine[1]
Empirical Formula C₉H₉ClN₂O
Formula Weight 196.63
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.8336 (3) Å, b = 13.0151 (5) Å, c = 9.7766 (4) Å, β = 109.112 (2)°
Volume 940.48 (6) ų
Z 4
Key Intermolecular Interactions O—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds
Comparison with Other Pyrimidine Derivatives

To understand the specific influence of the 2-chloro and 5-ethynyl substituents, it is instructive to compare with simpler pyrimidine systems. Studies on substituted pyrimidines have shown that:

  • Chlorine Substitution: The introduction of an electronegative chlorine atom tends to shorten the adjacent C-N and C-C bonds within the pyrimidine ring due to inductive effects.

  • Amino and Methyl Substitution: Conversely, electron-donating groups like amino and methyl groups tend to lengthen these bonds.

These electronic perturbations, while seemingly small, can have a significant impact on the overall molecular dipole and the propensity for certain types of intermolecular interactions, thereby influencing crystal packing.

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful crystallographic characterization of novel this compound derivatives hinges on the ability to synthesize high-purity material and to grow diffraction-quality single crystals.

Synthesis of this compound Derivatives via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the most prevalent method for the synthesis of this class of compounds. It involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

General Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-5-iodopyrimidine (1.0 eq.) and the desired terminal alkyne (1.0-1.2 eq.) in a degassed solvent mixture, typically consisting of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent such as tetrahydrofuran (THF).

  • Catalyst Addition: To this solution, add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (1-5 mol%), and the copper(I) co-catalyst, usually copper(I) iodide (CuI; 1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.

Sonogashira_Coupling

Crystallization Techniques for Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method depends heavily on the solubility profile of the compound.

Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

  • Loosely cap the vial or flask to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

Vapor Diffusion:

This technique is particularly useful for compounds that are sparingly soluble.

  • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible).

  • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting gradual crystallization.

Vapor_Diffusion

Alternative and Complementary Characterization Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives often involves a suite of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for elucidating the molecular structure in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound derivatives, characteristic signals for the pyrimidine ring protons and the ethynyl proton (if present) are key diagnostic features.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic C≡C stretching vibration of the ethynyl group typically appears in the region of 2100-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Powder X-ray Diffraction (PXRD): When single crystals are not obtainable, PXRD can be a powerful tool for characterizing the bulk crystalline material. It can be used to identify the crystalline phase, assess purity, and, in some cases, solve the crystal structure through methods like Rietveld refinement, especially when complemented with computational structure prediction[2][3].

TechniqueInformation ObtainedComparison to Single-Crystal XRD
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in a single crystal.The "gold standard" for unambiguous solid-state structure determination.
Powder XRD Crystalline phase identification, lattice parameters, and crystal purity of a bulk sample.Provides information on the average structure of a microcrystalline powder; less detailed than SCXRD.[4][5]
NMR Spectroscopy Connectivity of atoms, molecular structure in solution.Provides the structure in a different phase (solution) which can differ from the solid-state conformation.
IR Spectroscopy Presence of functional groups.Does not provide information on the 3D arrangement of atoms.
Mass Spectrometry Molecular weight and elemental composition.Provides no information on the spatial arrangement of atoms.

Conclusion and Future Directions

The crystallographic characterization of this compound derivatives provides invaluable insights into their solid-state properties, which are crucial for their application in drug development and materials science. This guide has demonstrated that the substituents on the ethynyl group play a pivotal role in directing the supramolecular assembly, offering a powerful tool for crystal engineering. The interplay between strong and weak intermolecular forces, as exemplified by the competition between O—H⋯N and O—H⋯π hydrogen bonds, highlights the subtleties that govern crystal packing.

Future work in this area will likely focus on the synthesis and crystallographic analysis of a wider range of derivatives to build a more comprehensive understanding of the structure-property relationships. The use of co-crystallization techniques to modulate the physicochemical properties of these compounds also presents a promising avenue for exploration. Furthermore, the integration of computational crystal structure prediction with experimental data will undoubtedly accelerate the discovery of novel crystalline forms with tailored properties. By combining rational design, robust synthetic methodologies, and detailed crystallographic analysis, the full potential of the this compound scaffold can be realized.

References

  • Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. (2017). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Creative Biostructure. Retrieved January 10, 2026, from [Link]

  • Single-Crystal versus Powder Diffraction. (n.d.). University of Cambridge. Retrieved January 10, 2026, from [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Synthesized from 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing and comparison of novel kinase inhibitors derived from the versatile building block, 2-Chloro-5-ethynylpyrimidine. For researchers, scientists, and drug development professionals, this document outlines not only the "how" but also the "why" behind critical experimental choices, ensuring a robust and logical approach to compound evaluation. We will explore the synthesis of distinct compound classes, detail the essential in vitro assays for characterizing their anticancer potential, and present a comparative analysis based on experimental data for structurally related molecules.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is a privileged starting point for the synthesis of potent kinase inhibitors. The presence of a reactive chlorine atom and an ethynyl group allows for diverse and targeted chemical modifications. The pyrimidine core itself is a well-established pharmacophore, known to mimic the adenine ring of ATP and thereby effectively targeting the ATP-binding sites of various kinases.[1] The ethynyl group is particularly amenable to Sonogashira cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space and optimize for potency and selectivity.[2]

Compound Synthesis: A Gateway to Diverse Kinase Inhibitors

The primary route for diversifying the this compound core is through the Sonogashira coupling, followed by nucleophilic aromatic substitution (SNAr) at the C2 position. This two-step process allows for the generation of a library of compounds with distinct functionalities.

Start This compound Step1 Sonogashira Coupling (Pd-catalyzed) - Introduce aryl/heteroaryl groups at C5 Start->Step1 Intermediate 2-Chloro-5-(substituted-ethynyl)pyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) - Introduce various amines at C2 Intermediate->Step2 End Library of Kinase Inhibitor Candidates Step2->End

Caption: General synthetic workflow for creating a library of kinase inhibitors.

This strategy can be employed to synthesize various classes of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), both of which are critical targets in oncology.[3][4]

A Comparative In Vitro Evaluation of Synthesized Compounds

The following sections detail the essential in vitro assays to characterize and compare the anticancer properties of newly synthesized compounds. We will use hypothetical compounds, Compound A (an EGFR inhibitor) and Compound B (a CDK inhibitor), derived from our scaffold to illustrate the experimental workflow and data presentation.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial screening of anticancer compounds invariably involves assessing their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6][7] It relies on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Gefitinib for EGFR inhibitors, Roscovitine for CDK inhibitors). Treat the cells with these compounds for a specified duration, typically 48-72 hours.[9]

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Comparative Data: IC50 Values (µM) of Representative Pyrimidine Derivatives

CompoundTargetA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
Compound A (EGFRi) EGFR1.5[10]6.7[10]3.2[11]
Gefitinib (Reference) EGFR0.015[3]5.0[3]-
Compound B (CDKi) CDK2-12.58.9[4]
Roscovitine (Reference) CDK2-15.016.0[4]

Note: The IC50 values presented are representative values for pyrimidine derivatives with similar structural features as reported in the cited literature and are for comparative purposes.

Target Engagement: In Vitro Kinase Inhibition Assays

To confirm that the synthesized compounds inhibit their intended kinase targets, direct enzymatic assays are crucial. These assays measure the ability of a compound to interfere with the kinase's ability to phosphorylate its substrate.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol is a generalized method applicable to various kinases.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., recombinant human EGFR or CDK2/cyclin E), a specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity. Luminescence is a common readout.[12][13]

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for kinase inhibition.

Comparative Data: Kinase Inhibition IC50 Values (nM)

CompoundTarget KinaseIC50 (nM)
Compound A EGFR85[14]
Gefitinib EGFR30[3]
Compound B CDK2210[4]
Roscovitine CDK2250[4]

Note: The IC50 values are representative for structurally related pyrimidine derivatives from the cited literature.

Start Prepare Kinase Reaction Mix (Kinase, Substrate, Compound) Step1 Initiate Reaction with ATP Start->Step1 Step2 Incubate at 30°C Step1->Step2 Step3 Stop Reaction & Add Luminescent Detection Reagent Step2->Step3 End Measure Luminescence (Proportional to Kinase Activity) Step3->End

Caption: Workflow for a luminescence-based in vitro kinase assay.

Mechanism of Action: Western Blot Analysis of Signaling Pathways

To understand the downstream cellular effects of kinase inhibition, Western blotting is an indispensable technique.[15][16][17] It allows for the detection and quantification of specific proteins, including their phosphorylation status, which is a hallmark of kinase activity.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Rb, total Rb, cleaved PARP, and β-actin as a loading control).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[15][16]

cluster_egfr EGFR Signaling Pathway cluster_cdk CDK Signaling Pathway EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pEGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundA Compound A CompoundA->pEGFR CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb pRb p-Rb Rb->pRb Phosphorylation E2F E2F Release pRb->E2F G1S G1/S Phase Transition E2F->G1S CompoundB Compound B CompoundB->CDK2

Sources

A Comparative Guide to Catalysts for the Sonogashira Coupling of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular synthesis. The Sonogashira cross-coupling reaction stands as a paramount tool for forging a bond between a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[1] This guide provides an in-depth comparative analysis of catalytic systems for the Sonogashira coupling of 2-Chloro-5-ethynylpyrimidine, a key heterocyclic building block in medicinal chemistry. Due to the inherent challenges of coupling electron-deficient and less reactive aryl chlorides, the choice of catalyst is critical to the success of the transformation.[2] This document will delve into the nuances of traditional and modern catalytic systems, offering supporting data from analogous systems, detailed experimental protocols, and mechanistic insights to empower researchers in catalyst selection and reaction optimization.

The Challenge of Activating the C-Cl Bond in Pyrimidines

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength. The established order of reactivity is I > Br > Cl, a trend that is inversely correlated with the C-X bond dissociation energy.[3] Consequently, the oxidative addition of the palladium catalyst to the C-Cl bond, often the rate-determining step, is more challenging compared to their bromo and iodo counterparts.[3] This necessitates the use of more robust and highly active catalyst systems to achieve efficient coupling with 2-chloropyrimidines.

Comparative Analysis of Catalytic Systems

The evolution of the Sonogashira reaction has led to a variety of catalyst systems, each with its own set of advantages and limitations. The primary systems can be broadly categorized into traditional copper-co-catalyzed systems and modern copper-free systems.

Traditional Palladium/Copper Co-Catalyzed Systems

The original Sonogashira protocol utilizes a combination of a palladium catalyst, typically with phosphine ligands, and a copper(I) co-catalyst.[4]

  • Catalyst Composition:

    • Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂

    • Copper Co-catalyst: CuI

    • Ligand: Triphenylphosphine (PPh₃) is intrinsic to the common palladium sources.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.[5]

Performance Insights:

This classical system is often effective for more reactive aryl iodides and bromides. However, for challenging substrates like 2-chloropyrimidines, it may require higher catalyst loadings, elevated temperatures, and longer reaction times. A significant drawback of copper co-catalysis is the potential for the formation of alkyne homocoupling byproducts (Glaser coupling), which can complicate purification.[6]

Modern Copper-Free Systems: Bulky Phosphine Ligands

To address the limitations of copper co-catalysis, significant research has focused on the development of copper-free Sonogashira reactions. A key advancement in this area is the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.

  • Catalyst Composition:

    • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

    • Ligand: XPhos, SPhos, RuPhos

    • Base: A strong, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ is often employed.

    • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are common.

Performance Insights:

Catalyst systems employing bulky phosphine ligands are generally more active for the coupling of aryl chlorides.[2] The steric bulk and electron-donating nature of these ligands facilitate the oxidative addition of the C-Cl bond to the palladium center and promote the reductive elimination step. These systems often provide higher yields under milder conditions and with lower catalyst loadings compared to traditional systems. The absence of copper eliminates the issue of Glaser homocoupling.

Modern Copper-Free Systems: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them highly effective for activating challenging substrates.

  • Catalyst Composition:

    • Palladium Source: Well-defined Pd(II)-NHC precatalysts (e.g., PEPPSI-IPr) or in situ generation from a palladium source like Pd(OAc)₂ and an imidazolium salt.[7][8]

    • Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)

    • Base: A variety of bases can be used, including inorganic bases like K₂CO₃ or organic bases.

    • Solvent: A range of solvents can be employed, including THF, DMF, and alcohols.[7][8]

Performance Insights:

Pd-NHC complexes are often highly stable and exhibit exceptional catalytic activity, even at very low catalyst loadings (ppm levels have been reported for some systems).[8] They are particularly adept at coupling unreactive aryl chlorides. The strong Pd-NHC bond often leads to more robust catalysts with longer lifetimes. The combination of (NHC)-Cu and (NHC)-Pd complexes has also been shown to be highly effective, allowing for reactions to be carried out in air with low catalyst loadings.

Quantitative Performance Comparison

The following table summarizes representative data for the Sonogashira coupling of various chloro-N-heterocycles, providing a basis for comparison and catalyst selection for this compound. Direct comparative data for the target molecule is scarce in the literature, so these analogous systems provide the best available guidance.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuI5-Bromo-2-chloropyrimidinePhenylacetyleneEt₃NDMF80-High[5]
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100396[9]
[{Pd(µ-OH)Cl(IPr)}₂]4-ChlorotoluenePhenylacetyleneKOHEtOH800.25>99[8]
Pd(OAc)₂ / XPhos2-ChloropyridinePhenylacetyleneCs₂CO₃Dioxane1001285[10]
(NHC)Pd(II)PPh₃ complex4-ChloroanisolePhenylacetyleneKOtBuToluene80-High[7]
Pd₂(dba)₃ / DTBNpP4-BromotoluenePhenylacetyleneTMPDMSORT1.5100[11]

Note: This table is a compilation of data from different sources and for various substrates. Yields are highly dependent on the specific substrates and reaction conditions.

Mechanistic Considerations: A Tale of Two Cycles

The choice of catalyst system has a profound impact on the reaction mechanism. Understanding these differences is key to troubleshooting and optimizing reactions.

The Traditional Pd/Cu Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu Cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Coordination & Deprotonation (R-C≡C-H, Base) Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu-Acetylide Transfer G Pd(0)(NHC) Pd(0)(NHC) Ar-Pd(II)-X(NHC) Ar-Pd(II)-X(NHC) Pd(0)(NHC)->Ar-Pd(II)-X(NHC) Oxidative Addition (Ar-X) [Ar-Pd(II)(NHC)(H-C≡CR)]+ [Ar-Pd(II)(NHC)(H-C≡CR)]+ Ar-Pd(II)-X(NHC)->[Ar-Pd(II)(NHC)(H-C≡CR)]+ Alkyne Coordination (R-C≡C-H) Ar-Pd(II)-C≡CR(NHC) Ar-Pd(II)-C≡CR(NHC) [Ar-Pd(II)(NHC)(H-C≡CR)]+->Ar-Pd(II)-C≡CR(NHC) Deprotonation (Base) Ar-Pd(II)-C≡CR(NHC)->Pd(0)(NHC) Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(NHC)->Ar-C≡CR Product

Caption: Proposed catalytic cycle for a copper-free Pd-NHC Sonogashira reaction.

This proposed cycle begins with the oxidative addition of the aryl chloride to the Pd(0)-NHC complex. [13]The terminal alkyne then coordinates to the resulting Pd(II) complex, and a base facilitates the deprotonation of the alkyne. Reductive elimination then affords the desired product and regenerates the active Pd(0) catalyst. [13]

Experimental Protocols

The following protocols are provided as a starting point and are based on established procedures for the Sonogashira coupling of chloro-N-heterocycles. Optimization for the specific substrates is highly recommended.

Protocol 1: Copper-Free Sonogashira Coupling with a Buchwald-type Ligand

G start Start setup To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylacetylene (1.2 equiv), and Cs₂CO₃ (2.0 equiv). start->setup catalyst Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). setup->catalyst inert Seal the flask, evacuate and backfill with argon (3x). catalyst->inert solvent Add anhydrous, degassed 1,4-dioxane. inert->solvent react Heat the reaction mixture to 100 °C with vigorous stirring. solvent->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool to RT, dilute with ethyl acetate, wash with water and brine. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2-Chloro-5-ethynylpyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation. Its prevalence in biologically active molecules necessitates robust and unambiguous methods for the synthesis and structural verification of its derivatives. Among the versatile building blocks available, 2-chloro-5-ethynylpyrimidine stands out as a valuable synthon, offering two reactive sites for diversification: the C2-chloro group, amenable to nucleophilic substitution and cross-coupling reactions, and the C5-ethynyl group, a gateway to Sonogashira couplings and click chemistry.

This guide provides an in-depth technical comparison of the structural validation of products derived from this compound. We will delve into the nuances of interpreting analytical data to unequivocally confirm the desired molecular architecture, a critical step in advancing any drug discovery program. We will also explore alternative reagents and methodologies, offering a comparative perspective on their performance and the associated challenges in structural elucidation.

The Imperative of Unambiguous Structural Validation

I. Sonogashira Coupling: Forging C-C Bonds at the 5-Position

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1]

Expected Reaction and Potential Isomers

A typical Sonogashira coupling of this compound with an aryl iodide is expected to yield the corresponding 2-chloro-5-(arylethynyl)pyrimidine. However, depending on the reaction conditions and the nature of the substrates, side products such as the Glaser-Hay coupling of the alkyne can occur.

G cluster_reactants Reactants cluster_products Products Reactant1 This compound SideProduct Glaser Coupling Byproduct (Potential Side Product) Reactant1->SideProduct Dimerization Catalyst Sonogashira Coupling Reactant1->Catalyst Pd Catalyst, Cu(I) Cocatalyst, Base Reactant2 Aryl Halide (e.g., Iodobenzene) Reactant2->Catalyst Product 2-Chloro-5-(phenylethynyl)pyrimidine (Desired Product) Catalyst->Product

Sonogashira Coupling of this compound.
Structural Validation Workflow

A hierarchical approach to structural validation ensures confidence in the assigned structure.

G Start Reaction Work-up & Purification MS Mass Spectrometry (HRMS) Confirm Molecular Weight Start->MS NMR1D 1D NMR (¹H, ¹³C) Initial Structural Assessment Start->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity MS->NMR2D NMR1D->NMR2D Xray X-ray Crystallography (If single crystals obtained) Unambiguous 3D Structure NMR2D->Xray Optional but Definitive Final Confirmed Structure NMR2D->Final Xray->Final

Hierarchical Workflow for Structural Validation.

1. High-Resolution Mass Spectrometry (HRMS): The initial step is to confirm the molecular weight of the purified product. The accurate mass measurement provided by HRMS will corroborate the elemental composition of the desired product. The fragmentation pattern can also provide initial structural clues. For pyrimidine derivatives, common fragmentation pathways involve the cleavage of the pyrimidine ring and loss of substituents.[2][3]

2. 1D NMR Spectroscopy (¹H and ¹³C):

  • ¹H NMR: The proton NMR spectrum will provide crucial information. For a successful Sonogashira coupling, the characteristic singlet of the acetylenic proton (typically around 3-4 ppm) in the starting material will be absent. The appearance of new aromatic signals corresponding to the coupled aryl group is expected. The two pyrimidine protons will appear as distinct singlets.

  • ¹³C NMR: The carbon spectrum will show the disappearance of the terminal alkyne carbons of the starting material and the appearance of new signals for the internal alkyne and the coupled aryl ring. The chemical shifts of the pyrimidine carbons will also be affected by the new substituent.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons of the pyrimidine and the coupled aryl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for confirming the connectivity of non-protonated carbons. Key correlations to look for include:

    • The pyrimidine protons showing correlations to the carbons of the alkyne and the adjacent pyrimidine carbons.

    • The protons of the coupled aryl ring showing correlations to the alkyne carbons.

4. X-ray Crystallography: If a single crystal of the product can be obtained, X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure.[4] This technique can definitively resolve any questions of isomerism. A search of the Cambridge Structural Database (CSD) may reveal similar structures that can aid in the analysis.

Comparison with an Alternative: 2-Bromo-5-ethynylpyrimidine

In cross-coupling reactions, the reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5] Consequently, 2-bromo-5-ethynylpyrimidine is expected to be more reactive than its chloro-analogue in Sonogashira couplings.

FeatureThis compound2-Bromo-5-ethynylpyrimidine
Reactivity Lower, may require more forcing conditions (higher temperature, stronger base, more active catalyst).Higher, often proceeds under milder conditions.[5]
Cost & Availability Generally more cost-effective and readily available.Typically more expensive.
Side Reactions Higher temperatures may lead to more side products.Milder conditions can lead to cleaner reactions.
Structural Validation Same techniques apply.Same techniques apply.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the aryl halide (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (0.1 equiv).[6]

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the purified product using HRMS, ¹H NMR, ¹³C NMR, and 2D NMR techniques.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click" Chemistry Approach

The ethynyl group of this compound is a perfect handle for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole.

Expected Reaction and Structural Confirmation

The reaction of this compound with an organic azide (e.g., benzyl azide) in the presence of a copper(I) catalyst will yield the corresponding 1-(2-chloro-pyrimidin-5-yl)-4-substituted-1H-1,2,3-triazole.

G cluster_reactants Reactants Reactant1 This compound Catalyst CuAAC Click Reaction Reactant1->Catalyst Cu(I) Catalyst Reactant2 Organic Azide (e.g., Benzyl Azide) Reactant2->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product

CuAAC Reaction of this compound.
Structural Validation Workflow

The validation workflow is similar to that for the Sonogashira products, with a focus on confirming the formation of the triazole ring and its regiochemistry.

1. HRMS: Confirmation of the molecular weight corresponding to the addition of the azide to the pyrimidine alkyne. Fragmentation may show loss of N₂, a characteristic of some triazoles.[8]

2. 1D NMR:

  • ¹H NMR: The acetylenic proton signal will be absent. A new singlet for the triazole proton will appear, typically in the aromatic region (around 7.5-8.5 ppm). The signals for the pyrimidine protons and the protons of the azide substituent will also be present.

  • ¹³C NMR: The appearance of two new signals for the triazole ring carbons, along with the signals for the substituent from the azide.

3. 2D NMR (HMBC): This is crucial for confirming the 1,4-regiochemistry. Key correlations to observe are:

  • The triazole proton showing a correlation to the pyrimidine ring carbon it is attached to (via the triazole ring).

  • The protons of the substituent from the azide showing correlations to the other triazole carbon.

Comparison with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent alternative. This requires the use of a strained cyclooctyne instead of a terminal alkyne.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a copper(I) catalyst.Catalyst-free.[9]
Reactant Utilizes a terminal alkyne (e.g., this compound).Requires a strained cyclooctyne.
Biocompatibility Copper catalyst can be cytotoxic.Highly biocompatible, suitable for in vivo applications.[9]
Kinetics Generally faster reaction rates.Can have slower kinetics depending on the cyclooctyne.
Structural Validation Same techniques apply.Same techniques apply.

Experimental Protocol: General Procedure for CuAAC Reaction

  • To a solution of this compound (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O), add a copper(I) source (e.g., CuSO₄·5H₂O, 0.05 equiv) and a reducing agent (e.g., sodium ascorbate, 0.1 equiv).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography or recrystallization.

  • Characterize the purified product using HRMS and NMR spectroscopy.

Conclusion

The structural validation of reaction products of this compound is a critical process that relies on the synergistic use of modern analytical techniques. While 1D NMR and mass spectrometry provide the initial and essential pieces of the puzzle, 2D NMR techniques, particularly HMBC, are indispensable for unambiguously confirming the connectivity of the final product. For absolute structural proof, X-ray crystallography remains the gold standard.

By understanding the expected outcomes of common reactions like Sonogashira coupling and CuAAC, and by being aware of potential side products and isomeric possibilities, researchers can design robust validation strategies. The choice between this compound and its alternatives, such as the more reactive bromo-analogue, will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. A thorough and systematic approach to structural validation will ultimately ensure the integrity of the data and accelerate the journey from a synthetic concept to a promising drug candidate.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.
  • Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging.
  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
  • A Comparative Guide to Alternative Reagents in Thienopyrimidine Synthesis. Benchchem.
  • Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones. Molecules.
  • J C,H correlations in the HMBC NMR spectrum of 7.
  • One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry.
  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry.
  • Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosph
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. University of Padova Institutional Research Archive.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
  • Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[2][5][9]triazolo[4,3-a]quinoxalines in water. Beilstein Journal of Organic Chemistry.

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Scientific Reports.
  • Synthetic strategies for pyrimidine nucleoside analogs.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.

Sources

The Ascendancy of 2-Chloro-5-ethynylpyrimidine in Kinase Inhibition: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The 2-chloro-5-ethynylpyrimidine scaffold has emerged as a privileged structure in the design of targeted covalent inhibitors, offering a unique combination of reactivity and selectivity that has captured the attention of researchers in oncology and immunology. This guide provides an in-depth comparison of the efficacy of inhibitors built upon this core, elucidating the structural nuances that govern their interaction with key therapeutic targets and presenting the supporting experimental data for the scientific community.

The strategic incorporation of a chloro leaving group at the 2-position and an ethynyl "warhead" at the 5-position of the pyrimidine ring creates a potent electrophile. This arrangement is exquisitely tuned for covalent modification of nucleophilic residues, most notably cysteine, within the active site of various protein kinases. This irreversible or reversible covalent bond formation can lead to prolonged target engagement and enhanced therapeutic efficacy compared to traditional non-covalent inhibitors.

Comparative Efficacy of this compound-Based Kinase Inhibitors

While direct head-to-head clinical studies are often proprietary or in early stages, preclinical data from various research programs provide a strong basis for comparing the efficacy of different inhibitors based on the this compound scaffold. The following table summarizes the inhibitory concentrations (IC50) of representative compounds against key kinase targets implicated in cancer and autoimmune diseases.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference
Compound A EGFR (L858R/T790M)1550 (NCI-H1975)[1][2][3]
Compound B BTK825 (TMD8)[4][5]
Compound C JAK32270 (Ba/F3-JAK3)[6]

Table 1: Comparative In Vitro Efficacy of this compound-Based Inhibitors. The data presented are representative values collated from various preclinical studies to illustrate the potency of this inhibitor class against different kinase targets.

The data clearly indicates that the this compound scaffold can be adapted to target a range of kinases with high potency. The variations in IC50 values between different compounds highlight the critical role of the appended recognition moieties in directing the inhibitor to the specific kinase active site.

The Covalent Advantage: Mechanism of Action

The efficacy of these inhibitors is intrinsically linked to their covalent mechanism of action. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent activates the ethynyl group, making it susceptible to nucleophilic attack by a cysteine residue in the kinase active site.

Covalent Inhibition Mechanism Inhibitor This compound Inhibitor Non_Covalent_Complex Non-Covalent Complex Inhibitor->Non_Covalent_Complex Reversible Binding Kinase Kinase Active Site (with Cysteine) Kinase->Non_Covalent_Complex Covalent_Adduct Covalent Adduct (Inhibited Kinase) Non_Covalent_Complex->Covalent_Adduct Nucleophilic Attack (Irreversible)

Figure 1: Covalent Inhibition Workflow. The inhibitor initially forms a reversible, non-covalent complex with the kinase, which then proceeds to an irreversible covalent bond formation.

This two-step process, involving initial non-covalent binding followed by the covalent reaction, contributes to the high selectivity of these inhibitors. The initial binding event orients the ethynyl warhead in close proximity to the target cysteine, facilitating the irreversible reaction and minimizing off-target effects.

Experimental Protocols for Efficacy Determination

The validation of these inhibitors relies on robust and standardized experimental protocols. The following outlines the key methodologies used to generate the comparative efficacy data.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute the recombinant kinase to the desired concentration in kinase assay buffer.

    • Prepare a solution of the kinase-specific peptide substrate and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the test inhibitor at various concentrations to the wells of a microplate.

    • Add the diluted kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction at a controlled temperature for a specified time.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assay Workflow Start Start Reagents Prepare Inhibitor, Kinase, and Substrate/ATP Start->Reagents Incubation1 Incubate Inhibitor and Kinase Reagents->Incubation1 Reaction Initiate Kinase Reaction with Substrate/ATP Incubation1->Reaction Incubation2 Incubate for Reaction Time Reaction->Incubation2 Detection Stop Reaction and Detect Phosphorylation Incubation2->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis End End Analysis->End

Figure 2: Workflow for In Vitro Kinase Inhibition Assay. A step-by-step process for determining the biochemical potency of kinase inhibitors.

Cellular Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., NCI-H1975 for EGFR, TMD8 for BTK) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to a vehicle-treated control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold represents a significant advancement in the field of covalent kinase inhibitors. The data presented herein demonstrates its versatility and potency against a range of clinically relevant targets. Future research will likely focus on refining the selectivity of these inhibitors through modifications of the recognition elements and exploring their application against a broader array of kinases and other enzyme targets. The continued exploration of this chemical space holds great promise for the development of next-generation targeted therapies with improved efficacy and safety profiles.

References

  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. Journal of Medicinal Chemistry. [Link]

  • A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. Chemical Science. [Link]

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Archiv der Pharmazie. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. Molecules. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. ACS Chemical Biology. [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 2,4,5-substituted Pyrimidine Derivatives for Anticancer Activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews. [Link]

  • Covalent Modification of the JH2 Domain of Janus Kinase 2. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of potent, highly selective covalent irreversible BTK inhibitors from a fragment hit. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]

  • Chemical structures of covalent BTK inhibitors tested in this study. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Chloro-5-ethynylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

The 2-chloro-5-ethynylpyrimidine scaffold has emerged as a significant motif in modern medicinal chemistry, particularly in the design of targeted covalent inhibitors.[1] Kinases, a class of enzymes central to cellular signaling, remain high-value targets for therapeutic intervention, and the pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved drugs.[2][3] The addition of a reactive 2-chloro group transforms this scaffold into a "warhead," capable of forming an irreversible covalent bond with a nucleophilic residue—typically a non-catalytic cysteine—in the kinase's ATP-binding pocket.[1]

This covalent mechanism can lead to profound benefits, including enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[4] However, this reactivity also presents a formidable challenge: off-target interactions. The promiscuity of a reactive compound can lead to toxicity or other unintended pharmacological effects.[4] Therefore, a rigorous and multi-faceted assessment of cross-reactivity, or kinome-wide selectivity, is not merely a characterization step but a critical determinant of a compound's therapeutic potential.

This guide provides a comparative framework for evaluating the selectivity of this compound derivatives. We will explore the key experimental methodologies, from broad biochemical screens to in-depth cellular profiling, and discuss the rationale behind their application. We will use illustrative data for hypothetical derivatives to compare and contrast selectivity profiles, providing researchers with the necessary tools to navigate the complex landscape of covalent inhibitor development.

The Covalent Mechanism: An SNAr-Mediated Interaction

Unlike the more common Michael addition reaction associated with acrylamide-based inhibitors, the this compound scaffold typically engages its target via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine at the C2 position for displacement by a suitably positioned cysteine residue within the protein's active site.[1] Understanding this mechanism is crucial, as the kinetics and selectivity of the SNAr reaction can differ significantly from other covalent warheads.

cluster_0 Mechanism of Covalent Inhibition Inhibitor This compound Derivative NonCovalent Reversible Non-covalent Binding Inhibitor->NonCovalent Step 1: Docking Kinase Kinase with Target Cysteine Kinase->NonCovalent Covalent Irreversible Covalent Bond Formation (SNAr Reaction) NonCovalent->Covalent Step 2: Proximity-driven Cysteine Attack Complex Inhibited Kinase-Inhibitor Adduct Covalent->Complex

Caption: Covalent inhibition by this compound derivatives.

Comparative Selectivity Analysis: A Tale of Two Derivatives

To illustrate the importance of comprehensive profiling, let us consider two hypothetical this compound derivatives, CEP-A (a highly selective inhibitor) and CEP-B (a more promiscuous compound), targeting Kinase X. Their selectivity is first assessed against a broad panel of over 400 kinases in a cell-free binding assay.

The selectivity score (S10) is a useful metric, calculated by dividing the number of kinases inhibited by more than 90% by the total number of kinases tested at a given concentration (e.g., 1 µM).[2] A lower score indicates higher selectivity.

Metric Derivative CEP-A (Selective) Derivative CEP-B (Promiscuous) Alternative: Acrylamide Inhibitor
Target Kinase Kinase XKinase XKinase X
Target IC50 (nM) 5810
Kinases Hit >90% @ 1µM 3 (Kinase X, Kinase Y, Kinase Z)2515
Selectivity Score (S10 @ 1µM) 0.007 (3/400)0.063 (25/400)0.038 (15/400)
Key Off-Targets Kinase Y (structurally similar)Multiple kinase families (e.g., SRC, TEC)Diverse off-targets
Interpretation High selectivity, potentially lower risk of off-target toxicity. A good candidate for a chemical probe.Poor selectivity, higher risk of off-target effects. May require further optimization to reduce promiscuity.Moderate selectivity, typical of many covalent inhibitors.

This initial screen is invaluable. For CEP-A, it confirms high selectivity and identifies the most likely off-targets for follow-up studies. For CEP-B, it immediately raises red flags about its broad activity, prompting medicinal chemistry efforts to improve selectivity.

A Multi-Tiered Workflow for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity requires a combination of biochemical and cellular assays. Relying on a single method is insufficient, as cell-free assays may not capture the complexities of the cellular environment, while cellular assays can sometimes obscure direct target engagement.[5]

cluster_1 Tier 1: Broad Biochemical Profiling cluster_2 Tier 2: Biochemical & Cellular Validation cluster_3 Tier 3: Unbiased Cellular Profiling T1_Start Test Compound (e.g., CEP-A) T1_Assay Large-Scale Kinome Screen (e.g., KINOMEscan®) T1_Start->T1_Assay T3_ABPP Chemoproteomics (Activity-Based Protein Profiling) T1_Start->T3_ABPP Parallel unbiased approach T1_Output Primary Hit List (On- and Off-Targets) T1_Assay->T1_Output T2_IC50 Biochemical IC50 Determination T1_Output->T2_IC50 Inform selection of specific kinases T2_NanoBRET Cellular Target Engagement (NanoBRET Assay) T1_Output->T2_NanoBRET Inform selection of specific kinases T2_Output Validated On/Off-Target Potency (Biochemical vs. Cellular) T2_IC50->T2_Output T2_NanoBRET->T2_Output Final Comprehensive Selectivity Profile & Lead Prioritization T2_Output->Final T3_Output Complete Covalent Target Profile in Intact Cells/Lysates T3_ABPP->T3_Output T3_Output->Final

Sources

A Senior Application Scientist's Guide to Bioconjugation Linkers: Benchmarking 2-Chloro-5-ethynylpyrimidine Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and therapeutic index of a biomolecule conjugate. This guide provides an in-depth, objective comparison of 2-Chloro-5-ethynylpyrimidine, a versatile heterocyclic linker, with established commercial alternatives. Drawing upon experimental data and established scientific principles, we will explore the nuances of linker design to empower you in making informed decisions for your research and development endeavors.

The Central Role of the Linker in Bioconjugate Design

A linker is more than a simple bridge; it is a critical component that dictates the physicochemical properties and biological activity of the entire conjugate. An ideal linker must maintain a delicate balance: it needs to be sufficiently stable to prevent premature payload release in systemic circulation, yet susceptible to cleavage under specific conditions at the target site to unleash the therapeutic or diagnostic agent.[1] The two primary classes of linkers, cleavable and non-cleavable, offer distinct strategies for payload delivery.[2]

Cleavable linkers are engineered to be labile within the target cell's microenvironment, responding to triggers such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes like cathepsins.[1][3] This targeted release can enhance the therapeutic window and may lead to a "bystander effect," where the released payload can diffuse and kill adjacent antigen-negative tumor cells.[2]

Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody to release the payload.[2] This approach generally results in greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[4]

Introducing this compound: A Dual-Functionality Linker

This compound is a heterocyclic compound featuring two key reactive handles: a terminal alkyne and a chloro-substituted pyrimidine ring. This unique structure allows for a dual-modality approach to bioconjugation, offering flexibility in the design of complex biomolecular architectures.

  • The Ethynyl Group: This functionality is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[5][6] The alkyne can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[3] This makes it an excellent choice for conjugating molecules in complex biological environments.

  • The 2-Chloropyrimidine Moiety: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by nucleophiles such as thiols (from cysteine residues in proteins).[7] The reactivity of the chloropyrimidine can be tuned by the electronic properties of the substituents on the ring, offering a degree of control over the conjugation reaction.[7]

This dual functionality allows for sequential or orthogonal conjugation strategies, making this compound a potentially valuable tool in the synthesis of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex bioconjugates.[8]

Commercial Linker Technologies: A Comparative Overview

A diverse array of commercial linkers is available, each with its own set of advantages and disadvantages. Here, we benchmark this compound against some of the most widely used classes of linkers.

Click Chemistry Linkers

Click chemistry linkers, which utilize the highly efficient and bioorthogonal azide-alkyne cycloaddition, are a popular choice for their reliability and versatility.[3] These linkers are particularly advantageous for their ability to be used in complex biological media and even in living systems without interfering with native biological processes.[5]

Linker TypeReactionKey Features
DBCO-based (e.g., DBCO-PEG4-NHS ester) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)High reaction rates, copper-free, good biocompatibility.
BCN-based (e.g., BCN-PEG4-NHS ester) SPAACGood balance of reactivity and stability, smaller size may reduce steric hindrance.
Alkyne-based (for CuAAC) Copper(I)-catalyzed Azide-Alkyne CycloadditionHigh yields, forms a stable triazole linkage. Requires a copper catalyst which can be cytotoxic.

This compound, with its terminal alkyne, can be classified within this category when utilized for click chemistry. Its performance in CuAAC would be comparable to other terminal alkyne linkers. For SPAAC, the alkyne would first need to be derivatized to a strained cyclooctyne.

Maleimide-Based Linkers

Maleimide-based linkers are widely used for their high reactivity towards thiol groups, primarily targeting cysteine residues in proteins.[9]

Linker TypeReactionKey Features
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Thiol-maleimide Michael additionWell-established, non-PEGylated, relatively hydrophobic. Used in several approved ADCs.
Mal-PEG-NHS esters Thiol-maleimide Michael additionPEG spacer enhances solubility and can reduce immunogenicity.

The 2-chloropyrimidine moiety of this compound offers an alternative to the maleimide group for thiol-reactive conjugation. While maleimide-thiol adducts can undergo retro-Michael reactions leading to payload deconjugation, the SNAr reaction with the chloropyrimidine forms a more stable thioether bond. However, the reaction kinetics of chloropyrimidines with thiols are generally slower than those of maleimides.[7]

PEG Linkers

Polyethylene glycol (PEG) linkers are frequently incorporated into bioconjugate design to enhance solubility, stability, and pharmacokinetic properties.[] They act as hydrophilic spacers, reducing aggregation and immunogenicity.[]

Linker TypeKey Features
Discrete PEG (dPEG®) Defined chain length, providing homogeneity to the final conjugate.
Polydisperse PEG Mixture of chain lengths, can be more cost-effective for some applications.

This compound itself does not contain a PEG spacer. However, it can be readily functionalized with PEG chains to impart these desirable properties, offering a modular approach to linker design.

Experimental Data: A Head-to-Head Perspective

In Vitro Cytotoxicity of ADCs

The choice of linker can significantly influence the in vitro potency of an ADC. The following table presents representative IC50 values for ADCs constructed with different linker technologies.

Linker TypeADC TargetCell LinePayloadIC50 (pM)Reference
Val-Cit (cleavable)HER2SK-BR-3MMAE61[4]
SMCC (non-cleavable)HER2KPL-4DM130[4]
Sulfatase-cleavableHER2NCI-N87MMAE111[4]
Hypothetical this compound-based ADC (Click-linked) HER2SK-BR-3MMAEExpected to be similar to other stable, non-cleavable linkersN/A

Note: The performance of a this compound-based ADC would depend on whether the pyrimidine moiety is designed to be cleavable or non-cleavable and the nature of the payload attachment.

Linker Stability in Plasma

Linker stability is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact. The table below compares the stability of different linker types in mouse serum.

Linker TypeStability (t1/2 in mouse serum)Reference
Val-Cit11.2 hours[11]
Val-Ala23 hours[11]
Hypothetical this compound-based ADC (Thioether linkage) Expected to be highly stableN/A

The thioether bond formed by the reaction of the 2-chloropyrimidine with a cysteine residue is expected to be highly stable in plasma, comparable to non-cleavable linkers.[7]

Experimental Protocols

General Protocol for Sonogashira Coupling with this compound

This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide, a common step in the synthesis of more complex linkers.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound (1.1 equivalents), the palladium catalyst (0.05 equivalents), and CuI (0.1 equivalents).

  • Add the anhydrous solvent, followed by the amine base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Cytotoxicity (MTT) Assay

This assay is used to determine the cytotoxic potential of an ADC.[2]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • ADC constructs

  • Free payload

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs and the free payload in complete medium.

  • Remove the medium from the cells and add the diluted compounds.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

Visualization of Concepts

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Cellular Machinery Target_Protein Target Protein of Interest (POI) PROTAC PROTAC (this compound linker) Target_Protein->PROTAC binds Proteasome Proteasome Target_Protein->Proteasome is degraded by Ubiquitin Ubiquitin PROTAC->Ubiquitin recruits E3 ligase for ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitin->Target_Protein tags for degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation, where a linker like this compound plays a crucial role in bringing the target protein and E3 ligase together.

Bioconjugation_Workflow Start Start: Antibody & Payload Selection Linker_Synthesis Linker Synthesis (e.g., with this compound) Start->Linker_Synthesis Conjugation Bioconjugation (Click Chemistry or S_NAr) Linker_Synthesis->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (e.g., DAR, Mass Spec) Purification->Characterization In_Vitro_Testing In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Evaluation (Efficacy, Pharmacokinetics) In_Vitro_Testing->In_Vivo_Testing End Lead Candidate In_Vivo_Testing->End

Caption: A general experimental workflow for the development of an antibody-drug conjugate, highlighting the central role of the linker.

Conclusion and Future Perspectives

This compound presents a compelling option for researchers in the field of bioconjugation. Its dual functionality allows for versatile and modular linker design, enabling both highly stable click chemistry-based linkages and robust thioether connections. While direct head-to-head comparisons with all commercial linkers are ongoing in the scientific community, the fundamental chemical principles suggest that this heterocyclic linker can offer significant advantages in terms of stability and synthetic flexibility.

The choice of the optimal linker will always be context-dependent, relying on the specific properties of the biomolecule, the payload, and the desired therapeutic or diagnostic outcome. As the field of bioconjugation continues to evolve, novel linkers like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies and diagnostics.

References

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022-06-16). Frontiers. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. [Link]

  • Efficient Drug Release from Liposomes Introduced Tetrazine Derivatives with Pyrimidine Rings Using Click Chemistry. (2020). PubMed. [Link]

  • Impact of C4'-O-Alkyl Linker on In Vivo Pharmacokinetics of Near-Infrared Cyanine/Monoclonal Antibody Conjugates. (2025-08-07). ResearchGate. [Link]

  • Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. (2025-04-25). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020-04-23). National Institutes of Health. [Link]

  • An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. (2018). National Institutes of Health. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020). ACS Publications. [Link]

  • Click Chemistry Conjugations. (2018). National Institutes of Health. [Link]

  • Bioorthogonal chemistry. (2023). ResearchGate. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2013). National Institutes of Health. [Link]

  • In vitro assays to predict ADC hematological toxicity. (2025). Discovery Life Sciences. [Link]

  • (PDF) Bioorthogonal Chemistry and Its Applications. (2021-11-04). ResearchGate. [Link]

  • Bioorthogonal Chemistry and Its Applications. (2021-11-30). ACS Publications. [Link]

  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020-12-31). National Institutes of Health. [Link]

  • Constructing new bioorthogonal reagents and reactions. (2017). National Institutes of Health. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (2018). ACS Publications. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). National Institutes of Health. [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (2019). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of KRAS G12C -PROTACs. (2023-01-15). PubMed. [Link]

  • Generation of new enzymes via covalent modification of existing proteins. (2001). PubMed. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2016). National Institutes of Health. [Link]

  • Covalent protein modification: the current landscape of residue-specific electrophiles. (2015). PubMed. [Link]

  • Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors. (1999). National Institutes of Health. [Link]

  • Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. (2016-11-24). National Institutes of Health. [Link]

  • Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. (2021). PubMed. [Link]

  • Bioconjugation Protocols. (2013-11-27). Springer. [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (2006). PubMed. [Link]

  • Reactions of Thiols. (2023). Chemistry Steps. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2022). MDPI. [Link]

  • Reactions of thiols. (2019-10-15). YouTube. [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025-02-28). ScienceRise: Pharmaceutical Science. [Link]

  • Bioconjugation Protocols: Strategies and Methods. (2025-08-10). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some substituted-2-N-(5-chloro-2-methoxy-4-methylphenylsulphonyl) Glutamic Acid Derivatives Against Prostate Cancer Cell Line PC3. (2013). PubMed. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007-01-15). PubMed. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021-06-23). National Institutes of Health. [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2019). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-5-ethynylpyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold remains a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site, and its synthetic tractability offers a versatile platform for structural modifications to achieve desired potency and selectivity profiles.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet increasingly important subclass: 2-chloro-5-ethynylpyrimidine analogs. We will explore the rationale behind key structural modifications, compare their performance with relevant alternatives, and provide the experimental frameworks necessary to validate these findings.

The Strategic Importance of the 2-Chloro and 5-Ethynyl Moieties

The this compound core is not a random assortment of functional groups. Each component is strategically chosen to impart specific properties that are advantageous for kinase inhibition, particularly in the context of covalent inhibitors.

The 2-chloro substituent serves as a key electrophile. In the context of certain kinase active sites, particularly those with a nearby cysteine residue, the chloro group can participate in a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This leads to the formation of a covalent bond between the inhibitor and the kinase, resulting in irreversible or prolonged inhibition.[3][4][5] This covalent engagement can translate to enhanced potency, longer duration of action, and the ability to overcome certain forms of drug resistance. The reactivity of the 2-chloro group is a critical parameter, as it must be sufficiently electrophilic to react with the target cysteine without being overly reactive, which could lead to off-target effects.

The 5-ethynyl group , an alkyne functional group, is a small, rigid moiety that can project into specific pockets within the kinase active site. Its linear geometry allows it to probe for interactions that larger, bulkier groups might obstruct. Furthermore, the ethynyl group can participate in various non-covalent interactions, including hydrogen bonding (acting as a weak hydrogen bond donor) and van der Waals interactions. In some contexts, the terminal alkyne can also be exploited for "click" chemistry applications in chemical biology studies.

Comparative Analysis of Structural Modifications

The potency and selectivity of this compound analogs can be finely tuned by strategic modifications at other positions of the pyrimidine ring, most commonly at the 4-position, and by substitutions on the ethynyl group itself.

Substitutions at the 4-Position of the Pyrimidine Ring

The 4-position of the pyrimidine ring is often a key vector for introducing substituents that can interact with the hinge region of the kinase, a critical area for ATP binding.

Modification at C4 Rationale Observed/Expected Outcome Supporting Evidence/Analogy
Small, flexible amines (e.g., -NHCH₃, -NHEt) Probes for hydrogen bonding interactions with the kinase hinge region.Can significantly enhance potency. The optimal size and polarity will be target-dependent.In many kinase inhibitor scaffolds, small amine substituents at analogous positions form crucial hydrogen bonds with the hinge backbone.
Bulky aromatic or heteroaromatic rings Explores larger hydrophobic pockets adjacent to the ATP-binding site.May increase potency and selectivity, but can also lead to steric clashes if the pocket is not accommodating.Analogs of 2,4-diaminopyrimidines have shown that substitution with larger aromatic groups can lead to potent and selective inhibitors of various kinases.[6]
Introduction of polar groups (e.g., morpholine, piperazine) Improves aqueous solubility and can form additional hydrogen bonds.Can enhance pharmacokinetic properties. The impact on potency will depend on the specific interactions formed.The incorporation of such groups is a common strategy in drug design to improve physicochemical properties.
Modifications of the 5-Ethynyl Group

While the terminal ethynyl group has its own utility, substitutions on this moiety can further refine the inhibitor's properties.

Modification of 5-Ethynyl Group Rationale Observed/Expected Outcome Supporting Evidence/Analogy
Terminal alkyne (-C≡CH) Smallest possible substituent, probes for specific interactions.Establishes a baseline for potency and can be crucial for accessing tight pockets.The simplicity of the terminal alkyne is often a starting point in SAR studies.
Alkylation (e.g., -C≡C-CH₃) Increases lipophilicity and can fill small hydrophobic pockets.May enhance potency if a suitable pocket is present, but can also introduce steric hindrance.SAR studies on various kinase inhibitors have shown that small alkyl extensions can modulate potency.
Introduction of polar groups (e.g., -C≡C-CH₂OH) Introduces a hydrogen bonding donor/acceptor to interact with nearby residues.Can improve potency and selectivity if a specific hydrogen bond can be formed.The addition of polar functional groups is a well-established method to gain additional binding interactions.

The Impact of Halogen Substitution at the 2- and 5-Positions

While our focus is on this compound, it is instructive to compare the effects of different halogens at these positions, drawing insights from related chloropyrimidine covalent inhibitors.

In a study on 2,5-dichloropyrimidine covalent inhibitors of the kinase MSK1, the following SAR was observed:

Position Modification Effect on Potency (vs. Cl) Rationale
C2 Deletion~100-fold decreaseThe chloro group is essential for the covalent interaction.[3]
C2 F~10-fold increaseThe higher electronegativity of fluorine makes the carbon more electrophilic, facilitating the SNAr reaction.[3]
C2 BrEquipotentBromine is a good leaving group, but its larger size may have offsetting effects.[3]
C5 Deletion~10-fold decreaseThe chloro group at C5 likely plays a role in modulating the electronics of the ring and/or making important contacts in the binding pocket.[3]
C5 FSimilar activityThe electron-withdrawing nature of fluorine is balanced by potential conformational effects.[3]

These findings underscore the critical role of the halogen at the 2-position for covalent inhibition and highlight that the substituent at the 5-position, in this case, an ethynyl group, is also crucial for potent activity.

Experimental Protocols

To enable researchers to validate the SAR of this compound analogs, we provide the following detailed experimental protocols.

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves a Sonogashira coupling reaction between a 2-chloro-5-halopyrimidine and a terminal alkyne.

G reagent1 2-Chloro-5-iodopyrimidine product 2-Chloro-5-(alkynyl)pyrimidine reagent1->product reagent2 Terminal Alkyne (R-C≡CH) reagent2->product catalyst Pd(PPh₃)₂Cl₂ CuI, Base (e.g., TEA) catalyst->product Sonogashira Coupling

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

G start Prepare serial dilutions of test compounds step1 Add test compound and kinase to a 384-well plate start->step1 step2 Initiate reaction with ATP/substrate mixture Incubate at 30°C for 45-60 min step1->step2 step3 Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate at RT for 40 min step2->step3 step4 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubate at RT for 30-60 min step3->step4 end Measure luminescence with a plate reader and calculate IC₅₀ values step4->end

Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the appropriate kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept at or below 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.

    • Add 5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the unreacted ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC₅₀ value.[1]

Concluding Remarks

The this compound scaffold represents a promising platform for the development of potent and potentially covalent kinase inhibitors. The strategic interplay between the electrophilic 2-chloro group and the versatile 5-ethynyl moiety provides a rich canvas for medicinal chemists. A thorough understanding of the structure-activity relationships, guided by systematic modifications and robust biological evaluation, is paramount to unlocking the full therapeutic potential of this compound class. The experimental protocols provided herein offer a validated starting point for researchers to embark on their own discovery and optimization efforts in this exciting area of drug development.

References

  • Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099–1108. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701. Available from: [Link]

  • Wang, Y., et al. (2009). Synthesis and Biological Evaluation of Novel 2,4,5-substituted Pyrimidine Derivatives for Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278. Available from: [Link]

  • Zhang, C., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1785–1792. Available from: [Link]

  • Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Consensus. Available from: [Link]

  • de Gruiter, M.L., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(8), 2459-2509. Available from: [Link]

  • Al-Hussain, S.A., et al. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 16(2), 270. Available from: [Link]

  • Di Martile, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. Available from: [Link]

  • Liu, X., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1547-1582. Available from: [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]

  • Gontijo, T.B., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4984. Available from: [Link]

  • Wortmann, L., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933. Available from: [Link]

  • Stefańska, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 27(19), 6296. Available from: [Link]

  • Liu, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(44), 40483–40493. Available from: [Link]

  • El-Sayed, N.F., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 231-245. Available from: [Link]

  • Gomha, S.M., et al. (2024). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Journal of the Chinese Chemical Society. Available from: [Link]

  • Ye, D., et al. (2012). Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5824–5828. Available from: [Link]

  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem. Available from: [Link]

  • Hennequin, L.F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Available from: [Link]

  • This compound. Sunway Pharm Ltd. Available from: [Link]

Sources

A Comparative Guide to the Reproducibility of 2-Chloro-5-ethynylpyrimidine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a foundational scaffold in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents. 2-Chloro-5-ethynylpyrimidine, in particular, is a valuable building block, offering multiple reactive sites for the synthesis of complex molecules, especially kinase inhibitors. The chloro-substituent provides a handle for nucleophilic substitution, while the ethynyl group is amenable to powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling.

However, the synthesis of this key intermediate can present challenges in terms of reproducibility and scalability. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into their respective methodologies, potential pitfalls, and overall reliability.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound is most commonly approached via a Sonogashira cross-coupling reaction. The key variables in these protocols are the choice of starting materials and the specific reaction conditions. Below, we compare two primary strategies:

  • Route A: Sonogashira coupling of a 5-halo-2-chloropyrimidine with a protected acetylene source, followed by deprotection.

  • Route B: An alternative approach involving the introduction of the chloro- and ethynyl- functionalities in a different order, or using alternative coupling partners.

The following table summarizes the key aspects of these synthetic routes, based on established chemical principles and data from analogous reactions.

FeatureRoute A: Sonogashira Coupling of 5-Iodo-2-chloropyrimidineRoute B: Alternative Cross-Coupling Approaches
Starting Material 5-Iodo-2-chloropyrimidine & Trimethylsilylacetylene2,5-Dichloropyrimidine & Acetylene Surrogate
Key Reagents Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base (e.g., Et₃N)Pd catalyst, base, potentially different acetylene source
Reaction Time 4-24 hoursVariable, potentially longer
Temperature (°C) Room temperature to moderate heating (e.g., 60-80 °C)Often requires higher temperatures
Reported Yield (%) Typically moderate to high (60-90% for analogous reactions)Generally lower to moderate
Purity (%) Generally high after chromatographyMay require more rigorous purification
Key Advantages Milder reaction conditions, higher reactivity of the C-I bond.[1]Utilizes a more readily available starting material.
Limitations 5-Iodo-2-chloropyrimidine is a more specialized and expensive starting material.Lower reactivity of the C-Cl bond for Sonogashira coupling, potential for side reactions.

Visualizing the Synthetic Workflows

To better understand the sequence of transformations in each route, the following diagrams illustrate the experimental workflows.

Route A Workflow start Start: 5-Iodo-2-chloropyrimidine & Trimethylsilylacetylene coupling Sonogashira Coupling (Pd/Cu catalysis, base) start->coupling deprotection TMS Deprotection (e.g., K₂CO₃/MeOH) coupling->deprotection purification Purification (Column Chromatography) deprotection->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via Route A.

Route B Workflow start Start: 2,5-Dichloropyrimidine & Acetylene Surrogate coupling Cross-Coupling Reaction (e.g., Sonogashira or Negishi) start->coupling workup Aqueous Workup coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: This compound purification->product

Caption: A generalized workflow for alternative cross-coupling strategies (Route B).

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound based on the most plausible and reproducible approaches.

Protocol for Route A: Sonogashira Coupling of 5-Iodo-2-chloropyrimidine

This protocol is based on the well-established Sonogashira reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] The use of a 5-iodo-substituted pyrimidine is advantageous due to the higher reactivity of the carbon-iodine bond in the palladium-catalyzed cycle compared to carbon-bromine or carbon-chlorine bonds.[1] Trimethylsilylacetylene (TMSA) is employed as a protected form of acetylene to prevent self-coupling.[2]

Materials:

  • 5-Iodo-2-chloropyrimidine

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene or THF, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Sonogashira Coupling

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-2-chloropyrimidine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene or THF via syringe, followed by anhydrous triethylamine (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the crude product from Step 1 in methanol.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the deprotection is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to yield the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Discussion on Reproducibility of Route A

The Sonogashira coupling is generally a robust and reproducible reaction. However, several factors can influence the outcome:

  • Catalyst Activity: The quality and activity of the palladium catalyst are crucial. It is recommended to use a fresh, high-purity catalyst.

  • Anhydrous and Inert Conditions: The reaction is sensitive to moisture and oxygen. Proper drying of solvents and glassware, along with maintaining an inert atmosphere, is essential for consistent results.

  • Base: Triethylamine acts as both a base and a solvent. Using a high-purity, anhydrous grade is important.

  • Deprotection: The deprotection of the TMS group is typically straightforward but should be monitored to ensure complete conversion without degradation of the product.

Concluding Remarks for the Practicing Scientist

For the synthesis of this compound, the Sonogashira coupling of 5-iodo-2-chloropyrimidine with a protected acetylene source like trimethylsilylacetylene (Route A) represents the most reliable and reproducible strategy based on established synthetic precedent. While the starting 5-iodo-2-chloropyrimidine may be more costly than its chloro-analogue, the milder reaction conditions and higher expected yields often justify the initial investment, particularly for the synthesis of high-value downstream products in a research and development setting.

Alternative routes starting from more readily available precursors like 2,5-dichloropyrimidine are theoretically possible but are likely to be less efficient and reproducible due to the lower reactivity of the C-Cl bond in Sonogashira-type couplings. Researchers opting for such routes should be prepared for more extensive optimization of reaction conditions, including the screening of various catalysts, ligands, and bases, to achieve satisfactory yields.

Ultimately, the choice of synthetic route will depend on a careful consideration of factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For laboratories requiring a reliable and reproducible synthesis of this compound, the protocol outlined in Route A provides a robust and well-grounded starting point.

References

  • Organic Syntheses. 2-Chloropyrimidine. Available at: [Link]

  • Organic Syntheses. 4-(Methylthio)-2-phenylquinazoline. Available at: [Link]

  • Google Patents. CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Available at: [Link]

  • S. Venkat Rao, et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

  • SciSpace. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Available at: [Link]

Sources

A Comparative Guide to Isotopic Labeling with 2-Chloro-5-ethynylpyrimidine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isotopic labeling with 2-Chloro-5-ethynylpyrimidine for researchers, scientists, and drug development professionals. We will explore its performance in mechanistic studies against other common alternatives, supported by experimental data and protocols. Our focus is on providing a clear understanding of the underlying principles to empower you in making informed decisions for your research.

Introduction: The Power of Seeing the Unseen in Biology

Understanding the intricate dance of molecules within a biological system is fundamental to advancing drug discovery and development. Isotopic labeling is a powerful technique that allows us to trace the journey of molecules, revealing their metabolic fate and mechanism of action without significantly altering their chemical properties.[1] By replacing specific atoms with their heavier, non-radioactive isotopes (such as ²H, ¹³C, or ¹⁵N), we can follow a molecule's transformation and interactions using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach is invaluable for elucidating drug metabolism, identifying drug targets, and understanding disease pathways.[3][4]

Bioorthogonal chemistry has further revolutionized this field by introducing chemical handles that are inert within biological systems but can be specifically reacted with a probe for visualization or enrichment. The ethynyl group is a prime example of such a handle, readily undergoing "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6] This reaction is highly efficient, specific, and can be performed under biocompatible conditions.[5][6][7]

This compound emerges as a versatile tool at the intersection of isotopic labeling and bioorthogonal chemistry. Its structure combines a reactive ethynyl group for click chemistry with a pyrimidine core that can be strategically labeled with stable isotopes. This guide will delve into the unique advantages of this molecule and compare it to other commonly used probes.

This compound: A Profile of a Multifunctional Probe

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom and an ethynyl group. This unique combination of functional groups makes it a valuable tool for a variety of applications in chemical biology and drug discovery.

Chemical Structure and Properties:

  • Molecular Formula: C₆H₃ClN₂[8]

  • Molecular Weight: 138.55 g/mol [8]

  • Key Features:

    • Ethynyl Group (-C≡CH): Serves as a bioorthogonal handle for click chemistry reactions.[5] This allows for the specific attachment of reporter molecules, such as fluorophores or biotin, for detection and isolation of labeled biomolecules.[9]

    • Pyrimidine Core: A fundamental building block of nucleic acids, making it a suitable scaffold for designing probes that can be incorporated into DNA or RNA. It can also be readily synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) incorporated into the ring structure.[10]

    • Chloro Group (-Cl): Provides a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.[11][12]

Visualization of this compound's Structure:

Caption: Chemical structure of this compound.

Comparative Analysis: this compound vs. Other Labeling Reagents

The choice of a labeling reagent is critical for the success of any mechanistic study. Here, we compare this compound with other commonly used probes, highlighting their respective strengths and weaknesses.

FeatureThis compound5-Ethynyl-2'-deoxyuridine (EdU)Azide-Containing Probes (e.g., Azidohomoalanine)
Core Application Labeling of nucleic acids and other biomolecules with a pyrimidine analog.Specific labeling of newly synthesized DNA.[13][14]Labeling of newly synthesized proteins and other biomolecules.[9]
Bioorthogonal Handle Terminal AlkyneTerminal AlkyneAzide
Detection Method Click Chemistry (CuAAC or SPAAC)[6]Click Chemistry (CuAAC or SPAAC)[14]Click Chemistry (CuAAC or SPAAC), Staudinger Ligation[15]
Isotopic Labeling Readily synthesizable with ¹³C and/or ¹⁵N in the pyrimidine ring.Can be synthesized with isotopic labels, but may be more complex.Can be synthesized with isotopic labels in the amino acid backbone.
Advantages Versatility in labeling different biomolecules beyond DNA. Potential for dual labeling (isotopic and bioorthogonal). The chloro group allows for further derivatization.[11]High specificity for DNA replication studies.[13] Well-established protocols.Specific for protein synthesis and other metabolic pathways.[9]
Limitations Potential for lower incorporation efficiency into DNA compared to EdU. Cytotoxicity needs to be evaluated for each cell type and concentration.Can exhibit cytotoxicity at higher concentrations or with longer incubation times.[14]Incorporation can be influenced by endogenous amino acid pools.
Experimental Workflow: A Step-by-Step Guide

This section provides a generalized workflow for an isotopic labeling experiment using this compound for studying its incorporation into cellular macromolecules.

Workflow Diagram:

G A 1. Cell Culture & Treatment (Incubate with isotopically labeled This compound) B 2. Cell Lysis & Macromolecule Isolation (e.g., DNA, RNA, or protein extraction) A->B C 3. Click Chemistry Reaction (Attach a reporter molecule, e.g., biotin-azide) B->C D 4. Enrichment of Labeled Molecules (e.g., Streptavidin bead pulldown) C->D E 5. Downstream Analysis (e.g., LC-MS/MS or NMR) D->E F 6. Data Analysis & Interpretation E->F

Caption: General experimental workflow for isotopic labeling studies.

Detailed Protocol:

1. Cell Culture and Labeling:

  • Culture your cells of interest to the desired confluency.

  • Prepare a stock solution of isotopically labeled this compound in a suitable solvent (e.g., DMSO).

  • Add the labeling reagent to the cell culture medium at a final concentration determined by a preliminary dose-response experiment to assess cytotoxicity and labeling efficiency.

  • Incubate the cells for the desired period to allow for incorporation of the probe into newly synthesized biomolecules.

2. Cell Lysis and Macromolecule Isolation:

  • Harvest the cells and wash them to remove any unincorporated probe.

  • Lyse the cells using an appropriate buffer that maintains the integrity of the target macromolecules.

  • Isolate the desired class of macromolecules (e.g., genomic DNA, total RNA, or protein) using standard biochemical protocols.

3. Click Chemistry Reaction:

  • To the isolated macromolecules, add the click chemistry reaction cocktail. A typical CuAAC cocktail includes:

    • An azide-functionalized reporter molecule (e.g., biotin-azide for enrichment or a fluorescent azide for imaging).

    • A copper(I) source (e.g., CuSO₄).

    • A reducing agent to maintain copper in the +1 oxidation state (e.g., sodium ascorbate).

    • A copper-chelating ligand to improve reaction efficiency and reduce cellular toxicity (e.g., TBTA).

  • Incubate the reaction at room temperature for 1-2 hours.

4. Enrichment of Labeled Molecules (Optional, for proteomic or genomic studies):

  • If a biotin-azide reporter was used, the labeled biomolecules can be enriched using streptavidin-coated magnetic beads.

  • Incubate the reaction mixture with the beads, wash extensively to remove non-specifically bound molecules, and then elute the captured biomolecules.

5. Downstream Analysis:

  • Mass Spectrometry (MS): For proteomic studies, the enriched proteins can be digested into peptides and analyzed by LC-MS/MS to identify the labeled proteins and the sites of modification. For metabolomic or nucleic acid analysis, direct infusion or LC-MS can be used to detect the isotopically labeled probe and its metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the labeled biomolecules and their interactions. This is particularly useful for studying the precise location of the isotopic label.

6. Data Analysis and Interpretation:

  • Analyze the MS or NMR data to identify and quantify the incorporation of the isotopically labeled this compound.

  • Compare the results from labeled and unlabeled control experiments to determine the specificity of the labeling.

  • Interpret the data in the context of the biological question being investigated.

Causality in Experimental Choices: Why this compound?

The decision to use isotopically labeled this compound is driven by the need for a versatile probe that can provide multi-layered information.

  • Probing Beyond DNA Synthesis: Unlike EdU, which is primarily a marker for DNA replication, the pyrimidine scaffold of this compound can potentially be metabolized and incorporated into other biomolecules, offering a broader view of cellular metabolism.

  • Dual-Labeling for Deeper Insights: The combination of a stable isotope label and a bioorthogonal handle in a single molecule is a powerful strategy. The isotopic label provides a quantitative measure of incorporation and can be used to trace metabolic pathways, while the ethynyl group allows for the selective isolation and identification of the molecules that have incorporated the probe.

  • A Platform for Chemical Innovation: The chloro group on the pyrimidine ring acts as a synthetic handle, enabling chemists to create a library of derivatives with altered properties, such as improved cell permeability, reduced cytotoxicity, or altered metabolic fates.[11]

Conclusion: A Versatile Tool for Unraveling Biological Mechanisms

Isotopically labeled this compound represents a sophisticated tool for researchers seeking to dissect complex biological processes. Its unique combination of a bioorthogonal handle and the potential for isotopic labeling provides a powerful platform for a wide range of mechanistic studies. While careful optimization of experimental conditions is necessary to ensure specific and efficient labeling, the potential rewards in terms of the depth and quality of the data obtained are substantial. By understanding the principles behind its application and by carefully considering its advantages and limitations in comparison to other probes, researchers can effectively leverage this versatile molecule to gain new insights into the intricate workings of the cell.

References

  • An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents - Benchchem.
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions.
  • Metabolic Labeling Techniques - Cre
  • Bioorthogonal chemical reporters for analyzing protein lipid
  • Isotope-labeled Pharmaceutical Standards.
  • deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PubMed Central.
  • 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of prolifer
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Reported by Gregory C. Patton November 8, 2004 INTRODUCTION Secondary metabo - Chemistry | Illinois.
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxid
  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
  • Recent trends in click chemistry as a promising technology for virus-rel
  • Intermediate role of 2-Chloro-5-iodopyrimidine in biological applic
  • This compound | CAS 1196156-89-4 | SCBT - Santa Cruz Biotechnology.

Sources

The Medicinal Chemist's Compass: A Head-to-Head Comparison of Pyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold, A Privileged Motif in Modern Therapeutics

The pyrimidine ring is an undeniable cornerstone of medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is deeply embedded in the language of life. This inherent biocompatibility, coupled with its versatile chemical reactivity, has elevated the pyrimidine to the status of a "privileged scaffold" in drug discovery.[1] Its presence is prominent in a vast array of FDA-approved drugs, treating conditions from cancer to viral infections and cardiovascular diseases.[2] The strategic placement of two nitrogen atoms within the six-membered aromatic ring creates an electron-deficient system, making it amenable to a variety of synthetic transformations and capable of forming crucial hydrogen bond interactions with biological targets.[1]

This guide provides a head-to-head comparison of common pyrimidine building blocks, offering a practical framework for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their reactivity, explore how these differences are exploited in synthetic strategies, and present supporting experimental data to inform your selection process. Our focus is not just on the "what," but the "why"—elucidating the chemical principles that govern the utility of these versatile synthons.

Section 1: The Workhorses - A Comparative Analysis of Halogenated Pyrimidines

Halogenated pyrimidines are arguably the most widely utilized building blocks due to the predictable reactivity of the carbon-halogen bond in two of the most powerful reactions in the medicinal chemist's toolbox: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): Reactivity and Regioselectivity

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles. The general order of reactivity for leaving groups at different positions on the pyrimidine ring is C4(6) > C2 >> C5.[3] This is because the negative charge of the intermediate Meisenheimer complex is better stabilized when the attack occurs at the positions ortho and para to the ring nitrogens.

Diagram 1: SNAr Mechanism on a Dichloropyrimidine

A simplified depiction of the SNAr mechanism.

A head-to-head comparison of 2,4-dichloropyrimidine and 2,6-dichloropyrimidine reveals subtle but important differences. While both are activated for nucleophilic attack, the regioselectivity of the first substitution on 2,4-dichloropyrimidine overwhelmingly favors the C4 position. However, this selectivity can be influenced by the presence of other substituents on the ring.[4] For instance, a strong electron-donating group at the C6 position can reverse this preference, favoring substitution at the C2 position.[4]

Building BlockNucleophileConditionsProduct (Major)Yield (%)Reference
2,4-Dichloropyrimidine AnilineNaHCO₃, Acetonitrile, RT, 48h4-Anilino-2-chloropyrimidine95BenchChem
2,4-Dichloropyrimidine PiperidineK₂CO₃, water, 35-65°C, 1h4-(Piperidin-1-yl)-2-chloropyrimidine88BenchChem
2-Amino-4-chloropyrimidine 2-MethoxyanilineTriethylamine, neat, 4.5hN²-(2-methoxyphenyl)-4-aminopyrimidine84BenchChem

Table 1: Comparative Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions. This table highlights the high efficiency of SNAr reactions on activated chloropyrimidines.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and it is extensively used to append aryl and heteroaryl moieties to the pyrimidine core. The reactivity of the halogen in this reaction generally follows the trend I > Br > Cl.[5] This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond, which is easier for weaker bonds.[5]

Therefore, a 4-bromopyrimidine building block will generally be more reactive in Suzuki couplings than its 4-chloro counterpart, often allowing for milder reaction conditions. However, the lower cost and greater availability of chloropyrimidines have driven the development of highly active catalyst systems that can efficiently couple these less reactive substrates.[6]

Diagram 2: Decision Workflow for Halogenated Pyrimidine Selection

Halogen_Selection start Desired Reaction? snar SNAr start->snar Nucleophilic Substitution suzuki Suzuki Coupling start->suzuki C-C Bond Formation snar_choice Choose Chloro-pyrimidine (Higher Reactivity) snar->snar_choice suzuki_choice_br Choose Bromo- or Iodo-pyrimidine (Milder Conditions) suzuki->suzuki_choice_br suzuki_choice_cl Choose Chloro-pyrimidine (Cost-Effective, Requires Specialized Catalyst) suzuki->suzuki_choice_cl Microwave_Suzuki_Workflow start Combine Reactants in Microwave Vial reactants Halopyrimidine Boronic Acid Pd Catalyst & Ligand Base & Solvent start->reactants irradiate Seal Vial and Place in Microwave Reactor. Irradiate at Set Temperature and Time. reactants->irradiate cool Cool to Room Temperature irradiate->cool workup Work-up: Filter, Extract, and Concentrate cool->workup purify Purify by Column Chromatography workup->purify

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of reactive chemical intermediates like 2-Chloro-5-ethynylpyrimidine are not merely procedural afterthoughts; they are critical components of responsible research and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to provide a self-validating system of protocols that ensures the safety of laboratory personnel and maintains full environmental compliance.

Part 1: Core Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal procedures begin, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound that requires careful management due to its potential health effects.

Hazard Identification

Based on its classification, this compound presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure. The causality is clear: the compound's reactivity can lead to irritation or damage to biological tissues upon contact, inhalation, or ingestion.

Essential Protective Measures

A multi-layered approach involving engineering controls and Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[2][3][4].

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area[2][5].

Personal Protective Equipment (PPE): The selection of PPE is dictated by the identified hazards. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved safety goggles[2][6][7].Protects against splashes and airborne particles, preventing serious eye irritation (H319).
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use[2][8][9].Prevents direct skin contact, mitigating the risk of skin irritation (H315).
Body Protection A fully buttoned lab coat or other protective clothing to prevent skin exposure[2][3][4].Minimizes the area of potential skin contact with the chemical.
Respiratory Protection Use is mandated within a fume hood. If aerosol or dust formation is unavoidable outside a hood, a NIOSH-approved respirator is required[2][5].Protects the respiratory tract from irritation (H335).

Part 2: Systematic Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain[8][10][11][12].

Step 1: Waste Identification and Segregation

  • Classification: this compound waste is classified as a hazardous chemical waste, specifically as a chlorinated organic compound[11][13][14].

  • Segregation: This waste must be kept separate from non-hazardous waste and incompatible chemicals. Do not mix with other waste streams unless compatibility has been confirmed[2][15]. Incompatible materials include strong oxidizing agents, strong acids, and strong bases[9][16].

Step 2: Container Management

  • Container Selection: Use a designated, leak-proof container that is chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are often a suitable choice[2][17]. Whenever possible, using the original manufacturer's container for waste accumulation is a good practice.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added[2]. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Harmful," "Irritant")

    • The accumulation start date

Step 3: Waste Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[2].

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials[3][18]. The container must be kept tightly closed except when adding waste[3].

Step 4: Arranging for Final Disposal

  • Professional Service: The only acceptable method for the final disposal of this compound is through a licensed professional hazardous waste disposal service[7][8][19]. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Disposal Method: The standard and environmentally preferred disposal method for chlorinated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and flue gas scrubber to neutralize harmful combustion byproducts like hydrogen chloride[8][20].

Part 3: Emergency Procedures for Spills and Exposure

Pre-planning is essential for a safe and effective response to accidental releases.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area[12][21].

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the hood running[21].

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 1.

  • Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth[19][21][22]. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste disposal[12][21].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (consult your EHS department for recommendations), followed by soap and water. All cleanup materials, including contaminated gloves and wipes, must be collected and disposed of as hazardous waste[12].

Personal Exposure First Aid

Immediate action is critical in the event of personal exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure a thorough rinse[5][9][22]. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water for at least 15 minutes[9][23]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][5].

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting[4][8]. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Part 4: Visual Workflow and Reference

To aid in procedural clarity, the following diagram outlines the decision-making process for handling and disposing of this compound.

G start Handling this compound ppe_check 1. Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood 2. Work in Fume Hood ppe_check->fume_hood decision Routine Use or Spill/Waste? fume_hood->decision routine_use Routine Experimental Use decision->routine_use Routine Use spill_path Spill or Bulk Disposal decision->spill_path Spill/Disposal waste_gen 3. Generate Waste routine_use->waste_gen containerize 4. Collect in Labeled Hazardous Waste Container waste_gen->containerize store 5. Store in SAA containerize->store end_disposal 6. Arrange Pickup by Licensed Disposal Service store->end_disposal contain 3a. Contain Spill (Inert Absorbent) spill_path->contain collect 4a. Collect Contaminated Material contain->collect collect->containerize

Caption: Disposal Decision Workflow for this compound.

References

  • Imperial College London. (n.d.). Emergency procedures. Administration and support services. Retrieved from [Link]

  • Environmental Health and Safety Office, Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Environmental Health and Safety, UNC Charlotte. (2024). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • University of Kentucky. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-ethynylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5-ethynylpyrimidine is foundational to innovation. However, this progress demands an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) plan. We will move beyond a simple checklist to build a deep, procedural understanding that ensures your safety and the integrity of your research.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough understanding of the specific risks associated with this compound is paramount. Based on available safety data for the compound and structurally related pyrimidines, we must anticipate a range of hazards.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2] The known hazard classifications provide the basis for our entire protective strategy.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Code Source(s)
Acute Toxicity, Oral Harmful if swallowed H302 [3]
Skin Corrosion/Irritation Causes skin irritation H315 [3]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [3]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[3] |

Given its structure as a halogenated organic compound, we must also consider the potential for the formation of hazardous decomposition products like nitrogen oxides, carbon oxides, and hydrogen chloride gas in the event of a fire.[4][5]

The Core of Protection: A Multi-Layered PPE Protocol

Personal protective equipment is the final, critical barrier between you and the chemical hazard.[6][7] The level of PPE required is not static; it must adapt to the specific task and the associated risks of exposure.

Engineering and Administrative Controls First

Before relying on PPE, all operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] Administrative controls, such as restricting access to authorized personnel and ensuring proper training, are also fundamental.[10][11]

PPE Selection Workflow

The following diagram outlines the logical process for selecting appropriate PPE based on the planned laboratory operation.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_ppe_levels 2. PPE Level Determination cluster_actions 3. Required Actions & PPE Start Start: Plan to handle This compound Task What is the scale and nature of the operation? Start->Task Routine Routine Handling (Weighing, solution prep, <1g solid or <50mL solution) Task->Routine Low risk (contained) HighRisk High-Risk Operation (Heating, pressure reactions, potential for aerosolization) Task->HighRisk Elevated risk (energy input) Spill Emergency (Spill or release) Task->Spill Uncontrolled release RoutinePPE Standard PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat Routine->RoutinePPE HighRiskPPE Enhanced PPE: - Chemical Splash Goggles - Face Shield - Nitrile Gloves (Double) - Chemical Resistant Apron - Consider Respirator HighRisk->HighRiskPPE SpillPPE Emergency PPE: - Full-face Respirator - Heavy-duty Gloves - Impervious Gown/Coveralls - Follow Spill Protocol Spill->SpillPPE

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications and Use

A. Eye and Face Protection Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[3]

  • Standard Operations: At a minimum, wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]

  • High-Risk Operations: For any procedure with a heightened risk of splashes, such as transfers of larger volumes or reactions under pressure, supplement safety goggles with a full-face shield.[9]

B. Skin and Body Protection Direct skin contact can cause irritation and potential burns.[2][3] A comprehensive barrier is essential.

  • Lab Coat: A standard laboratory coat should always be worn and fully fastened.[11] For larger-scale work, a chemically resistant apron over the lab coat is recommended.

  • Gloves: Glove selection is critical. Not all materials offer the same level of protection.[6]

Table 2: Glove Selection Guidance

Glove Material Suitability for Halogenated Pyrimidines Rationale & Best Practices
Nitrile Recommended Offers good resistance to a range of chemicals. Always use powder-free gloves to prevent aerosolization of contaminants.[6] For all direct handling, wearing double gloves is a prudent measure.
Neoprene Recommended Provides excellent chemical resistance, often superior to nitrile for certain chlorinated solvents. A good alternative based on specific task requirements.[8]
Latex Not Recommended Offers poor protection against many organic solvents and can cause allergic reactions.[8]

| PVC (Vinyl) | Not Recommended | Known to provide little protection against chemical exposures and should be avoided.[6] |

Causality: The choice of nitrile or neoprene over latex is based on their superior chemical resistance. Halogenated compounds can degrade weaker materials like latex, leading to rapid permeation and exposure. Always inspect gloves for any signs of degradation or punctures before use.[12] After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin, and wash hands thoroughly.[14]

C. Respiratory Protection Work should be engineered to prevent inhalation exposure, making a respirator unnecessary for routine handling inside a fume hood.[9]

  • Routine Use: No respiratory protection is required if work is conducted within a properly functioning chemical fume hood.

  • Emergency Situations: In the event of a large spill or ventilation failure, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[6][12] All personnel who may need to use a respirator must be properly fit-tested and trained in its use according to institutional policy.[6]

Operational and Disposal Plans

A proper PPE plan extends to the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.[7]

  • PPE Donning: In the lab, don your lab coat and primary gloves.

  • Fume Hood Setup: Prepare your workspace inside the chemical fume hood, gathering all necessary equipment.

  • Final PPE: Don your safety goggles and a second pair of nitrile gloves over the first.

  • Handling: Perform all manipulations of this compound deep within the fume hood with the sash at the lowest practical height.

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces with a suitable solvent, collecting the rinsate as hazardous waste.[9]

  • PPE Doffing: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Remove your lab coat and goggles. Remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water.[15]

Spill Management Protocol

Only trained personnel should clean up chemical spills.[16]

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[12][17]

  • Don Emergency PPE: Wear the appropriate emergency PPE, including respiratory protection if necessary.[18]

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or spill pads.[19]

  • Absorb: If the compound is a solid, gently cover it with a damp paper towel to avoid raising dust, then use an absorbent.[18] Work from the outside of the spill inward.[19]

  • Collect: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[18][19]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[18]

  • Dispose: Label the waste container clearly and arrange for disposal through your institution's environmental health and safety office.[20]

Waste Disposal Plan

Proper segregation of waste is crucial for safety and environmental protection.

  • Segregation: Halogenated organic waste, including this compound and any solvent used for rinsing, must be collected in a separate, clearly labeled hazardous waste container.[9] Do not mix with non-halogenated waste.[21]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[9]

  • Storage: Keep waste containers securely closed and store them in a well-ventilated, designated satellite accumulation area until they are collected for disposal by trained professionals.[22][23] Never dispose of this chemical down the drain.[24]

By integrating this comprehensive PPE and handling strategy into your daily laboratory workflow, you build a self-validating system of safety. This approach not only protects you and your colleagues but also fosters a culture of responsibility that is the bedrock of scientific excellence.

References

  • Chemical Label this compound. PubChem. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Personal Protective Equipment. The University of Edinburgh Health & Safety. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

  • TS Lab Safety Rules for Chemistry Labs. Thorn-Seshold. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Safety in the Handling of Laboratory Reagents. Kalstein EU. [Link]

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.